Product packaging for Artocarpesin(Cat. No.:CAS No. 3162-09-2)

Artocarpesin

Cat. No.: B1216160
CAS No.: 3162-09-2
M. Wt: 354.4 g/mol
InChI Key: YWUVFGZTDLJVCR-UHFFFAOYSA-N
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Description

Artocarpesin is a member of flavones.
This compound has been reported in Maclura pomifera, Artocarpus altilis, and other organisms with data available.
an NSAID isolated from Artocarpus heterophyllus;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O6 B1216160 Artocarpesin CAS No. 3162-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H18O6/c1-10(2)3-5-13-15(23)8-18-19(20(13)25)16(24)9-17(26-18)12-6-4-11(21)7-14(12)22/h3-4,6-9,21-23,25H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUVFGZTDLJVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=C(C=C(C=C3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30327994
Record name Artocarpesin
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Molecular Weight

354.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Artocarpesin
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CAS No.

3162-09-2
Record name Artocarpesin
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Record name ARTOCARPESIN
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Record name Artocarpesin
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Melting Point

275 - 276 °C
Record name Artocarpesin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Botanical Treasury: An In-depth Technical Guide to the Natural Sources of Artocarpesin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artocarpesin, a prenylated flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including its potential as an anti-inflammatory and tyrosinase inhibitory agent. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantitative distribution, methodologies for its extraction and isolation, and insights into its molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found within the plant genus Artocarpus, a member of the Moraceae family. This genus encompasses a variety of trees native to Southeast Asia, many of which are cultivated for their edible fruits. The principal species identified as natural sources of this compound are detailed below.

Primary Botanical Sources
  • Artocarpus heterophyllus (Jackfruit): This species is the most widely reported source of this compound. The compound has been isolated from various parts of the plant, including the heartwood, leaves, and fruit.[1][2]

  • Artocarpus altilis (Breadfruit): The heartwood of A. altilis is another notable source of this compound.[3]

  • Artocarpus integer (Cempedak): Phenolic compounds, including this compound, are present in the Cempedak fruit.[4]

  • Maclura pomifera (Osage Orange): While less commonly cited, this compound has also been reported in this species, which also belongs to the Moraceae family.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the extraction solvent used. The following tables summarize the available quantitative data.

Table 1: Quantitative Data of this compound in Artocarpus heterophyllus

Plant PartExtraction SolventThis compound Concentration (% of Extract)Reference
LeavesEthyl Acetate0.61%[5]

Table 2: Quantitative Data of Artocarpin (a related compound) in Various Artocarpus Species

| Plant Species | Plant Part | Extraction Solvent | Artocarpin Concentration (% of Extract) | Reference | | :--- | :--- | :--- | :--- | | A. incisus | Heartwood | Diethyl Ether | 45% |[6] | | A. incisus | Heartwood | Methanol | 20% |[6] | | A. heterophyllus | Heartwood | Ethyl Acetate | 22% |[6] | | A. heterophyllus | Heartwood | Chloroform | 22% |[6] | | A. heterophyllus | Heartwood | Methanol | 3.0% |[6] | | A. heterophyllus | Heartwood | Hexane | 2.6% |[6] |

Note: Data for Artocarpin is included to provide a comparative perspective on the abundance of related flavonoids within the Artocarpus genus, as direct quantitative data for this compound is limited.

Experimental Protocols

General Extraction and Isolation Methodology

The extraction and isolation of this compound from its natural sources typically involve a multi-step process beginning with solvent extraction, followed by chromatographic purification.

1. Extraction:

  • Maceration: Dried and powdered plant material (e.g., heartwood, leaves) is soaked in an organic solvent at room temperature for an extended period (typically 3-5 days) with occasional agitation.[5][7] Common solvents used include methanol, ethanol, and ethyl acetate.[5][7]

  • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be employed, which allows for continuous extraction with a fresh portion of the solvent.

2. Fractionation and Purification:

  • Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their solubility.

  • Column Chromatography: The fraction enriched with this compound is then subjected to column chromatography. Silica gel is a commonly used stationary phase. The mobile phase typically consists of a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate or chloroform-methanol system.[2]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, preparative HPLC is the method of choice. A reversed-phase C18 column is often used with a mobile phase consisting of a gradient of water and an organic solvent like methanol or acetonitrile, often with a small percentage of an acid (e.g., formic acid) to improve peak shape.[2][8][9]

Detailed Protocol for Extraction and Isolation from Artocarpus heterophyllus Fruit

The following protocol is a synthesized methodology based on reported procedures for the isolation of this compound and related flavonoids.

Materials:

  • Dried and powdered Artocarpus heterophyllus fruit (900 g)

  • n-Hexane

  • Acetone

  • Methanol

  • Ethyl Acetate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., n-hexane:ethyl acetate:acetone gradient)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Maceration: The ground plant material is macerated sequentially with n-hexane, acetone, and methanol (3 days for each solvent).[2]

  • Solvent Evaporation: The solvents from each extraction are removed under reduced pressure using a rotary evaporator to yield the respective crude extracts.[2] The acetone extract has been shown to have significant activity.[2]

  • Column Chromatography (Initial Separation): The active crude extract (e.g., acetone extract) is subjected to open column chromatography on silica gel. Elution is performed with a solvent gradient of increasing polarity.[2]

  • Fraction Collection and Analysis: Fractions are collected and monitored by TLC to identify those containing this compound. Fractions with similar TLC profiles are pooled.[2]

  • Column Chromatography (Secondary Purification): The most active pooled fraction is further purified by a second round of column chromatography, potentially using an isocratic elution system (e.g., n-hexane:ethyl acetate:acetone at a ratio of 8:1:1) to isolate the active compound.[2]

  • Crystallization/Final Purification: The purified this compound can be obtained as a solid by crystallization from an appropriate solvent system or further purified by preparative HPLC.

G Start Dried & Powdered Artocarpus heterophyllus Fruit Maceration Sequential Maceration (n-Hexane, Acetone, Methanol) Start->Maceration Evaporation Solvent Evaporation (Rotary Evaporator) Maceration->Evaporation Crude_Extracts Crude Extracts (Hexane, Acetone, Methanol) Evaporation->Crude_Extracts Column_Chromatography_1 Silica Gel Column Chromatography (Gradient Elution) Crude_Extracts->Column_Chromatography_1 Select active extract (e.g., Acetone) Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography_1->Fraction_Collection Active_Fraction Pooled Active Fractions Fraction_Collection->Active_Fraction Column_Chromatography_2 Secondary Silica Gel Column Chromatography (Isocratic Elution) Active_Fraction->Column_Chromatography_2 Purified_this compound Purified this compound Column_Chromatography_2->Purified_this compound

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathways

While direct studies on the signaling pathways modulated by pure this compound are emerging, research on extracts from Artocarpus species and structurally related flavonoids provides strong evidence for its likely mechanisms of action, particularly in the context of inflammation.

Proposed Anti-inflammatory Signaling Pathway

This compound's anti-inflammatory effects are likely mediated through the inhibition of key inflammatory signaling cascades, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

In response to an inflammatory stimulus such as lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages is activated. This triggers a downstream cascade involving the phosphorylation of MAPKs (p38, ERK, and JNK) and the activation of the NF-κB pathway. The activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα, allowing the p65/p50 dimer to translocate to the nucleus.

Once in the nucleus, activated MAPKs and NF-κB promote the transcription of pro-inflammatory genes, leading to the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, via the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively, as well as pro-inflammatory cytokines like TNF-α and IL-6.

Based on studies of related compounds, this compound is proposed to inhibit this process by attenuating the phosphorylation of MAPKs and preventing the degradation of IκBα, thereby blocking NF-κB activation and the subsequent expression of pro-inflammatory mediators.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade IKK IKK TLR4->IKK MAPK_nucleus Activated MAPKs MAPK_cascade->MAPK_nucleus IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (p65/p50) This compound This compound This compound->MAPK_cascade Inhibits (Proposed) This compound->IKK Inhibits (Proposed) Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nucleus->Proinflammatory_genes Transcription MAPK_nucleus->Proinflammatory_genes Transcription

References

An In-depth Technical Guide to Artocarpesin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artocarpesin, a prenylated flavonoid found predominantly in plants of the Artocarpus genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and a visualization of its known signaling pathway are included to facilitate further research and development.

Chemical Structure and Properties

This compound, systematically named 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one, is a flavonoid characterized by a C6-C3-C6 backbone with a prenyl group attached to the A-ring. This structural feature is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one--INVALID-LINK--
Molecular Formula C₂₀H₁₈O₆--INVALID-LINK--
Molecular Weight 354.36 g/mol --INVALID-LINK--
CAS Number 3162-09-2--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 275 - 276 °C--INVALID-LINK--
Solubility Practically insoluble in water. Slightly soluble in ethanol, methanol, and acetone.General knowledge for flavonoids

Spectroscopic Data:

While complete spectral data sets are dispersed across various literature, the structure of this compound has been elucidated and confirmed using a combination of spectroscopic techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, characteristic of the flavone structure.

Biological Activities and Pharmacological Potential

This compound has demonstrated a range of biological activities, making it a promising candidate for drug development.

Table 2: Summary of Biological Activities of this compound

ActivityExperimental ModelKey FindingsReference(s)
Antimicrobial Methicillin-resistant Staphylococcus aureus (MRSA)Minimum Inhibitory Concentration (MIC) of 16 µg/mL.[1]
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesSuppressed the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
Cytotoxic Various cancer cell linesExhibited cytotoxic effects against several cancer cell lines.[3]

Signaling Pathway Modulation

This compound has been shown to modulate inflammatory signaling pathways. A key mechanism of its anti-inflammatory action is the inhibition of the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages.

Artocarpesin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates to iNOS_COX2 iNOS and COX-2 Gene Transcription NFkB_nuc->iNOS_COX2 Induces NO_PGE2 Increased NO and PGE₂ (Inflammation) iNOS_COX2->NO_PGE2 Leads to This compound This compound This compound->iNOS_COX2 Inhibits expression of

Caption: LPS-induced inflammatory signaling pathway modulated by this compound.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation of this compound from Artocarpus species involves solvent extraction and chromatographic separation.

Workflow for this compound Isolation

Isolation_Workflow start Dried and Powdered Artocarpus Plant Material extraction Solvent Extraction (e.g., methanol, ethanol, or acetone) start->extraction filtration Filtration and Concentration extraction->filtration fractionation Solvent Partitioning (e.g., with hexane, ethyl acetate) filtration->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography purification Further Purification (e.g., Sephadex LH-20, HPLC) chromatography->purification end Pure this compound purification->end

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Extraction: The dried and powdered plant material (e.g., heartwood, roots) is macerated or soxhlet-extracted with a suitable organic solvent such as methanol, ethanol, or acetone.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions, particularly the ethyl acetate fraction which is often rich in flavonoids, are subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate the different components.

  • Purification: Fractions containing this compound are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound. The purity is then confirmed by analytical HPLC and spectroscopic methods.

Anti-inflammatory Activity Assay: LPS-induced RAW 264.7 Macrophages

This protocol details the in vitro assessment of the anti-inflammatory effects of this compound.

Experimental Workflow for Anti-inflammatory Assay

Anti_inflammatory_Workflow start Seed RAW 264.7 cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Pre-treat with this compound (various concentrations) for 1h incubation1->treatment stimulation Stimulate with LPS (1 µg/mL) for 24h treatment->stimulation supernatant Collect Cell Supernatant stimulation->supernatant cell_viability Assess Cell Viability (e.g., MTT assay) stimulation->cell_viability western_blot Perform Western Blot for iNOS and COX-2 expression stimulation->western_blot no_assay Measure Nitric Oxide (NO) production using Griess reagent supernatant->no_assay pge2_assay Measure Prostaglandin E₂ (PGE₂) production using ELISA supernatant->pge2_assay end Data Analysis no_assay->end pge2_assay->end cell_viability->end western_blot->end

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Detailed Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, and the cells are incubated for a further 24 hours.

  • Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.

  • Prostaglandin E₂ (PGE₂) Measurement: The concentration of PGE₂ in the supernatant is quantified using a commercial ELISA kit.

  • Cell Viability Assay: The cytotoxicity of this compound is assessed using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Western Blot Analysis: To determine the expression levels of iNOS and COX-2 proteins, cell lysates are prepared and subjected to SDS-PAGE, followed by immunoblotting with specific primary and secondary antibodies.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacteria.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow start Prepare serial dilutions of this compound in a 96-well microtiter plate addition Add bacterial inoculum to each well start->addition inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) inoculum->addition incubation Incubate at 37°C for 18-24h addition->incubation observation Visually inspect for bacterial growth (turbidity) incubation->observation mic Determine the Minimum Inhibitory Concentration (MIC) observation->mic end Lowest concentration with no visible growth mic->end

Caption: Workflow for determining the MIC of this compound.

Detailed Methodology:

  • Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: The test bacterium (e.g., MRSA) is grown on an appropriate agar medium, and a few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted this compound.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. Positive and negative controls are included in each assay.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its anti-inflammatory and antimicrobial properties, coupled with a known mechanism of action on key signaling pathways, make it a strong candidate for further investigation in the development of new therapeutic agents. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further studies are warranted to fully elucidate its therapeutic potential, including in vivo efficacy, safety profiling, and pharmacokinetic studies.

References

The Anti-Inflammatory Mechanism of Artocarpesin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artocarpesin, a prenylated flavonoid predominantly isolated from plants of the Artocarpus genus, has demonstrated significant anti-inflammatory properties. This technical guide delineates the core mechanisms of action through which this compound exerts its effects, focusing on its modulation of key signaling pathways and inhibition of pro-inflammatory mediators. This document synthesizes in-vitro experimental data, outlines relevant methodologies, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Core Mechanism of Action

This compound's anti-inflammatory activity is primarily attributed to its ability to suppress the production of key inflammatory mediators, namely nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2][3] This is achieved through the downregulation of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at the protein level.[1][2][3] The majority of in-vitro studies validating these effects have been conducted using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard model for studying inflammatory responses.[2]

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound and related compounds from Artocarpus species on various inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 Value (µM)% Inhibition (Concentration)Reference
ArtocarpinRAW 264.7LPS18.7Not Reported[4]
IsobavachalconeRAW 264.7LPS6.4Not Reported[4]
Morachalcone ARAW 264.7LPS16.4Not Reported[4]
Gemichalcone BRAW 264.7LPS9.3Not Reported[4]
(2S)-euchrenone a7RAW 264.7LPS12.3Not Reported[4]

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production

CompoundSystemStimulantIC50 Value (µM)% Inhibition (10 µg/mL)Reference
ArtocarpinHuman PlasmaLPS11.6668.1%[3]
Artonin EHuman PlasmaLPS8.9866.8%[3]
IsobavachalconeHuman PlasmaLPSNot Reported63.9%[3]
Artonin IHuman PlasmaLPS8.9962.5%[3]
Cudraflavone BHuman PlasmaLPS7.0461.8%[3]
CycloheterophyllinHuman PlasmaLPSNot Reported21.5%[3]

Table 3: Inhibition of Cyclooxygenase (COX) Enzymes

Compound/ExtractEnzymeIC50 ValueReference
IsobavachalconeCOX-20.95 µM[5]
Artocarpus altilis extractCOX-123.45 µg/mL[6][7]
Artocarpus altilis extractCOX-23.17 µg/mL[6][7]

Key Signaling Pathways Modulated by this compound

This compound's ability to downregulate iNOS and COX-2 expression suggests its intervention in the upstream signaling cascades that control the transcription of these pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including Nos2 (encoding iNOS) and Ptgs2 (encoding COX-2), thereby inducing their transcription. This compound is believed to inhibit this pathway, preventing NF-κB activation and the subsequent expression of iNOS and COX-2.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_n->DNA binds iNOS_COX2_mRNA iNOS/COX-2 mRNA DNA->iNOS_COX2_mRNA transcribes MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates JNK JNK TLR4->JNK activates ERK ERK TLR4->ERK activates AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Transcription iNOS & COX-2 Gene Transcription AP1->Transcription This compound This compound This compound->p38 inhibits phosphorylation This compound->JNK inhibits phosphorylation This compound->ERK inhibits phosphorylation Experimental_Workflow cluster_workflow Experimental Workflow for In-Vitro Anti-Inflammatory Assays A Seed RAW 264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate C->D E Collect Supernatant (for NO/PGE2 assays) D->E F Lyse Cells (for Western Blot) D->F

References

A Technical Guide to the Anti-inflammatory Properties of Artocarpesin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Artocarpesin, a flavonoid primarily isolated from plants of the Artocarpus genus, has demonstrated significant anti-inflammatory potential. This document provides a comprehensive technical overview of its biological effects, mechanism of action, and the experimental protocols used for its evaluation. In vitro studies have established that this compound effectively suppresses key inflammatory mediators, such as nitric oxide (NO) and prostaglandin E₂ (PGE₂), by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3] While direct quantitative data for this compound remains limited in the public domain, studies on the closely related compound artocarpin and various Artocarpus extracts provide strong evidence of the therapeutic potential for this class of molecules. The primary mechanism of action is believed to be the modulation of the NF-κB and MAPK signaling pathways, critical regulators of the inflammatory response. This guide consolidates the available data, details relevant experimental methodologies, and visualizes the core signaling pathways to support further research and development.

In Vitro Anti-inflammatory Activity

This compound's anti-inflammatory properties have been primarily evaluated using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7.[1][2] In these models, this compound consistently demonstrates potent inhibition of pro-inflammatory mediators.

Table 1: Summary of In Vitro Effects of this compound

Target Mediator Effect Mechanism Cell Line Reference(s)
Nitric Oxide (NO) Production suppressed Downregulation of iNOS protein expression RAW 264.7 [1][2][4]

| Prostaglandin E₂ (PGE₂) | Production suppressed | Downregulation of COX-2 protein expression | RAW 264.7 |[1][2][3] |

While specific IC₅₀ values for this compound are not prominently available in the cited literature, data from the structurally similar isoprenyl flavone, artocarpin, offers valuable insight into the potency of this compound class.

Table 2: Quantitative Anti-inflammatory Data for Artocarpin and Related Extracts

Compound/Extract Target/Assay IC₅₀ Value Model System Reference(s)
Artocarpin Nitric Oxide (NO) Production 18.7 µM LPS-activated RAW 264.7 cells [2]

| Artocarpin-rich Extract | Colitis-induced Tumorigenesis | Attenuated gene expression of IL-6 & IFN-γ | C57BL/6 mice |[5][6] |

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The suppression of iNOS and COX-2 expression strongly indicates that this compound's mechanism of action involves the upstream inhibition of key inflammatory signaling cascades.[1][3] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are the principal regulators of these pro-inflammatory genes in response to stimuli like LPS.

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary target for anti-inflammatory agents. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκBα). Upon LPS stimulation, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of target genes, including Nos2 (iNOS) and Ptgs2 (COX-2).[7][8] Based on its downstream effects, this compound is hypothesized to interfere with this cascade, likely by inhibiting the IKK-mediated phosphorylation and degradation of IκBα.

NF_kB_Pathway Hypothesized Inhibition of NF-κB Pathway by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_p65 IκBα NF-κB IKK->IkBa_p65 phosphorylates IκBα IkBa IκBα p65 NF-κB (p65/p50) p65_nuc NF-κB (p65/p50) p65->p65_nuc translocates IkBa_p65->p65 IκBα degradation This compound This compound This compound->IKK Inhibition (Hypothesized) DNA DNA (κB sites) p65_nuc->DNA binds Transcription Gene Transcription DNA->Transcription mRNA iNOS, COX-2 mRNA Transcription->mRNA

Caption: Hypothesized NF-κB pathway inhibition by this compound.
Modulation of MAPK Signaling Pathways

The MAPK family, including p38 and ERK1/2, represents another critical axis in the inflammatory response.[9][10] Activation of these kinases by upstream signals (e.g., from TLR4) leads to the phosphorylation of various transcription factors that cooperate with NF-κB to induce iNOS and COX-2 expression.[11][12] Anti-inflammatory flavonoids often exhibit inhibitory effects on the phosphorylation of p38 and ERK.[13] It is plausible that this compound shares this mechanism, contributing to its overall anti-inflammatory profile by dampening MAPK activation.

MAPK_Pathway Hypothesized Modulation of MAPK Pathway by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K activates MAP2K MAP2K (MKK3/6, MEK1/2) MAP3K->MAP2K phosphorylates MAPK MAPK (p38, ERK1/2) MAP2K->MAPK phosphorylates MAPK_nuc p-MAPK MAPK->MAPK_nuc translocates This compound This compound This compound->MAP2K Inhibition (Hypothesized) TF Transcription Factors (e.g., AP-1) MAPK_nuc->TF activates Transcription Gene Transcription TF->Transcription mRNA iNOS, COX-2 mRNA Transcription->mRNA

Caption: Hypothesized MAPK pathway modulation by this compound.

Experimental Protocols

The following sections detail standardized methodologies for assessing the anti-inflammatory effects of compounds like this compound in vitro.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the induction of an inflammatory response in macrophages and its modulation by a test compound.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.[14]

    • Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well for NO assays or 24-well plates at 1 x 10⁶ cells/mL for protein/RNA analysis.[15] Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in culture medium, ensuring the final DMSO concentration is non-toxic (typically ≤ 0.1%).

    • Remove the old medium from the cells and replace it with a medium containing various concentrations of this compound or vehicle control.

    • Pre-incubate the cells with the compound for 1-2 hours.[16]

  • Inflammatory Stimulation:

    • Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli to each well (except for the unstimulated control group) at a final concentration of 0.5-1 µg/mL.[15][16]

    • Incubate the plates for 18-24 hours at 37°C.[16][17]

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

    • Mix the supernatant with an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability (MTT Assay):

    • To ensure observed effects are not due to cytotoxicity, perform a parallel MTT assay.[15]

    • After supernatant collection, add MTT solution (5 mg/mL) to the remaining cells and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm.

Experimental_Workflow start Start: Culture RAW 264.7 Cells seed Seed Cells in Plates (96-well or 24-well) start->seed adhere Incubate Overnight (Allow Adherence) seed->adhere pretreat Pre-treat with this compound (1-2 hours) adhere->pretreat stimulate Stimulate with LPS (18-24 hours) pretreat->stimulate collect Collect Supernatant (for NO/Cytokine Analysis) stimulate->collect viability Perform MTT Assay on remaining cells stimulate->viability griess Perform Griess Assay on Supernatant collect->griess analyze Analyze Data: Calculate % Inhibition & IC₅₀ viability->analyze griess->analyze end End analyze->end

Caption: Experimental workflow for in vitro anti-inflammatory screening.
Western Blot Analysis for iNOS and COX-2 Expression

This protocol is used to quantify the protein levels of iNOS and COX-2 in cell lysates.

  • Cell Lysis and Protein Quantification:

    • Following treatment and stimulation (as in 3.1), wash cells twice with ice-cold PBS.[1]

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]

    • Scrape the cells and centrifuge the lysate at 12,000g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.[1]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[17]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[18]

    • Incubate the membrane with primary antibodies specific for iNOS (e.g., 1:1000 dilution) and COX-2 (e.g., 1:1000 dilution) overnight at 4°C.[1] A loading control antibody (e.g., β-actin or α-tubulin, 1:2000) should also be used.[1]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:20,000) for 1 hour at room temperature.[18]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[1]

    • Visualize the protein bands using an imaging system.

    • Perform densitometric analysis using software (e.g., ImageJ, Quantity One) to quantify the band intensity relative to the loading control.[1]

Disclaimer: This document is intended for informational purposes for a scientific audience. The mechanism of action for this compound on the NF-κB and MAPK pathways is inferred from its downstream effects and established knowledge of flavonoid action, pending direct experimental confirmation in peer-reviewed literature.

References

The Antimicrobial Potential of Artocarpesin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antimicrobial properties of Artocarpesin, a prenylated flavonoid, against a range of pathogenic bacteria. This document is intended for researchers, scientists, and drug development professionals interested in the potential of natural compounds to combat antimicrobial resistance. It consolidates key quantitative data, details essential experimental protocols, and visualizes the current understanding of this compound's mechanism of action.

Quantitative Antimicrobial Activity of this compound

This compound has demonstrated significant inhibitory and bactericidal activity against various pathogenic bacteria. The following tables summarize the key quantitative data from published studies, providing a comparative overview of its efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Pathogenic Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (MSSA, ATCC 6538)8[1]
Staphylococcus aureus (MRSA, Clinical Isolate 1)16[1]
Staphylococcus aureus (MRSA, Clinical Isolate 2)16[1]

Note: MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments used to assess the antimicrobial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • Positive control (bacterial culture without antimicrobial agent)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium directly in the 96-well plate. The concentration range should be chosen based on expected efficacy.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (wells with bacteria and broth but no this compound) and a negative control (wells with broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (no bacterial growth). The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.

Checkerboard Assay for Synergistic Activity

This assay is employed to evaluate the interaction between two antimicrobial agents, in this case, this compound and a conventional antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Growth medium (e.g., MHB)

  • Stock solutions of this compound and the antibiotic to be tested

Procedure:

  • In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound along the rows and the antibiotic along the columns.

  • This creates a "checkerboard" of wells with various combinations of the two agents.

  • Inoculate each well with a standardized bacterial suspension (as described in the broth microdilution protocol).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = FIC of this compound + FIC of Antibiotic Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

  • Interpret the results as follows:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Indifference (or additive effect)

    • FICI > 4: Antagonism

Time-Kill Assay

This dynamic assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Growth medium

  • This compound at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile tubes or flasks

  • Plating supplies (agar plates, spreader)

  • Incubator

Procedure:

  • Prepare flasks containing growth medium and the desired concentrations of this compound.

  • Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control flask without this compound.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Mechanism of Action: Beyond Membrane Disruption

While flavonoids are known to disrupt bacterial membrane integrity, recent evidence suggests a more nuanced mechanism for this compound, particularly its ability to interfere with bacterial communication systems.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

This compound has been shown to attenuate the quorum sensing (QS) system in Pseudomonas aeruginosa, a critical regulator of virulence and biofilm formation.[2] This is a significant finding as targeting QS is a promising strategy to combat bacterial infections without exerting direct selective pressure for resistance.

The QS hierarchy in P. aeruginosa involves complex signaling pathways. This compound has been observed to down-regulate several key QS regulatory genes.[2] This leads to a significant reduction in the production of various virulence factors, including:

  • Pyocyanin

  • Rhamnolipid

  • Protease

  • Elastase

  • Alginate

Furthermore, this QS inhibition translates to a marked decrease in biofilm formation, a crucial factor in the persistence of chronic infections.[2]

Quorum_Sensing_Inhibition cluster_this compound This compound cluster_QS P. aeruginosa Quorum Sensing This compound This compound QS_genes Quorum Sensing Regulatory Genes This compound->QS_genes Down-regulates Virulence_Factors Virulence Factor Production (Pyocyanin, Rhamnolipid, etc.) QS_genes->Virulence_Factors Controls Biofilm Biofilm Formation QS_genes->Biofilm Controls Experimental_Workflow start Start: Compound of Interest (this compound) mic_mbc Determine MIC & MBC (Broth Microdilution) start->mic_mbc synergy Assess Synergy (Checkerboard Assay) mic_mbc->synergy time_kill Evaluate Bactericidal/Bacteriostatic Activity (Time-Kill Assay) mic_mbc->time_kill mechanism Investigate Mechanism of Action synergy->mechanism time_kill->mechanism membrane Membrane Permeability Assays mechanism->membrane qs Quorum Sensing Inhibition Assays mechanism->qs end Conclusion: Antimicrobial Profile membrane->end gene_expression Gene Expression Analysis (qRT-PCR) qs->gene_expression gene_expression->end

References

The In Vitro Antioxidant Capacity of Artocarpesin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artocarpesin, a flavonoid predominantly found in plants of the Artocarpus genus, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the in vitro antioxidant capacity of this compound, presenting quantitative data, detailed experimental methodologies, and an examination of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this natural compound.

Quantitative Antioxidant Activity of this compound

The antioxidant potential of this compound has been evaluated using various in vitro assays. The following table summarizes the key quantitative data, providing a comparative overview of its efficacy in different antioxidant models.

Antioxidant AssayTest SystemIC50/SC50 Value of this compoundReference CompoundIC50 of Reference
DPPH Radical ScavengingChemical Assay140.0 µg/mL--
Antilipid PeroxidationTBARS Assay18.2 ± 1.6 µg/mLTrolox7.3 ± 0.8 µg/mL

It is important to note that some studies have reported conflicting findings. For instance, one study indicated that this compound did not exhibit scavenging activity against the DPPH radical, highlighting the need for further research to elucidate the precise conditions under which its antioxidant activities are manifested.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key in vitro antioxidant assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution. From this, create a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the this compound solution (or positive control) to each well. Then, add the DPPH solution to each well. A blank well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader or spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of this compound.

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH solution DPPH->Mix Sample Prepare this compound dilutions Sample->Mix Control Prepare Positive Control dilutions Control->Mix Incubate Incubate in dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Trolox (or ascorbic acid) as a positive control

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound and the positive control in a suitable solvent.

  • Reaction Mixture: Add a small volume of the this compound solution (or positive control) to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Determine the IC50 value from a plot of scavenging percentage against concentration.

Experimental Workflow for ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare ABTS radical (ABTS + K2S2O4) Working_sol Dilute ABTS radical to Absorbance ~0.7 ABTS_stock->Working_sol Mix Mix Sample with ABTS working solution Working_sol->Mix Sample Prepare this compound dilutions Sample->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for ABTS radical scavenging assay.

Superoxide Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge superoxide radicals (O2•−), which are generated in vitro by systems such as the phenazine methosulfate-NADH (PMS-NADH) system. The reduction of nitroblue tetrazolium (NBT) by superoxide radicals to form a colored formazan product is inhibited by the antioxidant, and this inhibition is measured.

Materials:

  • This compound

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • PMS (Phenazine methosulfate)

  • NBT (Nitroblue tetrazolium)

  • Tris-HCl buffer

  • Positive control (e.g., Quercetin or Gallic acid)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, NBT solution, and NADH solution.

  • Addition of Sample: Add different concentrations of this compound or the positive control to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding PMS solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).

  • Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).

  • Calculation: The percentage of superoxide radical scavenging is calculated as: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Determine the IC50 value from the dose-response curve.

Experimental Workflow for Superoxide Radical Scavenging Assay

Superoxide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare NBT, NADH, and PMS solutions Mix Mix Reagents and Sample Reagents->Mix Sample Prepare this compound dilutions Sample->Mix Initiate Initiate reaction with PMS Mix->Initiate Incubate Incubate (e.g., 5 min) Initiate->Incubate Measure Measure Absorbance at 560 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for superoxide radical scavenging assay.

Signaling Pathways in Antioxidant Action

The antioxidant effects of flavonoids like this compound are often mediated through the modulation of intracellular signaling pathways. A key pathway implicated in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Upstream kinases, including Mitogen-Activated Protein Kinases (MAPKs), can also regulate the Nrf2 pathway. The diagram below illustrates a plausible signaling cascade for the antioxidant action of this compound, based on the known mechanisms of related flavonoids.

Proposed Antioxidant Signaling Pathway of this compound

Signaling_Pathway cluster_upstream Upstream Regulation cluster_nrf2 Nrf2 Activation cluster_downstream Downstream Effects This compound This compound MAPK MAPKs (e.g., ERK, p38, JNK) This compound->MAPK Activates Nrf2_Keap1 Nrf2-Keap1 Complex MAPK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Keap1 Keap1 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Genes Antioxidant Genes (e.g., NQO1, GCLM) ARE->Antioxidant_Genes Induces Transcription Cellular_Protection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cellular_Protection Leads to

Caption: Proposed Nrf2 signaling pathway activated by this compound.

Conclusion

This compound demonstrates notable in vitro antioxidant properties through its ability to scavenge free radicals and inhibit lipid peroxidation. While the existing quantitative data provides a solid foundation, further research is warranted to comprehensively characterize its antioxidant profile across a wider range of assays and to fully elucidate the specific molecular mechanisms and signaling pathways involved in its protective effects. The detailed protocols and pathway diagrams provided in this guide aim to facilitate ongoing and future research into the therapeutic potential of this compound as a natural antioxidant agent.

Artocarpesin: A Comprehensive Technical Guide to its Potential as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase, a key enzyme in melanin biosynthesis, is a prominent target for the development of skin whitening agents and treatments for hyperpigmentation disorders. Flavonoids isolated from various species of the Artocarpus genus have demonstrated significant tyrosinase inhibitory activity. This technical guide provides an in-depth analysis of Artocarpesin and related flavonoids as potential tyrosinase inhibitors. It consolidates quantitative inhibitory data, details experimental protocols for activity assessment, and visualizes key pathways and workflows to support further research and development in this area.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing monooxygenase that catalyzes the initial and rate-limiting steps in the biochemical pathway of melanin synthesis, known as melanogenesis.[1][2] It is responsible for the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3][4] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin.[3][4] While melanin plays a crucial role in protecting the skin from ultraviolet (UV) radiation, its overproduction can lead to aesthetic concerns and dermatological conditions such as melasma, freckles, and age spots.[1][5] Consequently, the inhibition of tyrosinase is a primary strategy for controlling melanin production.

Natural products, particularly flavonoids, have been extensively investigated as a source of novel tyrosinase inhibitors. Compounds isolated from the wood and roots of Artocarpus species, such as Artocarpus heterophyllus and Artocarpus gomezianus, have shown potent inhibitory effects on tyrosinase activity.[1][6][7] Among these, this compound, a flavone, has been identified as a strong tyrosinase inhibitor.[6][8] This guide focuses on the scientific evidence supporting the potential of this compound and its structural analogs as effective tyrosinase inhibitors.

Quantitative Analysis of Tyrosinase Inhibition

The efficacy of tyrosinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Several studies have quantified the tyrosinase inhibitory activity of this compound and other flavonoids isolated from Artocarpus species.

Table 1: Tyrosinase Inhibitory Activity (IC50) of Flavonoids from Artocarpus Species
CompoundSourceIC50 (µM)Reference CompoundIC50 (µM)
This compound Artocarpus heterophyllus< 50Kojic Acid71.6
ArtocarpanoneArtocarpus heterophyllus2.0 ± 0.1Kojic Acid44.6 ± 0.4
Artocaepin EArtocarpus heterophyllus6.7 ± 0.8Kojic Acid44.6 ± 0.4
SteppogeninArtocarpus heterophyllus7.5 ± 0.5Kojic Acid44.6 ± 0.4
LiquiritigeninArtocarpus heterophyllus22.0 ± 2.5Kojic Acid44.6 ± 0.4
NorartocarpetinArtocarpus heterophyllus> 50Kojic Acid44.6 ± 0.4
Morachalcone AArtocarpus heterophyllus0.013Kojic Acid44.6

Data compiled from multiple sources.[1][6][8][9]

Table 2: Kinetic Analysis of Tyrosinase Inhibition by Artocarpus Flavonoids
CompoundInhibition TypeInhibition Constant (Ki) (µM)
Artocaepin ECompetitive6.23
NorartocarpetinCompetitive-

Data from kinetic studies on compounds structurally related to this compound.[1][10]

Experimental Protocols

The following protocols are synthesized from methodologies reported in the cited literature for assessing tyrosinase inhibitory activity.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a widely used primary screening method to identify potential tyrosinase inhibitors.

  • Enzyme Source: Mushroom tyrosinase (e.g., from Agaricus bisporus) is commercially available and commonly used.[11]

  • Substrate: L-DOPA is frequently used as the substrate for measuring diphenolase activity.[12] L-tyrosine can be used to assess monophenolase activity.[11]

  • Reagents and Buffers:

    • Phosphate buffer (e.g., 50 mM, pH 6.5 or 6.8).[11][12]

    • Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer).[11]

    • L-DOPA solution (e.g., 2.5 mM in phosphate buffer).[13]

    • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO).

    • Positive control (e.g., Kojic acid).

  • Assay Procedure:

    • In a 96-well microplate, add the test compound at various concentrations.

    • Add the mushroom tyrosinase solution to each well and incubate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).[3][11]

    • Initiate the reaction by adding the L-DOPA substrate solution to all wells.

    • Measure the formation of dopachrome, the colored product, by monitoring the absorbance at a specific wavelength (e.g., 475 nm, 490 nm, or 510 nm) over time using a microplate reader.[3][4][14]

  • Data Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time).

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100.[12]

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Analysis of Inhibition Mechanism

To understand how a compound inhibits the enzyme, kinetic studies are performed.

  • Procedure: The tyrosinase inhibition assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor.[11][12]

  • Data Analysis: The data is plotted using Lineweaver-Burk (double reciprocal plot of 1/velocity vs. 1/[substrate]) and Dixon (reciprocal plot of 1/velocity vs. inhibitor concentration) plots.[11][15] These plots help to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Cellular Tyrosinase Activity and Melanin Content Assay in B16 Melanoma Cells

This assay assesses the inhibitory effect of a compound in a more biologically relevant cellular context.

  • Cell Culture: B16 melanoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).[16]

  • Cell Lysis: After treatment, the cells are harvested and lysed using a lysis buffer (e.g., containing Triton X-100 and a protease inhibitor).[16]

  • Cellular Tyrosinase Activity Measurement: The tyrosinase activity in the cell lysate is measured using L-DOPA as the substrate, similar to the in vitro assay. The protein concentration of the lysate is used for normalization.

  • Melanin Content Measurement: The melanin content in the remaining cell pellet is determined by dissolving the melanin in NaOH and measuring the absorbance at a specific wavelength (e.g., 405 nm). The results are normalized to the total protein content.

Visualizing Pathways and Protocols

To provide a clearer understanding of the experimental procedures and the underlying biological processes, the following diagrams have been generated using the DOT language.

experimental_workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (96-well) Add Inhibitor/Control prep->plate enzyme_add Add Tyrosinase Enzyme plate->enzyme_add incubate Incubation (e.g., 10 min at 25°C) enzyme_add->incubate substrate_add Add L-DOPA Substrate incubate->substrate_add measure Measure Absorbance Over Time (e.g., at 475 nm) substrate_add->measure data_analysis Data Analysis (% Inhibition, IC50 Calculation) measure->data_analysis

In Vitro Tyrosinase Inhibition Assay Workflow

melanin_synthesis_pathway tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Hydroxylation tyrosinase Tyrosinase dopaquinone Dopaquinone dopa->dopaquinone Oxidation melanin Melanin dopaquinone->melanin Non-enzymatic steps inhibitor This compound (Inhibitor) inhibitor->tyrosinase

Melanin Synthesis Pathway and Point of Inhibition

Mechanism of Action of this compound

The precise mechanism of tyrosinase inhibition by this compound is likely multifaceted, though strong evidence from related flavonoids points towards competitive inhibition.

  • Competitive Inhibition: Kinetic studies on Artocaepin E, a flavonoid from A. heterophyllus with a similar core structure to this compound, revealed a competitive mode of inhibition with a Ki of 6.23 μM.[1] Norartocarpetin has also been shown to be a competitive inhibitor of tyrosinase.[10] This suggests that these molecules bind to the active site of the tyrosinase enzyme, likely competing with the natural substrate, L-tyrosine or L-DOPA.

  • Structure-Activity Relationship: The inhibitory potency of flavonoids against tyrosinase is closely linked to their chemical structure. The presence of a 4-substituted resorcinol moiety is believed to be important for tyrosinase inhibitory activity.[17] This structural feature is present in many potent flavonoid inhibitors.

  • Computational Docking Studies: Molecular docking simulations performed on Norartocarpetin have shown that its hydroxyl groups on the B ring can interact with key amino acid residues, such as Asn81 and His85, within the active site of tyrosinase.[10] These interactions likely stabilize the enzyme-inhibitor complex and prevent the substrate from binding. Similar interactions can be expected for this compound due to structural similarities.

Cellular Effects and Potential Applications

While in vitro enzyme inhibition assays are crucial for initial screening, evaluating the effects of potential inhibitors in a cellular environment is a critical step in drug development.

  • Inhibition of Melanin Production in B16 Melanoma Cells: Studies on Norartocarpetin have demonstrated a dose-dependent decrease in both melanin content and cellular tyrosinase activity in B16F10 melanoma cells.[18][19] This indicates that the compound can effectively penetrate the cell membrane and inhibit melanogenesis within the cell. Artocarpanone has also been shown to inhibit melanin production in B16 melanoma cells with an IC50 value of 89.1 µM.[13][17]

  • Downregulation of Melanogenesis-Related Proteins: Norartocarpetin has been found to decrease the expression of key proteins involved in melanin synthesis, including the microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), and tyrosinase-related proteins 1 and 2 (TRP-1 and TRP-2).[18] This suggests that its mechanism of action may also involve the regulation of gene expression related to melanogenesis.

These findings support the potential application of this compound and related flavonoids as active ingredients in cosmetic and dermatological formulations for skin whitening and the treatment of hyperpigmentation.

Safety and Toxicity

Preliminary safety evaluations are essential for any compound intended for topical or systemic use. Acute toxicity studies on the leaf and bark extracts of Artocarpus altilis in Wistar rats, at doses up to 2000 mg/kg body weight, showed no mortality or toxic reactions.[20][21] Furthermore, histopathological studies revealed no significant changes in the liver of the treated animals.[20] While these studies were not conducted on purified this compound, they provide an initial indication of the general safety of Artocarpus extracts. Further toxicological studies on the purified compound are necessary to establish a comprehensive safety profile.

Conclusion

This compound and its structural analogs from the Artocarpus genus represent a promising class of natural tyrosinase inhibitors. The available data demonstrates their potent inhibitory activity against mushroom tyrosinase in vitro and their ability to reduce melanin synthesis in cellular models. The likely mechanism of action is competitive inhibition, with the flavonoid structure playing a key role in binding to the enzyme's active site.

For researchers and drug development professionals, this compound warrants further investigation. Future research should focus on:

  • Determining the precise IC50 and Ki values of purified this compound.

  • Elucidating the detailed molecular interactions with tyrosinase through co-crystallization studies.

  • Conducting comprehensive preclinical safety and efficacy studies in animal models and, subsequently, in human clinical trials.

  • Developing stable and effective formulations for topical delivery.

The compelling preliminary evidence suggests that this compound holds significant potential as a lead compound for the development of novel and effective agents for skin pigmentation disorders and cosmetic applications.

References

A Technical Guide to the Anticancer Properties of Artocarpesin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of Artocarpesin, a prenylated flavonoid primarily isolated from Artocarpus species.[1] The document synthesizes current research findings, focusing on the compound's mechanisms of action, cytotoxic efficacy, and effects on key oncogenic signaling pathways. Quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate complex biological processes and workflows, adhering to specified design constraints for optimal readability.

Quantitative Analysis of Anticancer Efficacy

This compound has demonstrated significant cytotoxic and tumor-regressive effects in both in vitro and in vivo models across a range of cancer types. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Cytotoxicity of this compound

Cancer Type Cell Line(s) IC50 Value Assay Method Citation(s)
Non-Small Cell Lung Cancer (NSCLC) A549, H1299, H226 3–8 µM (at 24h) SRB, MTT [1]
Lung Cancer Stem Cells (CSCs) CD166+CD44+ 5.07 µg/mL (~11.4 µM) MTT [2]
Lung Non-CSCs CD166-CD44- 8.67 µg/mL (~19.5 µM) MTT [2]
Lung Cancer H460 9.07 µg/mL (~20.4 µM) MTT [2]
Colorectal Cancer HCT116 4.23 mg/L (~9.5 µM) (at 72h) Not Specified [3][4][5]
Breast Cancer T47D Concentration-dependent cytotoxicity observed from 5.7–28.7 µM Not Specified [6][7]
Glioblastoma U87, U118 Significant viability decrease at 10 µM MTT [8][9]

| Cutaneous Squamous Cell Carcinoma | HSC-1 | Effective at 10 µM | Not Specified |[10] |

Table 2: In Vivo Anticancer Efficacy of this compound

Cancer Model Animal Model Dosage & Administration Key Outcomes Citation(s)
NSCLC Xenograft (A549 & H1299 cells) SCID Mice 1 mg/kg/day Significantly inhibited tumor growth. [1]

| Colitis-Associated Colorectal Tumorigenesis | C57BL/6 Mice (AOM/DSS induced) | Oral Administration | Suppressed tumor multiplicity; reduced expression of PCNA, Il-6, Ifn-γ, and other protumorigenic markers. |[3][11] |

Mechanisms of Action and Signaling Pathways

This compound exerts its anticancer effects through the modulation of multiple, interconnected signaling pathways. The primary mechanisms involve the induction of oxidative stress, leading to apoptosis, and the inhibition of pathways critical for metastasis and cell survival.

A primary mechanism of this compound is its function as a pro-oxidant in cancer cells, leading to the generation of Reactive Oxygen Species (ROS).[1][12] This increase in intracellular ROS is a critical trigger for apoptosis and is mediated primarily through the activation of NADPH oxidase (Nox).[1][8] The subsequent signaling diverges into both p53-dependent and p53-independent apoptotic pathways.

  • p53-Dependent Pathway: In cancer cells with wild-type p53 (e.g., A549), ROS activates the MAPK signaling cascades (ERK1/2 and p38).[1] This leads to the phosphorylation and activation of p53, which in turn upregulates downstream targets like PUMA, facilitating the release of cytochrome c from the mitochondria and activating the caspase cascade (Caspase-3, -9).[1][8]

  • p53-Independent Pathway: In both p53-wild type and p53-mutant cells (e.g., H1299), this compound-induced ROS also activates the PI3K/Akt pathway.[1] Akt activation leads to increased NF-κB activity, which promotes the expression of pro-apoptotic proteins c-Myc and Noxa, ultimately triggering apoptosis independently of p53 status.[1]

G This compound-Induced ROS-Mediated Apoptosis cluster_p53_dep p53-Dependent Pathway (e.g., A549 cells) cluster_p53_indep p53-Independent Pathway (e.g., A549 & H1299 cells) ERK_p38 ERK / p38 MAPK p53 p53 Activation ERK_p38->p53 PUMA PUMA p53->PUMA Mito_dep Mitochondrial Pathway (Cytochrome C, Apaf-1) PUMA->Mito_dep Casp3_dep Caspase-3 Activation Mito_dep->Casp3_dep Apoptosis_dep Apoptosis Casp3_dep->Apoptosis_dep Akt Akt Activation NFkB NF-κB Activity Akt->NFkB cMyc_Noxa c-Myc / Noxa NFkB->cMyc_Noxa Casp_indep Caspase Activation cMyc_Noxa->Casp_indep Apoptosis_indep Apoptosis Casp_indep->Apoptosis_indep This compound This compound Nox2 NADPH Oxidase (Nox2) Activation This compound->Nox2 ROS ROS Generation Nox2->ROS ROS->ERK_p38 ROS->Akt

Fig. 1: this compound-induced ROS-mediated apoptosis signaling cascades.

This compound has been shown to suppress the metastatic potential of lung cancer cells by targeting Focal Adhesion Kinase (FAK). Molecular docking studies indicate a high binding affinity of this compound to FAK protein. Inhibition of FAK activity leads to the downstream suppression of the Akt/mTOR pathway and a reduction in Cdc42, a key regulator of the cytoskeleton. This cascade results in the downregulation of markers associated with the Epithelial-to-Mesenchymal Transition (EMT), such as N-cadherin, Vimentin, and Slug. Consequently, this compound significantly inhibits cell migration, invasion, and the formation of cancer stem cell (CSC) spheroids.

FAK_Pathway This compound Anti-Metastatic Mechanism cluster_fak FAK Signaling Cascade cluster_emt EMT & Integrin Regulation cluster_outcomes Cellular Outcomes This compound This compound FAK FAK This compound->FAK Integrins Integrins (αν, β3) This compound->Integrins via Caveolin-1 Akt Akt FAK->Akt mTOR mTOR Akt->mTOR Cdc42 Cdc42 mTOR->Cdc42 EMT EMT Markers (N-cadherin, Vimentin, Slug) Cdc42->EMT Migration Migration Inhibition Invasion Invasion Suppression CSC CSC Spheroid Inhibition workflow start Hypothesis: This compound has anticancer activity invitro In Vitro Screening start->invitro cytotoxicity Cytotoxicity Assays (SRB, MTT) invitro->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic wb Western Blot (Signaling Proteins) mechanistic->wb ros ROS Assay (DCF-DA) mechanistic->ros migration Migration/Invasion Assay mechanistic->migration invivo In Vivo Validation wb->invivo ros->invivo migration->invivo xenograft Tumor Xenograft Model (e.g., SCID Mice) invivo->xenograft efficacy Evaluate Efficacy (Tumor Volume, Survival) xenograft->efficacy conclusion Conclusion & Future Development efficacy->conclusion

References

An In-depth Technical Guide to the Ethnobotanical Uses and Pharmacological Properties of Artocarpesin-Containing Artocarpus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Artocarpus, widely distributed in tropical and subtropical regions of Asia, is a rich source of bioactive compounds with significant potential for pharmaceutical development. This technical guide focuses on Artocarpesin, a prenylated flavonoid found in several Artocarpus species. It provides a comprehensive overview of the ethnobotanical uses of these plants, alongside a detailed examination of the pharmacological properties of this compound, including its anti-inflammatory, antibacterial, and cytotoxic activities. This document consolidates quantitative data, outlines detailed experimental protocols for its isolation and biological evaluation, and presents visual representations of its known mechanisms of action through signaling pathway diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction

The Moraceae family, to which the genus Artocarpus belongs, encompasses approximately 50 species of evergreen and deciduous trees.[1] Many of these species, such as Artocarpus heterophyllus (jackfruit) and Artocarpus altilis (breadfruit), are valued for their edible fruits and durable timber.[1] Beyond their nutritional and economic importance, various parts of Artocarpus trees, including the leaves, bark, stem, and fruit, have been extensively used in traditional medicine systems across Southeast Asia to treat a wide array of ailments, including inflammation, malaria, diarrhea, and diabetes.[1] These therapeutic applications are largely attributed to the rich diversity of phenolic compounds, such as flavonoids, stilbenoids, and arylbenzofurons, present in these plants.[1][2]

This compound, a prenylated flavonoid, has been identified as a key bioactive constituent in several Artocarpus species. Its chemical structure, characterized by a flavonoid backbone with isoprenoid substitutions, contributes to its diverse pharmacological activities. This guide will delve into the traditional medicinal applications of Artocarpus species known to contain this compound and provide a detailed scientific exploration of the compound's therapeutic potential.

Ethnobotanical Uses of Artocarpus Species

Traditional medicine has long recognized the therapeutic value of Artocarpus species. The ethnobotanical applications are diverse, with different parts of the plants being utilized for various medicinal purposes. While a comprehensive screening of all Artocarpus species for this compound is not yet complete, this section focuses on species where its presence has been suggested or is likely, given the phytochemical profile, alongside other species with significant ethnobotanical relevance.

Artocarpus heterophyllus (Jackfruit)

  • Traditional Uses: The fruit, leaves, and bark of the jackfruit tree are used in traditional medicine for their anti-inflammatory, wound-healing, and hypoglycemic effects.[2][3] The wood is reported to have sedative properties.[3] In Thai traditional medicine, the ashes of the leaves are used to treat ulcers, diarrhea, boils, and stomach-ache.[3] The root is used as a remedy for skin diseases and asthma, and an extract of the root is taken for fever and diarrhea.[3]

Artocarpus lakoocha (Monkey Jack)

  • Traditional Uses: This species is used in traditional Thai medicine for anti-inflammatory therapy and as an anti-skin aging agent.[4] The bark contains a high percentage of tannin and is used to treat skin lesions.[4] The powdered bark is applied to wounds and to draw out purulent matter from abscesses.[4] The seed and bark are considered beneficial for stomach and liver ailments.[4] An aqueous extract of the dried plant has been used to treat tapeworm infections.[4]

Artocarpus rigidus (Monkey Jackfruit)

  • Traditional Uses: The fleshy pulp around the seeds is consumed fresh, and the seeds are eaten after being roasted or boiled.[5] The wood is utilized for making beams, boats, and furniture.[5] While specific medicinal uses are less documented compared to other species, ongoing research has identified antimicrobial properties in its root bark.[5][6]

Pharmacological Activities of this compound

This compound has demonstrated a range of pharmacological activities in preclinical studies, highlighting its potential as a therapeutic agent. The primary activities investigated to date include its anti-inflammatory, antibacterial, and cytotoxic effects.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways. In lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), this compound has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2). This inhibition is achieved through the downregulation of the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes in the inflammatory cascade.

Signaling Pathway: The anti-inflammatory action of this compound is mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes, including iNOS and COX-2. This compound interferes with this pathway, thereby reducing the expression of these inflammatory mediators.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates iNOS_COX2_genes iNOS & COX-2 Genes NFkB_nucleus->iNOS_COX2_genes Promotes transcription iNOS_COX2_proteins iNOS & COX-2 Proteins iNOS_COX2_genes->iNOS_COX2_proteins Translation NO_PGE2 NO & PGE2 (Pro-inflammatory mediators) iNOS_COX2_proteins->NO_PGE2 Catalyzes production This compound This compound This compound->IKK Inhibits This compound->NFkB_nucleus Inhibits translocation cytotoxic_pathway This compound This compound ROS ↑ ROS This compound->ROS MAPK_cascade MAPK Cascade (e.g., ERK, JNK, p38) ROS->MAPK_cascade Activates AP1 AP-1 (Transcription Factor) MAPK_cascade->AP1 Activates Pro_apoptotic_genes Pro-apoptotic Genes (e.g., Bax, Bad) AP1->Pro_apoptotic_genes Promotes transcription Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis Induces isolation_workflow start Dried & Ground A. heterophyllus Fruit maceration Maceration with Acetone start->maceration filtration Filtration & Concentration maceration->filtration crude_extract Crude Acetone Extract filtration->crude_extract column1 Column Chromatography (Silica Gel, n-hexane:acetone gradient) crude_extract->column1 active_fraction Active Fraction (F3) column1->active_fraction column2 Column Chromatography (Silica Gel, isocratic n-hexane:ethyl acetate:acetone) active_fraction->column2 purified_this compound Purified this compound column2->purified_this compound characterization Structural Elucidation (NMR, MS) purified_this compound->characterization

References

Preliminary Toxicity Profile of Artocarpesin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artocarpesin, a prenylated flavonoid found in various Artocarpus species, has garnered significant interest for its potential therapeutic properties, including cytotoxic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on this compound and related Artocarpus extracts. The document summarizes key findings on cytotoxicity, genotoxicity, and acute and sub-acute toxicity, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and crucial signaling pathways are visualized using Graphviz diagrams. It is important to note that while in vitro cytotoxic and anti-inflammatory data for isolated this compound are available, in vivo toxicity and genotoxicity studies have primarily been conducted on extracts from Artocarpus species, and data for the purified compound is limited.

Cytotoxicity of this compound

This compound has demonstrated cytotoxic effects across a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through various signaling pathways.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound against several cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
CCRF-CEMLeukemia< 106Not Specified[1]
HepG2Hepatocarcinoma23.95Not Specified[1]
HCT116 (p53+/+)Colon Carcinoma< 106Not Specified[1]
HCT116 (p53-/-)Colon Carcinoma105Not Specified[1]
U87MG.ΔEGFRGlioblastoma< 106Not Specified[1]
A549Non-small cell lung carcinoma3-824 h[2]
H226Non-small cell lung carcinoma3-824 h[2]
H1299Non-small cell lung carcinoma3-824 h[2]
Experimental Protocol: Cytotoxicity Assessment (Resazurin Reduction Assay)

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., CCRF-CEM, HepG2, HCT116)

  • This compound

  • Doxorubicin (positive control)

  • Culture medium (e.g., RPMI 1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-streptomycin solution

  • Resazurin sodium salt

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture medium. The cells are then treated with these concentrations. A vehicle control (medium with solvent) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The treated plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.

  • Resazurin Assay: After incubation, the medium is removed, and 20 µL of resazurin solution (0.15 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Data Acquisition: The absorbance is measured at 570 nm and 600 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in this compound-Induced Cytotoxicity

This compound induces apoptosis in cancer cells through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS) and the subsequent activation of downstream signaling cascades, including MAPKs and Akt pathways.

Artocarpesin_Cytotoxicity_Pathway cluster_Cell Cancer Cell This compound This compound NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase targets Apoptosis Apoptosis ROS ROS Generation NADPH_Oxidase->ROS induces MAPKs MAPKs (ERK1/2, p38) ROS->MAPKs activates Akt Akt ROS->Akt activates MMP Mitochondrial Membrane Potential Disruption ROS->MMP p53 p53 MAPKs->p53 regulates NFkB NF-κB Akt->NFkB activates Akt->p53 regulates NFkB->Apoptosis Caspases Caspase Activation Caspases->Apoptosis MMP->Caspases leads to p53->Apoptosis

Caption: this compound-induced cytotoxic signaling pathway.

Anti-inflammatory Activity of this compound

This compound exhibits anti-inflammatory properties by modulating key inflammatory mediators.

Mechanism of Anti-inflammatory Action

In lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophage cells, this compound has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[3] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[3]

Signaling Pathway in Anti-inflammatory Response

The anti-inflammatory action of this compound involves the inhibition of pro-inflammatory signaling cascades initiated by stimuli like LPS.

Artocarpesin_Anti_Inflammatory_Pathway cluster_Macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 activates This compound This compound iNOS iNOS Protein Expression This compound->iNOS downregulates COX2 COX-2 Protein Expression This compound->COX2 downregulates Signaling_Cascade Signaling Cascade TLR4->Signaling_Cascade Signaling_Cascade->iNOS upregulates Signaling_Cascade->COX2 upregulates NO Nitric Oxide (NO) iNOS->NO produces PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 produces Inflammation Inflammation NO->Inflammation PGE2->Inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

In Vivo Toxicity Studies of Artocarpus Extracts

Acute and Sub-acute Toxicity of Artocarpus heterophyllus Seed Extracts

A study on Artocarpus heterophyllus seed extracts in mice indicated no acute toxicity at the tested doses.[4]

Study TypeAnimal ModelExtractDoses AdministeredObservationsReference
Acute ToxicityMiceEthanolic, Hexane, Chloroform, Ethyl Acetate0.005, 0.05, 0.5 g/kg (oral)No visible signs of toxicity or mortality.[4]
Sub-acute Toxicity (28 days)MiceEthanolicNot specifiedNo mortality. Reduction in glycemia in females (32.3%).[4]
Experimental Protocol: Acute Oral Toxicity (OECD Guideline 425)

Objective: To determine the acute oral toxicity of a test substance.

Materials:

  • Test substance (Artocarpus extract)

  • Rodent model (e.g., Sprague Dawley rats)

  • Vehicle (e.g., 1% Tween 80 in normal saline)

  • Oral gavage needles

  • Animal caging and husbandry supplies

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 7 days prior to the study.

  • Dosing: A starting dose (e.g., 2000 mg/kg body weight) of the test substance, suspended in a suitable vehicle, is administered orally to a single animal.

  • Observation: The animal is observed for signs of toxicity and mortality over a 14-day period. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Step-wise Dosing: Depending on the outcome for the first animal, subsequent animals are dosed at lower or higher fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • LD50 Estimation: The LD50 (median lethal dose) is estimated based on the mortality data.

  • Gross Necropsy: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed to identify any pathological changes in organs.

Genotoxicity Studies

Specific genotoxicity data for this compound, such as from the Ames test, micronucleus assay, or chromosomal aberration test, are not available in the reviewed literature. These tests are crucial for assessing the mutagenic and clastogenic potential of a compound. The general methodologies for these assays are outlined below.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a chemical compound.[5][6]

Principle: The test utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, due to mutations in the genes required for their synthesis. The assay measures the ability of a test substance to induce reverse mutations, restoring the functional gene and allowing the bacteria to grow on a minimal medium lacking the specific amino acid.[5][6]

Procedure Outline:

  • Strain Selection: Use of multiple bacterial strains to detect different types of mutations (e.g., frameshift, base-pair substitution).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver homogenate) to mimic mammalian metabolism.[7]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar plates with a minimal amount of the required amino acid to allow for initial growth.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now synthesize the amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Experimental Protocol: In Vitro Micronucleus Assay

Objective: To detect genotoxic damage in the form of micronuclei in cultured mammalian cells.[8]

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.[8]

Procedure Outline:

  • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, Chinese hamster ovary cells) are cultured.

  • Exposure: Cells are treated with the test substance at various concentrations, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope. A significant increase in the frequency of micronucleated cells compared to the control indicates genotoxicity.

Experimental Protocol: In Vitro Chromosomal Aberration Test

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[9][10]

Principle: This test evaluates the ability of a substance to induce changes in the structure of chromosomes, such as breaks, deletions, and exchanges.[9][10]

Procedure Outline:

  • Cell Culture and Exposure: Cultured mammalian cells are exposed to the test substance at different concentrations, with and without S9 metabolic activation.

  • Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed microscopically for structural aberrations.

  • Evaluation: The frequency and types of chromosomal aberrations are recorded and compared to negative and positive controls.

Conclusion and Future Directions

The preliminary data on this compound indicate a promising profile as a cytotoxic agent against various cancer cell lines, with a well-defined mechanism of action involving the induction of apoptosis. Its anti-inflammatory properties further enhance its therapeutic potential. However, a significant data gap exists regarding the in vivo toxicity and genotoxicity of the isolated compound. While studies on Artocarpus extracts suggest a low order of acute toxicity, these findings cannot be directly extrapolated to pure this compound.

For the further development of this compound as a drug candidate, it is imperative to conduct comprehensive in vivo toxicity studies, including acute, sub-chronic (28-day), and chronic (90-day) oral toxicity assessments in rodent models. Furthermore, a battery of genotoxicity tests, including the Ames test, in vitro and in vivo micronucleus assays, and chromosomal aberration tests, are essential to thoroughly evaluate its safety profile. These studies will provide the necessary data to establish a no-observed-adverse-effect level (NOAEL) and inform the design of future preclinical and clinical trials.

References

Methodological & Application

Application Note: Isolation and Purification of Artocarpesin from Artocarpus heterophyllus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Artocarpus heterophyllus, commonly known as jackfruit, is a species of tree in the fig, mulberry, and breadfruit family (Moraceae). Various parts of the plant are used in traditional medicine to treat conditions like inflammation, fever, and bacterial infections. The fruit and other tissues of A. heterophyllus are rich in bioactive phenolic compounds, including the prenylated flavone Artocarpesin (5,7,2′,4′-tetrahydroxy-6-(3-methylbut-3-enyl) flavone). This compound has demonstrated significant antimicrobial and anti-inflammatory properties, making it a compound of interest for pharmaceutical research and development. This document provides detailed protocols for the isolation and purification of this compound from A. heterophyllus fruit, summarizes key quantitative data, and illustrates the experimental workflow and its mechanism of action.

Data Presentation

Quantitative data from studies on the extraction of A. heterophyllus and the bioactivity of its constituents are summarized below.

Table 1: Extraction Yields from Artocarpus heterophyllus

Plant Part Solvent Extraction Method Yield (%) Reference
Fruit n-hexane Maceration 1.66
Fruit Acetone Maceration 5.1
Fruit Methanol Maceration 18.0
Leaves Ethyl Acetate Maceration 0.38

| Leaves | Ethanol | Maceration | 1.58 | |

Table 2: Antimicrobial Activity (MIC) of A. heterophyllus Acetone Extracts and Purified this compound against Staphylococcus aureus

Substance Strain MIC (Minimum Inhibitory Concentration) Reference
Crude Acetone Extract S. aureus (MSSA) 0.375 mg/mL
Chromatographic Fraction F3 S. aureus (MSSA) 12.5 µg/mL
Chromatographic Fraction F3 S. aureus (MRSA 1) 25 µg/mL
Chromatographic Fraction F3 S. aureus (MRSA 2) 50 µg/mL
Purified this compound S. aureus (MSSA) 6.25 µg/mL
Purified this compound S. aureus (MRSA 1) 12.5 µg/mL
Purified this compound S. aureus (MRSA 2) 25 µg/mL

(MSSA: Methicillin-Susceptible S. aureus; MRSA: Methicillin-Resistant S. aureus)

Experimental Protocols

The following protocols are based on methodologies reported for the successful isolation of this compound from the fruit of A. heterophyllus.

Protocol 1: Preparation of Crude Acetone Extract

  • Plant Material Preparation:

    • Obtain fresh, mature fruit of Artocarpus heterophyllus.

    • Separate the fruit pulp and air-dry at room temperature until brittle.

    • Grind the dried material into a fine powder using an electric grinder.

  • Solvent Extraction (Maceration):

    • Soak the powdered plant material in acetone (e.g., 1 kg of powder in 5 L of acetone) in a large container.

    • Allow the mixture to macerate for 3 days at room temperature with occasional stirring.

    • Filter the macerate to separate the solvent from the plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh acetone to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Concentration:

    • Concentrate the combined acetone filtrate under reduced pressure using a rotary evaporator at 40-45°C.

    • Continue evaporation until a viscous, dark crude extract is obtained.

    • Store the crude acetone extract at 4°C until further processing.

Protocol 2: Bioassay-Guided Fractionation and Purification of this compound

This protocol utilizes a two-step open column chromatography process, guided by antimicrobial assays to identify the most active fractions.

  • Initial Chromatographic Fractionation (Column 1):

    • Column Packing: Prepare a glass column with silica gel (e.g., 70-230 mesh) as the stationary phase, using a suitable solvent like n-hexane as the slurry.

    • Sample Loading: Adsorb a known amount of the crude acetone extract (e.g., 10 g) onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

    • Elution: Elute the column with a solvent system of increasing polarity. A typical gradient might be n-hexane:ethyl acetate.

    • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 50 mL).

    • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Combine fractions that exhibit similar TLC profiles.

    • Bioassay: Screen the combined fractions for biological activity (e.g., antimicrobial activity against S. aureus). The most active fraction (designated F3 in the source literature) is selected for further purification.

  • Purification of this compound (Column 2):

    • Column Preparation: Pack a second silica gel column as described above.

    • Sample Loading: Load the most active fraction (e.g., 800 mg of Fraction F3) onto the column.

    • Isocratic Elution: Elute the column with an isocratic solvent system of n-hexane:ethyl acetate:acetone (8:1:1 v/v/v).

    • Fraction Collection and Analysis: Collect fractions and monitor via TLC. Fractions containing the pure compound will show a single spot.

    • Isolation: Combine the pure fractions and evaporate the solvent to yield purified this compound as a solid.

Protocol 3: Structural Characterization

  • Confirm the identity and purity of the isolated compound using standard spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to elucidate the chemical structure.

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.

    • Compare the obtained spectroscopic data with published literature values for this compound to confirm its identity.

Visualizations

Diagram 1: Experimental Workflow for this compound Isolation

G plant A. heterophyllus Fruit (Dried, Powdered) maceration Maceration with Acetone plant->maceration filtration Filtration & Concentration (Rotary Evaporator) maceration->filtration crude_extract Crude Acetone Extract filtration->crude_extract cc1 Open Column Chromatography 1 (Silica Gel, Gradient Elution) crude_extract->cc1 fractions Collect Fractions (F1, F2, F3...) cc1->fractions bioassay Antimicrobial Bioassay (e.g., against S. aureus) fractions->bioassay  Bioassay-Guided  Isolation active_fraction Most Active Fraction (F3) bioassay->active_fraction cc2 Open Column Chromatography 2 (Silica Gel, Isocratic Elution) active_fraction->cc2 pure_compound Purified this compound cc2->pure_compound characterization Structural Elucidation (NMR, MS) pure_compound->characterization

Caption: Workflow for the bioassay-guided isolation of this compound.

Diagram 2: Anti-inflammatory Signaling Pathway of this compound

G cluster_cell Macrophage Cell pathway Pro-inflammatory Signaling (e.g., NF-κB, MAPK pathways) iNOS iNOS Protein Expression pathway->iNOS COX2 COX-2 Protein Expression pathway->COX2 NO Nitric Oxide (NO) Production iNOS->NO PGE2 Prostaglandin E2 (PGE2) Production COX2->PGE2 inflammation Inflammatory Response NO->inflammation PGE2->inflammation stimulus Inflammatory Stimuli (e.g., LPS) stimulus->pathway This compound This compound This compound->iNOS Down-regulates This compound->COX2 Down-regulates

Caption: this compound inhibits inflammation by down-regulating iNOS and COX-2.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Artocarpesin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of natural products.

Introduction

Artocarpesin is a flavonoid compound predominantly found in plants of the Artocarpus genus, such as Artocarpus heterophyllus (jackfruit).[1] This bioactive molecule has garnered significant interest due to its diverse pharmacological properties, including potent anti-inflammatory effects.[2] this compound has been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[2] Given its therapeutic potential, a reliable and validated analytical method is crucial for its quantification in plant extracts and pharmaceutical formulations.

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The protocol provides comprehensive details on sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Reagents and Materials
  • This compound reference standard (>98% purity)

  • Methanol (HPLC grade)

  • Water (Ultrapure, prepared by a Milli-Q system or equivalent)

  • Ethyl acetate (Analytical grade)

  • Plant material (e.g., dried heartwood of Artocarpus heterophyllus)

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 6.25 µg/mL to 100 µg/mL.[3] These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)

This protocol is adapted from a heat reflux extraction method suitable for flavonoids from Artocarpus species.[3][4]

  • Grinding: Grind the dried plant material (e.g., A. heterophyllus heartwood) into a fine powder (approximately 60 mesh).[3]

  • Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a round-bottom flask. Add 100 mL of ethyl acetate.

  • Reflux: Heat the mixture under reflux for 1 hour.[3][4]

  • Filtration: After cooling, filter the extract through a Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Final Sample Preparation: Dissolve a known quantity of the dried extract in methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[5]

HPLC Method and Parameters

The following tables summarize the optimized chromatographic conditions and method validation data, based on established methods for flavonoid analysis in Artocarpus extracts.[3][4]

Table 1: HPLC Chromatographic Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column TSK-gel ODS-80Tm (5 µm, 4.6 x 150 mm)[4]
Mobile Phase A: Water, B: Methanol
Gradient Elution 0-8 min: 60% B; 8-27 min: 80% B; 27-35 min: 60% B[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL[3]
Column Temperature 25°C[4]

| Detection | UV at 285 nm[4] |

Table 2: Method Validation Summary for Flavonoid Analysis The following data represents typical validation parameters for HPLC analysis of flavonoids in Artocarpus species.[3][4]

ParameterResult
Linearity (R²) ≥ 0.9995[3][4]
Concentration Range 6.25 - 100 µg/mL[3]
Accuracy (Recovery) 98 - 104%[3][4]
Precision (RSD) < 2%[3][4]
Specificity High degree of specificity achieved[3][4]

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway involving this compound.

G A Plant Material (e.g., A. heterophyllus) B Grinding & Sieving A->B C Heat Reflux Extraction (Ethyl Acetate, 1 hr) B->C D Filtration & Concentration C->D E Sample Reconstitution (Methanol) D->E F 0.45 µm Filtration E->F G HPLC Injection & Analysis F->G H Data Processing & Quantification G->H

Caption: Experimental workflow for this compound extraction and HPLC analysis.

G LPS LPS (Inflammatory Stimulus) Macrophage Macrophage (RAW 264.7) LPS->Macrophage activates Proteins iNOS & COX-2 Protein Expression Macrophage->Proteins induces This compound This compound This compound->Proteins suppresses Mediators NO & PGE₂ Production Proteins->Mediators leads to Inflammation Inflammation Mediators->Inflammation promotes

Caption: Anti-inflammatory signaling pathway of this compound.[2]

References

Application Note: Structural Characterization of Artocarpesin using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Artocarpesin, a flavonoid found in plants of the Artocarpus genus, has garnered interest for its potential pharmacological activities.[1] The precise structural elucidation of such natural products is a critical step in drug discovery and development, ensuring the correct identification and characterization of the active compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is a powerful and indispensable analytical technique for the unambiguous determination of the molecular structure of organic compounds like this compound. This application note provides a comprehensive overview of the application of ¹H and ¹³C NMR spectroscopy for the characterization of this compound, including a generalized experimental protocol and data interpretation workflow.

Molecular Structure of this compound

This compound is a prenylated flavonoid with the chemical formula C₂₀H₁₈O₆.[2][3] Its structure consists of a C6-C3-C6 flavonoid skeleton, characterized by two benzene rings (A and B) linked by a heterocyclic pyrone ring (C), with a prenyl (3-methylbut-2-enyl) group attached to the A-ring.[4] The systematic name for this compound is 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one.[3][4]

¹H and ¹³C NMR Spectral Data

However, the expected regions for the proton and carbon signals based on the known structure of this compound are summarized below.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals for the protons on the A and B rings would appear in the aromatic region (typically δ 6.0-8.0 ppm). The substitution pattern on each ring would dictate the multiplicity (singlets, doublets, triplets) and coupling constants of these signals.

  • Prenyl Group Protons: The protons of the 3-methylbut-2-enyl group would exhibit characteristic signals, including a vinyl proton, a methylene group, and two methyl groups, typically found in the upfield region of the spectrum.

  • Hydroxyl Protons: The phenolic hydroxyl protons would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

  • Flavone C3-H Proton: The proton at the C-3 position of the flavone core would typically appear as a singlet in the aromatic region.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: The C-4 carbonyl carbon of the pyrone ring would be observed as a characteristic downfield signal (typically δ > 180 ppm).

  • Aromatic and Olefinic Carbons: The carbon atoms of the benzene rings and the double bond of the pyrone and prenyl groups would resonate in the region of approximately δ 90-170 ppm.

  • Aliphatic Carbons: The carbon atoms of the methylene and methyl groups of the prenyl substituent would appear in the upfield region of the spectrum (typically δ 15-40 ppm).

Experimental Protocols

The following provides a detailed, generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the characterization of a flavonoid such as this compound.

1. Sample Preparation

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents for flavonoids include deuterated methanol (CD₃OD), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated acetone (acetone-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm, ensuring all proton signals are captured.

    • Acquisition Time: 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans: 8-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values).

3. ¹³C NMR Spectroscopy Acquisition

  • Spectrometer: The same spectrometer as used for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent signal or TMS.

4. Two-Dimensional (2D) NMR Spectroscopy

To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations, which is crucial for connecting different spin systems and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help in determining the stereochemistry and conformation of the molecule.

Data Analysis and Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural characterization of a flavonoid like this compound using the acquired NMR data.

Workflow for NMR-based Characterization of this compound cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Elucidation A Isolated this compound Sample B 1D NMR (¹H, ¹³C, DEPT) A->B C 2D NMR (COSY, HSQC, HMBC, NOESY) A->C D ¹H NMR Analysis: Chemical Shifts, Multiplicities, Coupling Constants, Integrals B->D E ¹³C & DEPT NMR Analysis: Number of Carbons, Carbon Types (C, CH, CH₂, CH₃) B->E F 2D NMR Correlation Analysis C->F G Establish ¹H-¹H Spin Systems (COSY) D->G H Assign Protons to Directly Attached Carbons (HSQC) E->H F->G F->H I Connect Fragments via Long-Range ¹H-¹³C Correlations (HMBC) F->I J Confirm Spatial Proximities (NOESY) F->J G->I H->I K Assemble Full Structure of this compound I->K J->K Structural Elucidation Logic for this compound via NMR cluster_data NMR Data cluster_features Structural Features H1_NMR ¹H NMR Data A_Ring Substituted A-Ring H1_NMR->A_Ring Aromatic signals B_Ring Substituted B-Ring H1_NMR->B_Ring Aromatic signals Prenyl Prenyl Group H1_NMR->Prenyl Aliphatic & Olefinic signals C13_NMR ¹³C & DEPT NMR Data C_Ring Pyrone C-Ring C13_NMR->C_Ring Carbonyl C=O signal C13_NMR->Prenyl Aliphatic C signals COSY_NMR COSY Data COSY_NMR->B_Ring ¹H-¹H couplings COSY_NMR->Prenyl ¹H-¹H couplings HSQC_NMR HSQC Data HSQC_NMR->A_Ring ¹H-C correlations HSQC_NMR->B_Ring ¹H-C correlations HSQC_NMR->Prenyl ¹H-C correlations HMBC_NMR HMBC Data HMBC_NMR->A_Ring Connectivity to C-Ring & Prenyl HMBC_NMR->B_Ring Connectivity to C-Ring HMBC_NMR->C_Ring Connectivity to A & B Rings HMBC_NMR->Prenyl Connectivity to A-Ring Final_Structure This compound Structure A_Ring->Final_Structure B_Ring->Final_Structure C_Ring->Final_Structure Prenyl->Final_Structure

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Artocarpesin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artocarpesin, a flavonoid predominantly found in plants of the Artocarpus genus, such as jackfruit, is recognized for its potential therapeutic properties. Flavonoids are a class of polyphenolic compounds known for their antioxidant activities, which are crucial in mitigating oxidative stress implicated in numerous pathological conditions. These application notes provide detailed protocols for two common in vitro antioxidant assays, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay, as applied to the study of this compound.

While this compound is a known constituent of Artocarpus extracts that exhibit antioxidant activity, specific quantitative data (e.g., IC50 values for DPPH and FRAP values) for the isolated compound are not consistently available in the public domain. The provided protocols are therefore presented as standardized methods for researchers to generate such data.

Data Presentation

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundConcentration Range (µg/mL or µM)% Inhibition RangeIC50 Value (µg/mL or µM)Positive Control (e.g., Ascorbic Acid) IC50 Value (µg/mL or µM)
This compound[Insert experimental data][Insert experimental data][Insert experimental data][Insert experimental data]
Ascorbic Acid[Insert experimental data][Insert experimental data][Insert experimental data]-

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundConcentration (µg/mL or µM)Absorbance at 593 nmFRAP Value (µM Fe(II) Equivalents/µM this compound)Positive Control (e.g., Trolox) FRAP Value (µM Fe(II) Equivalents/µM Trolox)
This compound[Insert experimental data][Insert experimental data][Insert experimental data][Insert experimental data]
Trolox[Insert experimental data][Insert experimental data][Insert experimental data]-

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.[1][2]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol, analytical grade)

  • Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Micropipettes

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar series of dilutions for the positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of each dilution of this compound or the standard to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Materials:

  • This compound

  • FRAP Reagent:

    • 300 mM Acetate buffer (pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of distilled water.

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.

    • 20 mM FeCl₃·6H₂O solution in distilled water.

  • Positive control (e.g., Trolox or Ferrous sulfate (FeSO₄))

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Micropipettes

  • Water bath

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C in a water bath before use.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of dilutions of this compound.

    • Prepare a standard curve using a series of dilutions of FeSO₄ (e.g., 100 to 2000 µM).

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of each dilution of this compound, standard, or blank (methanol) to separate wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Shake the plate and incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the concentration of Fe²⁺ equivalents for each this compound dilution from the standard curve.

    • The FRAP value is typically expressed as µM of Fe(II) equivalents per µM of the antioxidant.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1mM DPPH Solution mix Mix Sample/Standard with DPPH Solution in 96-well plate prep_dpph->mix prep_sample Prepare this compound Dilutions prep_sample->mix prep_std Prepare Standard (e.g., Ascorbic Acid) Dilutions prep_std->mix incubate Incubate in Dark (30 min) mix->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_inhib Calculate % Inhibition read_abs->calc_inhib calc_ic50 Determine IC50 Value calc_inhib->calc_ic50

Caption: Workflow for the DPPH radical scavenging assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_frap Prepare FRAP Reagent mix Mix Sample/Standard with FRAP Reagent in 96-well plate prep_frap->mix prep_sample Prepare this compound Dilutions prep_sample->mix prep_std Prepare FeSO4 Standard Curve prep_std->mix incubate Incubate at 37°C (4 min) mix->incubate read_abs Read Absorbance at 593 nm incubate->read_abs calc_frap Calculate FRAP Value read_abs->calc_frap

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH_Reaction_Pathway DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + this compound-H This compound This compound (AH) Artocarpesin_radical This compound• (A•) This compound->Artocarpesin_radical - H•

Caption: Reaction mechanism of DPPH radical scavenging by this compound.

References

Application Notes and Protocols for In Vivo Evaluation of Artocarpesin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and proposed in vivo animal models for evaluating the therapeutic efficacy of Artocarpesin, a promising natural flavonoid. The protocols detailed below are intended to serve as a guide for preclinical research in the fields of oncology, inflammation, and neuroprotection.

Anti-Cancer Efficacy of this compound

This compound has demonstrated significant anti-cancer properties in preclinical studies. The following are detailed protocols for widely accepted animal models to assess its anti-tumorigenic potential.

Human Tumor Xenograft Model in Immunocompromised Mice

This model is a cornerstone for evaluating the efficacy of a new anti-cancer agent on human tumors.

Experimental Protocol:

  • Animal Model: Severe Combined Immunodeficient (SCID) or Nude mice (athymic), typically 4-6 weeks old.

  • Cell Lines: Human cancer cell lines relevant to the research focus (e.g., A549 and H1299 for non-small cell lung cancer, U87 and U118 for glioblastoma).

  • Cell Preparation:

    • Culture cancer cells in appropriate media until they reach 70-80% confluency.

    • Harvest cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in sterile PBS or serum-free media at a concentration of 1 x 10^7 cells/mL.

    • Perform a viability count using trypan blue to ensure a high percentage of viable cells.

  • Tumor Implantation:

    • Anesthetize the mice using an appropriate anesthetic agent.

    • Inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Treatment Protocol:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.

    • Administer this compound (e.g., 1-2 mg/kg/day) or vehicle control (e.g., DMSO/saline) via intraperitoneal injection, oral gavage, or other appropriate routes daily.[1]

  • Efficacy Evaluation:

    • Measure tumor volume (Volume = (width)² x length/2) two to three times per week.

    • Monitor body weight and general health of the animals.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement, histopathological analysis, and biomarker studies (e.g., Western blotting for apoptosis markers like Bax, cleaved caspase-3, and signaling proteins like phospho-ERK1/2 and phospho-Akt).[1]

Quantitative Data Summary:

Animal ModelCell LineThis compound DoseRouteOutcomeReference
SCID MiceA549 (NSCLC)1 mg/kg/day-Significant reduction in mean tumor volume.[1]
SCID MiceH1299 (NSCLC)1 mg/kg/day-Significant inhibition of tumor growth.[1]
SCID MiceU87 (Glioblastoma)2 mg/kg/day-Significant inhibition of tumor growth and reduction in mean tumor volume.
SCID MiceU118 (Glioblastoma)2 mg/kg/day-Significant inhibition of tumor growth and reduction in mean tumor volume.

Signaling Pathway in Anti-Cancer Efficacy:

anticancer_pathway This compound This compound ROS ROS This compound->ROS PI3K PI3K ROS->PI3K MAPKs MAPKs ROS->MAPKs Akt Akt PI3K->Akt Mitochondria Mitochondria Akt->Mitochondria Inhibition of Bcl-2 ERK ERK MAPKs->ERK ERK->Mitochondria Bax Bax Mitochondria->Bax Activation Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Release Bcl2 Bcl2 Bax->Cytochrome_c Caspase9 Caspase9 Cytochrome_c->Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 PARP_cleavage PARP_cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

This compound-induced apoptotic signaling pathway in cancer cells.
Colitis-Associated Cancer (CAC) Model

This model is relevant for studying the interplay between inflammation and cancer, a key aspect of certain gastrointestinal malignancies.

Experimental Protocol:

  • Animal Model: C57BL/6 mice, 6-8 weeks old.

  • Induction of CAC:

    • Administer a single intraperitoneal injection of Azoxymethane (AOM) at a dose of 10-12.5 mg/kg body weight.

    • After one week, provide drinking water containing 2-2.5% Dextran Sodium Sulfate (DSS) for 5-7 days to induce colitis.

    • Replace DSS water with regular drinking water for 14 days to allow for recovery.

    • Repeat the DSS cycle two more times.

  • Treatment Protocol:

    • This compound can be administered orally (e.g., mixed in the diet or by gavage) throughout the AOM/DSS treatment period.

  • Efficacy Evaluation:

    • Monitor body weight, stool consistency, and presence of blood in feces to assess colitis severity.

    • At the end of the study (around 12-16 weeks), euthanize the mice and collect the colons.

    • Count the number and measure the size of tumors in the colon.

    • Collect colon tissue for histopathological analysis and measurement of inflammatory markers (e.g., cytokines like IL-6 and TNF-α) and cell proliferation markers (e.g., PCNA).

Quantitative Data Summary:

Animal ModelInduction MethodThis compound AdministrationOutcomeReference
C57BL/6 MiceAOM/DSSDietarySuppressed tumor multiplicity, reduced expression of proinflammatory cytokines.

Workflow for Colitis-Associated Cancer Model:

cac_workflow Start Start AOM_injection AOM Injection (10-12.5 mg/kg) Start->AOM_injection DSS_Cycle1 DSS in Drinking Water (2-2.5%, 5-7 days) AOM_injection->DSS_Cycle1 Recovery1 Recovery (14 days) DSS_Cycle1->Recovery1 DSS_Cycle2 DSS in Drinking Water (2-2.5%, 5-7 days) Recovery1->DSS_Cycle2 Recovery2 Recovery (14 days) DSS_Cycle2->Recovery2 DSS_Cycle3 DSS in Drinking Water (2-2.5%, 5-7 days) Recovery2->DSS_Cycle3 Final_Recovery Final Recovery DSS_Cycle3->Final_Recovery Euthanasia Euthanasia & Analysis Final_Recovery->Euthanasia

Experimental workflow for the AOM/DSS-induced colitis-associated cancer model.

Anti-Inflammatory Efficacy of this compound

This compound has shown potent anti-inflammatory effects. The following models are standard for assessing these properties.

Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model of acute inflammation.

Experimental Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats, or Swiss albino mice.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Treatment Protocol:

    • Administer this compound or a reference drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • Efficacy Evaluation:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary:

Animal ModelInduction MethodThis compound DoseRouteOutcomeReference
Wistar ratsCarrageenanNot specified-Dose-dependent reduction in paw edema.

Signaling Pathway in Anti-Inflammatory Efficacy:

anti_inflammatory_pathway LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage iNOS iNOS Macrophage->iNOS Upregulation COX2 COX2 Macrophage->COX2 Upregulation This compound This compound This compound->iNOS Downregulation This compound->COX2 Downregulation NO Nitric Oxide iNOS->NO PGE2 Prostaglandin E2 COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation

This compound's inhibitory effect on inflammatory mediators.

Neuroprotective Efficacy of this compound (Proposed Models)

While direct in vivo studies on the neuroprotective effects of this compound are limited, its known anti-inflammatory and antioxidant properties suggest potential therapeutic value in neurodegenerative diseases. The following are proposed models to evaluate this potential.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is used to study the role of inflammation in neurodegeneration.

Proposed Experimental Protocol:

  • Animal Model: C57BL/6 mice.

  • Induction of Neuroinflammation:

    • Administer a single intraperitoneal injection of LPS (e.g., 0.25 mg/kg).

  • Treatment Protocol:

    • Administer this compound orally or intraperitoneally for a specified period before and/or after LPS injection.

  • Efficacy Evaluation:

    • Behavioral Tests: Assess cognitive function using tests like the Morris water maze or Y-maze.

    • Biochemical Analysis: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers (e.g., malondialdehyde, glutathione) in brain tissue (hippocampus and cortex).

    • Immunohistochemistry: Stain brain sections for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).

Scopolamine-Induced Amnesia Model

This model is used to screen for drugs with potential anti-amnesic and cognitive-enhancing effects.

Proposed Experimental Protocol:

  • Animal Model: Swiss albino mice.

  • Induction of Amnesia:

    • Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) 30 minutes before behavioral testing.

  • Treatment Protocol:

    • Administer this compound orally for a period (e.g., 7 days) before the scopolamine challenge.

  • Efficacy Evaluation:

    • Behavioral Tests: Evaluate learning and memory using the elevated plus maze or passive avoidance test.

    • Neurochemical Analysis: Measure acetylcholinesterase activity in the brain.

Proposed Logical Relationship for Neuroprotection:

neuroprotection_logic This compound This compound Anti_inflammatory Anti-inflammatory Effects This compound->Anti_inflammatory Antioxidant Antioxidant Effects This compound->Antioxidant Neuroinflammation Reduced Neuroinflammation Anti_inflammatory->Neuroinflammation Oxidative_Stress Reduced Oxidative Stress Antioxidant->Oxidative_Stress Neuronal_Protection Neuronal Protection Neuroinflammation->Neuronal_Protection Oxidative_Stress->Neuronal_Protection Cognitive_Improvement Improved Cognitive Function Neuronal_Protection->Cognitive_Improvement

Proposed mechanism of this compound's neuroprotective effects.

References

Application Notes and Protocols: Investigating the Anticancer Effects of Artocarpesin on HCT116 and MCF-7 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of Artocarpesin, a flavonoid compound, on the human colorectal carcinoma cell line (HCT116) and the human breast adenocarcinoma cell line (MCF-7). The following sections detail the methodologies for assessing cell viability, apoptosis, cell cycle progression, and cell migration, along with the underlying signaling pathways.

Assessment of Cytotoxicity and Cell Viability

A fundamental first step in evaluating the anticancer potential of this compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][2][3]

Table 1: Cytotoxicity of this compound and Related Compounds on Cancer Cell Lines
CompoundCell LineAssayIC50 ValueReference
Artocarpin-rich extractHCT116MTT4.23 µg/mL (72h)[4]
Artonin EHCT116MTT3.25 ± 0.24 µg/mL[5]
Artonin ELoVo (Colon)MTT11.73 ± 1.99 µg/mL[5]
ArtocarpinT47D (Breast)Cell ViabilityConcentration-dependent reduction[6][7]
Methanolic extract of Artocarpus heterophyllusMCF-7MTTNo significant activity[8]
ArtocarpinLung CSCsMTT5.07 µg/mL[9]

Note: Data for this compound specifically on HCT116 and MCF-7 is limited in the provided search results. The table includes data on related compounds and extracts from the Artocarpus genus to provide a comparative context.

Protocol: MTT Assay

This protocol is adapted from standard methodologies.[1][2]

Materials:

  • HCT116 or MCF-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or SDS/HCl solution[1]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HCT116 or MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for MTT Assay

MTT_Workflow cell_seeding Seed HCT116 or MCF-7 cells in a 96-well plate treatment Treat with this compound and vehicle control cell_seeding->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt_addition Add MTT solution and incubate for 2-4 hours incubation->mtt_addition solubilization Remove medium and add DMSO to dissolve formazan mtt_addition->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate cell viability absorbance->analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Investigation of Apoptosis Induction

This compound and related compounds have been shown to induce apoptosis in various cancer cell lines.[5][6][10] Key methods to study apoptosis include Western blotting for apoptosis-related proteins.

Protocol: Western Blot for Apoptosis Markers

This protocol outlines the detection of key apoptosis markers such as caspases and PARP.[11][12][13]

Materials:

  • Treated and untreated HCT116 or MCF-7 cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Collect both adherent and floating cells to ensure inclusion of apoptotic cells.[14]

  • Lyse the cells in lysis buffer on ice.

  • Quantify protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per sample by SDS-PAGE.[14]

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin. An increase in the cleaved forms of caspases and PARP indicates apoptosis.[12]

Western Blot Workflow for Apoptosis

WB_Apoptosis_Workflow sample_prep Cell Lysis & Protein Quantification sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: General workflow for Western blot analysis of apoptotic markers.

Cell Cycle Analysis

Some compounds from Artocarpus species have been shown to induce cell cycle arrest.[15][16] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Treated and untreated HCT116 or MCF-7 cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.

  • Fix the cells by resuspending in ice-cold 70% ethanol and store at -20°C overnight.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software. An accumulation of cells in a specific phase suggests cell cycle arrest.

Assessment of Cell Migration

The wound healing or scratch assay is a straightforward method to investigate the effect of this compound on cancer cell migration, a key process in metastasis.[17][18][19]

Protocol: Wound Healing (Scratch) Assay

This protocol is based on standard procedures.[18][19][20]

Materials:

  • HCT116 or MCF-7 cells

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a specialized wound healing insert

  • Microscope with a camera

Procedure:

  • Seed cells in a plate and grow to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.[19]

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at different points for each condition and time point.

  • Calculate the percentage of wound closure to determine the effect on cell migration.

Wound Healing Assay Workflow

Wound_Healing_Workflow cell_monolayer Grow cells to a confluent monolayer create_wound Create a scratch in the monolayer cell_monolayer->create_wound treatment Treat with this compound create_wound->treatment imaging_initial Image wound at 0 hours treatment->imaging_initial incubation Incubate for desired time points imaging_initial->incubation imaging_final Image wound at later time points incubation->imaging_final analysis Measure wound closure imaging_final->analysis Signaling_Pathway cluster_this compound This compound cluster_pathways Signaling Cascades cluster_outcomes Cellular Outcomes This compound This compound MAPK MAPK (ERK, p38) This compound->MAPK Akt PI3K/Akt This compound->Akt CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest InhibitionOfMigration Inhibition of Migration This compound->InhibitionOfMigration Apoptosis Apoptosis MAPK->Apoptosis Akt->Apoptosis

References

Application Notes & Protocols: Preparation of Artocarpesin for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Artocarpesin is a prenylated flavonoid predominantly isolated from plants of the Artocarpus genus, such as Artocarpus heterophyllus (jackfruit).[1] It is a member of the flavone class of compounds.[2] Like many flavonoids, this compound has garnered scientific interest due to its diverse and potent biological activities. Published research has demonstrated its anti-inflammatory, antimicrobial, and cytotoxic effects against various cancer cell lines.[3][4][5]

Specifically, its anti-inflammatory properties are attributed to its ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-activated macrophages.[3] This is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[3] Given these activities, this compound is a compound of interest for therapeutic research.

Proper preparation of this compound is critical for obtaining reliable and reproducible results in in vitro experiments. Due to its hydrophobic nature, it has low solubility in aqueous solutions like cell culture media. This document provides a detailed protocol for the solubilization and preparation of this compound for use in cell-based assays.

2. Data Presentation: Physicochemical Properties and Recommended Concentrations

Successful experimental design requires a clear understanding of the compound's properties. The tables below summarize the key physicochemical data for this compound and provide an example dilution scheme for typical in vitro studies.

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Formula C₂₀H₁₈O₆ PubChem CID 399491[2]
Molecular Weight 354.36 g/mol The Good Scents Company[6]
Appearance Solid PubChem CID 399491[2]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[7] Very low estimated water solubility (2.076 mg/L at 25°C).[6] BioCrick[7], The Good Scents Company[6]

| CAS Number | 3162-09-2 | BioCrick[7] |

Table 2: Example Dilution Scheme for In Vitro Assays This table provides an example for preparing a range of working concentrations from a 10 mM DMSO stock solution for a final assay volume of 1 mL.

Final Concentration (µM)Volume of 10 mM Stock (µL)Volume of Cell Culture Medium (µL)Final DMSO Concentration (%)
100 109900.1%
50 59950.05%
20 29980.02%
10 19990.01%
5 0.5999.50.005%
1 0.1999.90.001%
Vehicle Control 10 (of pure DMSO)9900.1%

Note: The final DMSO concentration should ideally be kept below 0.5% (and preferably below 0.1%) to avoid solvent-induced cellular stress or toxicity. A vehicle control containing the highest concentration of DMSO used in the experiment is essential.

3. Experimental Protocols

3.1. Required Materials

  • This compound powder (high purity)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Target cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), sterile

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)

This protocol describes how to prepare a concentrated stock solution, which can be stored for long-term use and diluted as needed for experiments.

  • Safety First: Perform all steps in a chemical fume hood or a biological safety cabinet. Wear appropriate PPE.

  • Calculation: Calculate the mass of this compound powder needed.

    • Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

    • For 1 mL of a 10 mM solution:

    • Mass (mg) = 0.010 mol/L x 354.36 g/mol x 0.001 L x 1000 = 3.54 mg

  • Weighing: Carefully weigh out 3.54 mg of this compound powder and place it into a sterile, light-protecting microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be observed. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization (Optional): If needed, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Flavonoid solutions are best used within 2-3 months when stored properly.[8]

3.3. Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the stock solution into cell culture medium immediately before treating the cells.

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Ensure the cell culture medium to be used for dilution is pre-warmed to 37°C to prevent precipitation of the compound.

  • Prepare Intermediate Dilution (if necessary): For lower concentrations, it may be easier to first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:10 in culture medium to create a 1 mM solution.

  • Prepare Final Working Concentrations: Add the appropriate volume of the stock solution directly to the pre-warmed culture medium to achieve the desired final concentration (see Table 2 for examples).

    • Crucial Step: Add the small volume of this compound/DMSO stock into the larger volume of culture medium while gently vortexing or pipetting to ensure rapid and even dispersion. This minimizes the risk of precipitation.

  • Prepare Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO as used for the highest this compound concentration to an equivalent volume of culture medium. This is critical to distinguish the effects of the compound from the effects of the solvent.

  • Immediate Use: Use the freshly prepared working solutions immediately to treat cells. Do not store diluted solutions in aqueous media, as the compound's stability and solubility may decrease over time.

4. Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing this compound and conducting an in vitro cell-based assay.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis compound This compound Powder stock Prepare 10 mM Stock in DMSO compound->stock store Aliquot & Store at -80°C stock->store thaw Thaw Stock Aliquot store->thaw working Prepare Working Solutions in Culture Medium thaw->working treat Treat Cells working->treat assay Perform In Vitro Assay (e.g., Viability, Cytokine analysis) treat->assay data Data Collection assay->data analysis Statistical Analysis & Interpretation data->analysis

Caption: Workflow for this compound preparation and in vitro testing.

4.2. Hypothesized Anti-Inflammatory Signaling Pathway

This compound has been shown to inhibit iNOS and COX-2 expression in LPS-stimulated macrophages.[3] This strongly suggests an interaction with the NF-κB signaling pathway, a central regulator of inflammation. The diagram below illustrates this proposed mechanism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Sequesters in Cytoplasm NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release & Activation Gene Pro-inflammatory Genes (iNOS, COX-2) NFkB_active->Gene Translocates & Activates Transcription Nucleus Nucleus Inflammation Inflammation (NO, PGE₂) Gene->Inflammation This compound This compound This compound->IKK Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action.

References

Artocarpesin stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Artocarpesin

This compound is a prenylated flavonoid predominantly isolated from plants of the Artocarpus genus, such as Artocarpus heterophyllus (jackfruit).[1][2] This natural compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Notably, it has demonstrated potent anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4][5] The anti-inflammatory properties of this compound are attributed to its ability to suppress the expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, along with a general experimental workflow for investigating its anti-inflammatory effects.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is crucial for the preparation of accurate and stable stock solutions.

PropertyValueSource
Molecular Formula C₂₀H₁₈O₆[6]
Molecular Weight 354.36 g/mol [6]
Appearance Solid[6]
Water Solubility 2.076 mg/L (estimated at 25°C)[7]
Recommended Solvents Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetone[3][8][9]

Note: Due to its low aqueous solubility, organic solvents are necessary to prepare stock solutions of this compound for in vitro studies.

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is suitable for subsequent dilution to typical working concentrations for cell-based assays.

Materials:
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:
  • Determine the required mass of this compound:

    • To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula:

      • Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

      • For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 354.36 g/mol x 0.001 L x 1000 = 3.54 mg

  • Weighing this compound:

    • Accurately weigh 3.54 mg of this compound powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or an amber glass vial to protect it from light.

  • Dissolving in DMSO:

    • Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Sterilization (Optional but Recommended):

    • If the stock solution is to be used in sterile cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protective microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability of this compound Stock Solution

Proper storage is critical to maintain the integrity and activity of the this compound stock solution.

ParameterRecommendationRationale
Storage Temperature -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).Low temperatures minimize chemical degradation.[10]
Light Exposure Store in amber or light-blocking tubes and protect from direct light.Flavonoids can be light-sensitive, and exposure can lead to photodegradation.[10]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.Aliquoting into single-use volumes is highly recommended to preserve stability.
Shelf-life When stored properly, flavonoid stock solutions in DMSO can be stable for several months at -20°C. For longer-term stability, -80°C is preferred.General stability data for flavonoids suggests good stability under these conditions.[11]

Experimental Protocols

General Workflow for Investigating the Anti-inflammatory Effects of this compound

The following diagram illustrates a typical experimental workflow to assess the anti-inflammatory properties of this compound in a cell-based assay.

experimental_workflow prep_stock Prepare this compound Stock Solution (10 mM in DMSO) treatment Pre-treat Cells with This compound Working Solutions prep_stock->treatment cell_culture Culture Macrophage Cells (e.g., RAW 264.7) cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding cell_seeding->treatment stimulation Stimulate with LPS (Lipopolysaccharide) treatment->stimulation incubation Incubate for a Defined Period (e.g., 18-24 hours) stimulation->incubation analysis Analyze Inflammatory Markers incubation->analysis no_analysis Nitric Oxide (NO) Assay (Griess Reagent) analysis->no_analysis Supernatant pge2_analysis PGE₂ ELISA analysis->pge2_analysis Supernatant protein_analysis Western Blot for iNOS/COX-2 analysis->protein_analysis Cell Lysate mrna_analysis RT-qPCR for iNOS/COX-2 mRNA analysis->mrna_analysis Cell Lysate

Caption: Experimental workflow for evaluating this compound's anti-inflammatory activity.
Protocol for Preparing Working Solutions

Working solutions of this compound are prepared by diluting the 10 mM stock solution in cell culture medium to the desired final concentrations.

  • Determine Final Concentrations: Based on literature for similar compounds or preliminary dose-response experiments, select a range of final concentrations to test (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[12] Ensure the vehicle control (cells treated with LPS and the same final concentration of DMSO without this compound) is included in the experiment.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) by down-regulating the expression of iNOS and COX-2 proteins in lipopolysaccharide (LPS)-stimulated macrophages.[4] The following diagram depicts the signaling pathway involved.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, ERK, JNK) tlr4->mapk nfkb NF-κB Activation mapk->nfkb inos iNOS Expression nfkb->inos cox2 COX-2 Expression nfkb->cox2 This compound This compound This compound->nfkb This compound->inos This compound->cox2 no Nitric Oxide (NO) inos->no pge2 Prostaglandin E₂ (PGE₂) cox2->pge2 inflammation Inflammation no->inflammation pge2->inflammation

Caption: this compound's inhibitory effect on the LPS-induced inflammatory pathway.

Conclusion

These application notes provide a comprehensive guide for the preparation and storage of this compound stock solutions for research purposes. The detailed protocols and diagrams are intended to facilitate the consistent and effective use of this promising natural compound in studies investigating its therapeutic potential, particularly in the context of inflammation. Adherence to these guidelines will help ensure the reproducibility and accuracy of experimental results.

References

Application of Artocarpesin in Topical Formulations: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Artocarpesin, a prenylated flavonoid primarily isolated from plants of the Artocarpus genus, is emerging as a promising bioactive compound for topical applications in dermatology and cosmetology. Extensive research has highlighted its potent anti-inflammatory, antioxidant, wound healing, and photoprotective properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of this compound in topical formulations.

Therapeutic Potential and Mechanism of Action

This compound has demonstrated significant efficacy in preclinical studies for various skin conditions. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways related to inflammation, cell proliferation, and tissue regeneration.

Wound Healing: this compound accelerates the wound healing process by promoting the inflammatory phase, enhancing collagen deposition, and stimulating re-epithelialization and angiogenesis.[1] It has been shown to increase the proliferation and migration of human fibroblasts and keratinocytes.[1][2]

Anti-Inflammatory Effects: The compound exhibits notable anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as TNF-α and cyclooxygenase-2 (COX-2).[3][4][5] This is achieved through the inhibition of the MAPK (mitogen-activated protein kinase) signaling pathway, including ERK, JNK, and p38.[3]

Antioxidant and Photoprotective Activity: this compound and related extracts from Artocarpus species have been shown to protect skin cells from damage induced by urban particulate matter and UVB radiation.[3][6][7] This is attributed to their ability to reduce the production of reactive oxygen species (ROS) and lipid peroxidation.[3][8]

Antimicrobial Properties: this compound has also demonstrated antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating infected wounds or acne.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound and Artocarpus extracts in topical applications.

Table 1: In Vivo Wound Healing Efficacy of Topical this compound (0.08%)

Time PointWound Closure (%) - ControlWound Closure (%) - this compound
Day 3Data not specifiedSignificantly higher than control
Day 7Data not specifiedSignificantly higher than control
Day 15Data not specifiedSignificantly higher than control

Source: Adapted from Yeh et al., 2017.[1][11]

Table 2: In Vitro Effects of this compound on Skin Cells

Cell TypeAssayConcentrationEffect
Human KeratinocytesProliferation & Migration1-2 µMIncreased
Human FibroblastsProliferation & Migration1-2 µMIncreased
Human Endothelial CellsProliferation & Tube Formation1-2 µMIncreased

Source: Adapted from Yeh et al., 2017.[1]

Table 3: Anti-Inflammatory Effects of Artocarpus altilis Methanolic Extract (AAM)

Inflammatory MarkerPM-Induced Expression (Fold Change vs. Control)AAM (5 µg/mL) + PM (Fold Change vs. Control)
TNFα~1.9Significantly inhibited
TNFR1~1.7Significantly inhibited
COX-2~4.3Significantly inhibited

Source: Adapted from Chen et al., 2022.[3]

Table 4: Skin Permeation of Artocarpus communis Methanol Extract (ACM) Formulations

FormulationFlux at 2h (µg/cm²)
Raw ACMNot detected
ACM Nanoparticles (AHP)Significantly higher (71-fold) than raw ACM

Source: Adapted from Yang et al., 2021.[6]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the efficacy and safety of topical formulations containing this compound.

Protocol 1: Preparation of a Topical Nanoemulgel Formulation

This protocol describes the preparation of a nanoemulgel, a promising vehicle for enhancing the skin penetration of poorly water-soluble compounds like this compound.[12]

Materials:

  • This compound

  • Ethanol (96%)

  • Carbopol 940

  • Polyethylene glycol (PEG) 400

  • Propylene glycol

  • Methylparaben

  • Propylparaben

  • Triethanolamine

  • Distilled water

Procedure:

  • Oil Phase Preparation: Dissolve this compound in ethanol. Add PEG 400 and propylene glycol and stir until a homogenous solution is formed.

  • Aqueous Phase Preparation: Disperse Carbopol 940 in distilled water with constant stirring. Add methylparaben and propylparaben and heat to 70°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase under high-speed homogenization to form a nanoemulsion.

  • Gel Formation: Cool the nanoemulsion to room temperature. Add triethanolamine dropwise with gentle stirring until a transparent nanoemulgel is formed.

  • Characterization: Characterize the nanoemulgel for particle size, zeta potential, pH, viscosity, and drug content.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the skin penetration of this compound from a topical formulation.[6][13][14]

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Phosphate-buffered saline (PBS, pH 7.4) as receptor medium

  • Topical formulation containing this compound

  • Syringes and needles for sampling

  • HPLC system for quantification of this compound

Procedure:

  • Skin Preparation: Thaw the excised skin at room temperature. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Medium: Fill the receptor compartment with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the skin.

  • Formulation Application: Apply a known amount of the topical formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed medium.

  • Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.

Protocol 3: In Vitro Anti-Inflammatory Assay in HaCaT Keratinocytes

This protocol describes how to evaluate the anti-inflammatory effects of this compound on human keratinocytes stimulated with an inflammatory agent like particulate matter (PM).[3]

Materials:

  • HaCaT human keratinocyte cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • This compound stock solution (dissolved in DMSO)

  • Particulate matter (PM) suspension

  • Reagents for Western blotting (primary and secondary antibodies for p-ERK, p-JNK, p-p38, COX-2, and GAPDH)

  • Reagents for ELISA (for TNF-α)

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed the cells in appropriate culture plates. Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 2 hours).

  • Inflammatory Challenge: Add the PM suspension to the culture medium and incubate for the desired period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and collect the total protein.

  • Western Blot Analysis: Perform Western blotting to determine the expression levels of phosphorylated ERK, JNK, p38, and COX-2. Use GAPDH as a loading control.

  • ELISA: Measure the concentration of TNF-α in the cell culture supernatant using an ELISA kit.

  • Data Analysis: Quantify the protein bands from the Western blots and normalize to the loading control. Compare the expression of inflammatory markers in this compound-treated cells to the PM-only treated and control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for evaluating topical formulations.

Artocarpesin_Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathway cluster_wound_healing Wound Healing Pathway This compound This compound MAPK MAPK Signaling (ERK, JNK, p38) This compound->MAPK Inhibits NFkB NF-κB Signaling This compound->NFkB Inhibits Akt Akt Pathway This compound->Akt P38_JNK p38/JNK Pathway This compound->P38_JNK ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, COX-2) MAPK->ProInflammatory NFkB->ProInflammatory Fibroblasts Fibroblast Proliferation & Migration Collagen Collagen Production Fibroblasts->Collagen Keratinocytes Keratinocyte Proliferation & Migration Angiogenesis Angiogenesis Akt->Angiogenesis P38_JNK->Fibroblasts P38_JNK->Keratinocytes

Caption: Signaling pathways modulated by this compound in skin.

Experimental_Workflow Formulation Topical Formulation (this compound Nanoemulgel) InVitro In Vitro Studies Formulation->InVitro ExVivo Ex Vivo Studies Formulation->ExVivo InVivo In Vivo Studies Formulation->InVivo CellCulture Cell Culture Assays (Anti-inflammatory, Cytotoxicity) InVitro->CellCulture Permeation Skin Permeation (Franz Cells) ExVivo->Permeation WoundHealing Wound Healing Model (Mice) InVivo->WoundHealing DataAnalysis Data Analysis & Conclusion CellCulture->DataAnalysis Permeation->DataAnalysis WoundHealing->DataAnalysis

Caption: Experimental workflow for evaluating topical this compound.

References

Application Notes and Protocols: Molecular Docking Studies of Artocarpesin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in silico analysis of Artocarpesin, a flavonoid found in plants of the Artocarpus genus, through molecular docking simulations. This document outlines the interaction of this compound with various protein targets implicated in a range of diseases, offering insights into its potential therapeutic applications. Detailed protocols for performing molecular docking studies are provided, along with a summary of quantitative binding data and visualizations of relevant signaling pathways.

Data Presentation: Quantitative Docking Results

The following tables summarize the binding affinities of this compound and the closely related compound Artocarpin with various protein targets, as determined by molecular docking studies. Binding energy is a measure of the strength of the interaction between the ligand (this compound/Artocarpin) and the protein, with more negative values indicating a stronger binding affinity. The inhibition constant (Ki) is another measure of binding affinity, where a smaller value indicates a more potent inhibitor.[1][2][3]

Table 1: Molecular Docking Results for this compound

Target ProteinBinding Energy (kcal/mol)
Fibroblast collagenase-8.72[4]
Elastase-8.72[4]
MITF (Microphthalmia-associated transcription factor)-8.72[4]
MMP-1 (Matrix metalloproteinase-1)-8.72[4]
MMP-2 (Matrix metalloproteinase-2)-8.72[4]

Table 2: Molecular Docking Results for Artocarpin (for comparative analysis)

Target ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki)
ACE2 (Angiotensin-converting enzyme 2)-9.30151.88 nM[5]
Mpro (Main protease of SARS-CoV-2)-9.8856.89 nM[5]

Experimental Protocols: Molecular Docking of this compound

This section provides a detailed, step-by-step protocol for performing a molecular docking simulation of this compound with a protein target. This protocol is a generalized workflow and may require optimization based on the specific protein target and software used.

Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database such as PubChem or ZINC. Save the structure in a suitable format (e.g., .sdf or .mol2).

  • Energy Minimization: Use a molecular modeling software (e.g., Avogadro, ChemDraw) to perform energy minimization of the ligand structure. This step ensures a stable and low-energy conformation of the ligand.

  • File Format Conversion: Convert the energy-minimized ligand file to the .pdbqt format, which is required by AutoDock Vina. This can be done using Open Babel or the AutoDock Tools (ADT) graphical user interface. This process adds Gasteiger charges and defines the rotatable bonds.

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Protein Clean-up: Remove any co-crystallized ligands, water molecules, and other heteroatoms from the PDB file that are not relevant to the binding site of interest. This can be done using a text editor or a molecular visualization tool like PyMOL or Chimera.

  • Add Hydrogens and Charges: Use AutoDock Tools to add polar hydrogens to the protein structure and compute Gasteiger charges.

  • File Format Conversion: Save the prepared protein structure in the .pdbqt format.

Grid Box Generation
  • Identify Binding Site: Determine the active site or binding pocket of the protein. This can be based on the location of a co-crystallized ligand in the original PDB file or through literature review and binding site prediction tools.

  • Define Grid Box: Using AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket.

Molecular Docking Simulation
  • Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command:

  • Analyze Results: The output file (results.pdbqt) will contain the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol). The log file (log.txt) will contain the binding energy values for each pose.

Post-Docking Analysis
  • Visualize Interactions: Use a molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to visualize the predicted binding poses of this compound within the protein's active site.

  • Identify Key Interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This will provide insights into the molecular basis of the binding.

  • Validate Docking Protocol: To ensure the validity of the docking protocol, a re-docking experiment can be performed. This involves extracting the native ligand from the crystal structure and docking it back into the protein's active site. A root-mean-square deviation (RMSD) value of less than 2 Å between the docked pose and the original crystal structure pose is generally considered a successful validation.[6]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and the general workflow for molecular docking.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid Grid Box Generation ligand_prep->grid protein_prep Protein Preparation (Target Protein) protein_prep->grid docking Molecular Docking (AutoDock Vina) grid->docking results Results Analysis (Binding Energy, Poses) docking->results visualization Interaction Visualization results->visualization

Molecular Docking Experimental Workflow

mapk_pathway This compound This compound ROS ROS This compound->ROS ASK1 ASK1 ROS->ASK1 Raf Raf ROS->Raf MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Apoptosis

This compound's Potential Modulation of the MAPK Signaling Pathway

pi3k_akt_pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

This compound's Potential Modulation of the PI3K/Akt Signaling Pathway

nfkb_pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimulus Inflammatory Stimulus Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression NFkB->Gene

This compound's Potential Modulation of the NF-κB Signaling Pathway

References

Troubleshooting & Optimization

Improving the solubility of Artocarpesin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Artocarpesin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vitro activities?

This compound is a flavonoid compound isolated from plants of the Artocarpus genus, such as Artocarpus heterophyllus (jackfruit).[1][2] In vitro studies have demonstrated its potential as an anti-inflammatory and anticancer agent. Its anti-inflammatory effects are attributed to the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Furthermore, this compound and related compounds have shown cytotoxic effects against various cancer cell lines.

Q2: What are the main challenges when working with this compound in in vitro assays?

The primary challenge is its poor water solubility. This compound is practically insoluble in aqueous solutions, which can lead to precipitation in cell culture media, inaccurate dosing, and unreliable experimental results.

Q3: Which solvent is recommended for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of this compound for in vitro experiments. It is an amphipathic molecule capable of dissolving a wide range of polar and nonpolar compounds.

Q4: What is the maximum permissible concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with a preferred concentration of 0.1% or less. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent on the cells.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in cell culture medium. The concentration of this compound exceeds its solubility limit in the aqueous medium. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration in the medium. - Perform a solubility test by preparing serial dilutions of the this compound stock solution in the cell culture medium to determine the maximum soluble concentration. - Consider using a solubilizing agent or a different formulation approach, such as complexation with cyclodextrins, though this requires further validation.
Inconsistent or non-reproducible experimental results. Inaccurate concentration of this compound due to precipitation. Degradation of the compound in the stock solution or in the final dilution.- Ensure the this compound stock solution is completely dissolved before each use. Vortex or briefly sonicate if necessary. - Prepare fresh dilutions in culture medium for each experiment from a frozen stock solution. - Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Observed cytotoxicity in the vehicle control group. The final concentration of DMSO is too high, leading to cellular stress and death.- Reduce the final DMSO concentration to 0.1% or lower. This can be achieved by preparing a more concentrated stock solution. - Ensure the DMSO used is of high purity (cell culture grade).
This compound appears inactive in the assay. The compound has precipitated out of the solution and is not bioavailable to the cells. The concentration used is too low to elicit a biological response.- Visually inspect the culture wells for any signs of precipitation after adding the this compound solution. - Conduct a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration.

Quantitative Data

Table 1: Reported IC50 Values for Artocarpin (a related compound) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
H460Non-small cell lung cancer5.07
HT-29Colorectal adenocarcinoma5.56
MCF-7Breast adenocarcinoma12.53
HL-60Leukemia19.94

Note: Data for the closely related compound Artocarpin is presented here as specific quantitative solubility data for this compound is limited in the available literature. Researchers should perform their own dose-response studies to determine the IC50 for this compound in their specific cell line of interest.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or higher). A higher concentration is recommended to minimize the final DMSO concentration in the culture medium.

  • Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath sonicator can be used to aid dissolution if necessary.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General In Vitro Cell-Based Assay

Materials:

  • Cells of interest cultured in appropriate medium

  • This compound stock solution in DMSO

  • Sterile, multi-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., MTT reagent for viability, Griess reagent for nitric oxide)

Procedure:

  • Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

  • On the day of the experiment, prepare serial dilutions of the this compound stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%.

  • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the culture medium, corresponding to the highest concentration of this compound used.

  • Carefully remove the old medium from the cells and wash with PBS if required by the specific assay protocol.

  • Add the prepared this compound dilutions and the vehicle control to the respective wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • After the incubation period, proceed with the specific assay protocol to measure the desired endpoint (e.g., cell viability, cytokine production, gene expression).

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB Degradation releases NF-κB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds iNOS_COX2 iNOS/COX-2 Gene Expression DNA->iNOS_COX2 Transcription

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

MAPK_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimulus External Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK JNK JNK (MAPK) MEK->JNK ERK_nuc ERK ERK->ERK_nuc Translocates JNK_nuc JNK JNK->JNK_nuc Translocates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) ERK_nuc->TranscriptionFactors Activates JNK_nuc->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Inflammation) TranscriptionFactors->GeneExpression Artocarpus_compounds Artocarpus Compounds Artocarpus_compounds->ERK Activates Artocarpus_compounds->JNK Activates

Caption: Potential activation of MAPK (ERK/JNK) pathways by Artocarpus compounds.

References

Troubleshooting peak tailing in HPLC analysis of Artocarpesin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Artocarpesin.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing is a common chromatographic problem that can affect resolution, sensitivity, and the accuracy of quantification. This guide provides a systematic approach to troubleshooting and resolving peak tailing issues in the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a phenolic compound like this compound?

A1: Peak tailing for phenolic compounds such as this compound in reversed-phase HPLC is often attributed to several factors:

  • Secondary Interactions: The hydroxyl groups in this compound can engage in secondary interactions with active sites on the stationary phase, particularly residual silanol groups on silica-based columns. These interactions lead to a portion of the analyte molecules being retained longer, resulting in a tailed peak.[1]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, the phenolic hydroxyl groups of this compound can partially ionize, leading to multiple species in equilibrium and causing peak distortion.

  • Column Degradation: Over time, the performance of an HPLC column can degrade. This can manifest as a loss of stationary phase, creation of active sites, or contamination, all of which can contribute to peak tailing.

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak broadening and tailing.[2]

  • Extra-column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can also contribute to peak asymmetry.[3]

Q2: My this compound peak is tailing. What is the first thing I should check?

A2: The first step is to systematically investigate the potential causes. A logical troubleshooting workflow is essential. Begin by examining the mobile phase preparation and the column's history.

Q3: How can I adjust my mobile phase to reduce peak tailing?

A3: Mobile phase optimization is a powerful tool to mitigate peak tailing. Consider the following adjustments:

  • Lower the pH: Adding a small amount of an acidic modifier, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can suppress the ionization of the phenolic hydroxyl groups on this compound and residual silanol groups on the stationary phase.[1] This minimizes secondary interactions.

  • Use a Buffer: Employing a buffer system can help maintain a consistent and optimal pH throughout the analysis, leading to more symmetrical peaks.[3]

  • Mobile Phase Additives: In some cases, small amounts of additives like triethylamine can be used to mask active silanol sites, though this is less common with modern, high-purity silica columns.[1][4][5]

Q4: Could my column be the problem? How do I diagnose and fix a column-related issue?

A4: Yes, the column is a frequent culprit. Here’s how to approach column-related problems:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis.

  • Column Cleaning: If you suspect contamination, follow the manufacturer's instructions for column washing. A typical procedure involves flushing with a series of solvents of increasing and then decreasing polarity.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained or particulate matter in the sample.[2]

  • Consider a New Column: If the column is old or has been used extensively with complex matrices, it may be necessary to replace it.

Q5: Can my sample preparation be causing peak tailing?

A5: Absolutely. The way you prepare your this compound sample can significantly impact peak shape.

  • Sample Solvent: Ideally, dissolve your sample in the initial mobile phase composition. Dissolving the sample in a much stronger solvent can lead to peak distortion.

  • Sample Concentration: If you suspect column overload, try diluting your sample and reinjecting it.[2] A proportional decrease in peak area with improved symmetry suggests overloading was the issue.

  • Sample Filtration: Always filter your samples through a 0.22 or 0.45 µm filter to remove any particulate matter that could block the column frit.

Quantitative Data Summary: Mobile Phase Modifier Effects

The following table summarizes the typical effects of mobile phase modifiers on peak shape for phenolic compounds like this compound.

Mobile Phase ModifierTypical ConcentrationEffect on Peak TailingMechanism of Action
Formic Acid0.05 - 0.2% (v/v)Reduces tailingSuppresses ionization of silanols and phenolic hydroxyls
Acetic Acid0.1 - 1.0% (v/v)Reduces tailingSimilar to formic acid, suppresses ionization
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Can reduce tailingIon-pairing agent, masks active sites
Ammonium Acetate/Formate5 - 20 mMCan improve peak shapeBuffers the mobile phase pH

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol[6]

  • Ultrapure water

  • Formic acid (≥98%)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Degas both mobile phases prior to use.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution (example):

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 285 nm

6. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a working standard.

  • Calculate the tailing factor (asymmetry factor), which should ideally be between 0.9 and 1.2.

  • The relative standard deviation (RSD) for peak area and retention time should be less than 2%.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_mobile_phase 1. Check Mobile Phase - Correctly prepared? - pH appropriate? - Degassed? start->check_mobile_phase check_column 2. Evaluate Column - Equilibrated? - Old or contaminated? - Correct column type? check_mobile_phase->check_column No Issue solution_mp Adjust Mobile Phase: - Add 0.1% Formic Acid - Use a buffer check_mobile_phase->solution_mp Issue Found check_sample 3. Assess Sample - Concentration too high? - Sample solvent appropriate? - Filtered? check_column->check_sample No Issue solution_column Column Maintenance: - Flush/clean column - Install guard column - Replace column check_column->solution_column Issue Found check_system 4. Inspect HPLC System - Any leaks? - Extra-column volume minimized? check_sample->check_system No Issue solution_sample Optimize Sample Prep: - Dilute sample - Dissolve in mobile phase check_sample->solution_sample Issue Found solution_system System Optimization: - Check fittings for leaks - Use shorter/narrower tubing check_system->solution_system Issue Found end_bad Problem Persists: Consult Instrument Manual or Manufacturer check_system->end_bad No Issue end_good Peak Shape Improved solution_mp->end_good solution_column->end_good solution_sample->end_good solution_system->end_good

Caption: Troubleshooting workflow for addressing peak tailing in HPLC.

Experimental_Workflow prep_mp 1. Prepare Mobile Phase (A: 0.1% FA in Water, B: 0.1% FA in ACN) equilibrate 3. Equilibrate HPLC System & Column prep_mp->equilibrate prep_std 2. Prepare this compound Standards inject 4. Inject Standard/Sample prep_std->inject equilibrate->inject acquire 5. Acquire Chromatographic Data inject->acquire analyze 6. Analyze Peak Shape & System Suitability acquire->analyze decision Peak Tailing Acceptable? analyze->decision troubleshoot Troubleshoot using Guide decision->troubleshoot No proceed Proceed with Analysis decision->proceed Yes troubleshoot->prep_mp

Caption: HPLC experimental workflow for this compound analysis.

References

Optimizing extraction yield of Artocarpesin from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of artocarpesin from plant materials.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other flavonoids, providing potential causes and solutions to enhance yield and purity.

Issue Potential Cause Recommended Solution
Low Extraction Yield Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound.This compound is a flavonoid, and its polarity suggests that solvents like ethanol, methanol, and ethyl acetate are suitable.[1][2] Experiment with different solvent systems, including binary mixtures (e.g., ethanol:water), to find the optimal polarity for maximizing yield.[3] For instance, a study on Artocarpus heterophyllus leaves showed a higher overall extract yield with ethanol compared to ethyl acetate.[1]
Inefficient Extraction Method: The chosen method (e.g., maceration) may not be effective for penetrating the plant matrix.Consider more advanced extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE). These methods can enhance solvent penetration and reduce extraction time.[4][5][6] MAE has been shown to provide higher yields of flavonoids in shorter times compared to conventional methods.[7][8]
Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio can significantly impact yield.Optimize extraction parameters. For MAE, factors like microwave power and irradiation time are crucial.[7] For UAE, sonication time, amplitude, and temperature should be optimized.[9] Response surface methodology (RSM) can be employed to systematically optimize these parameters.[10]
Improper Sample Preparation: Large particle size of the plant material can limit solvent access to the target compounds.Grind the plant material to a fine powder to increase the surface area available for extraction. A particle size of 30-60 mesh is often recommended.[11]
Degradation of this compound High Extraction Temperatures: Flavonoids can be thermolabile and may degrade at elevated temperatures, especially during prolonged extraction times.[12]For methods involving heat, such as MAE or heat-reflux extraction, carefully control the temperature and minimize the extraction time. A study on flavonoid stability suggested that prolonged heating can lead to degradation.[12] Consider using non-thermal methods or methods with shorter heating times.
Presence of Degrading Enzymes: Endogenous enzymes in the plant material can degrade this compound after harvesting.Dry the plant material promptly after harvesting to deactivate enzymes. Proper storage in a cool, dark, and dry place is also essential.
Exposure to Light and Oxygen: Flavonoids can be sensitive to light and oxidation.Conduct the extraction process in a controlled environment, minimizing exposure to direct light and oxygen. Use of amber glassware and inert gas blanketing can be beneficial.
Co-extraction of Impurities Non-selective Solvent: The solvent used may be extracting a wide range of other compounds along with this compound, leading to a complex and impure extract.Employ a multi-step extraction process using solvents of varying polarities to selectively extract different classes of compounds. For example, a pre-extraction with a non-polar solvent like hexane can remove lipids before extracting flavonoids with a more polar solvent.
Complex Plant Matrix: The inherent complexity of the plant material can lead to the co-extraction of numerous compounds.Further purification of the crude extract is necessary. Techniques like column chromatography, preparative HPLC, or solid-phase extraction (SPE) can be used to isolate and purify this compound from the crude extract.[13]
Inconsistent Results Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest.Standardize the collection of plant material. Use plants of the same age and harvest them at the same time of day and season to minimize biological variability.
Lack of a Standardized Protocol: Variations in the extraction procedure between batches can lead to inconsistent yields.Develop and strictly adhere to a standardized operating procedure (SOP) for the entire extraction and analysis process.
Inaccurate Quantification: The analytical method used to measure this compound may not be accurate or reproducible.Develop and validate a robust analytical method, such as High-Performance Liquid Chromatography (HPLC), for the accurate quantification of this compound.[2][14] Ensure proper calibration and use of an internal standard if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: The optimal solvent for this compound extraction depends on the specific plant material and extraction method. Generally, polar solvents are effective for flavonoids. Studies have shown that ethanol, methanol, and ethyl acetate are good choices for extracting compounds from Artocarpus species.[1][2] A study on Artocarpus heterophyllus leaves reported a higher overall extract yield with ethanol (1.58%) compared to ethyl acetate (0.38%).[1] It is recommended to perform preliminary experiments with different solvents and solvent mixtures (e.g., ethanol-water) to determine the best option for your specific application.[3]

Q2: How can I improve the efficiency of my maceration extraction for this compound?

A2: To improve maceration efficiency, ensure the plant material is finely ground to maximize surface area. Use an appropriate solvent-to-solid ratio to ensure complete wetting of the material. Agitation or stirring during the maceration period can also enhance extraction by improving mass transfer. While simple, maceration is often less efficient than modern techniques. For significantly higher yields in shorter times, consider switching to Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE).[4][5][6]

Q3: Is it necessary to purify the crude extract? If so, what methods are recommended?

A3: Yes, purification is often necessary to isolate this compound from the complex mixture of compounds present in the crude extract. The purity of the final product is critical for research and drug development. Common purification techniques for flavonoids include column chromatography using silica gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) for high-purity isolation.[13]

Q4: How can I prevent the degradation of this compound during extraction?

A4: this compound, like many flavonoids, can be susceptible to degradation. To minimize this, avoid prolonged exposure to high temperatures.[12] If using a heat-based extraction method, use the lowest effective temperature and the shortest possible extraction time. Protect the extraction mixture from light by using amber glassware and consider performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Proper drying and storage of the initial plant material are also crucial to inactivate degradative enzymes.

Q5: What are the key parameters to optimize for Microwave-Assisted Extraction (MAE) of this compound?

A5: The key parameters to optimize for MAE are microwave power, extraction time, solvent type and concentration, and the solvent-to-solid ratio.[7] These parameters can have a significant impact on the extraction yield and the integrity of the target compound. Response surface methodology (RSM) is a useful statistical tool for optimizing these parameters simultaneously to achieve the highest this compound yield.[10]

Q6: How do I quantify the amount of this compound in my extract?

A6: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound in plant extracts.[2][14] A validated HPLC method with a suitable column (e.g., C18) and a UV detector is typically used. You will need a pure analytical standard of this compound to create a calibration curve for accurate quantification.

Quantitative Data on Extraction Yields

The following tables summarize quantitative data found in the literature for the extraction of flavonoids from Artocarpus species. Note that much of the available data is for total flavonoid or phenolic content rather than specifically for this compound.

Table 1: Comparison of Extraction Methods for Flavonoids from Artocarpus Species

Extraction MethodPlant MaterialSolventYieldReference
MacerationArtocarpus heterophyllus leavesEthanol1.58% (crude extract)[1]
MacerationArtocarpus heterophyllus leavesEthyl Acetate0.38% (crude extract)[1]
Microwave-Assisted ExtractionArtocarpus heterophyllus woodWater3.14% (natural dye extract)[11]
Heat-Reflux ExtractionArtocarpus heterophyllus woodWater3.50% (natural dye extract)[11]

Table 2: Influence of Solvent on Flavonoid Content in Artocarpus heterophyllus Extracts

Plant PartSolventTotal Flavonoid Content (mg QE/g of extract)Reference
LeavesMethanol0.825 ± 0.00[15]
PeelEthanol0.59[16]

Experimental Protocols

Below are generalized protocols for common extraction methods. Researchers should optimize these protocols for their specific plant material and equipment.

Protocol 1: Maceration for this compound Extraction
  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves, wood) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 100 g).

    • Place the powder in a suitable container (e.g., a large glass flask).

    • Add the chosen solvent (e.g., 95% ethanol) at a specific solvent-to-solid ratio (e.g., 10:1 v/w).

    • Seal the container and allow it to stand at room temperature for a specified period (e.g., 3-5 days), with occasional shaking or stirring.[1]

  • Filtration and Concentration:

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue (marc).

    • Wash the marc with a small amount of fresh solvent to recover any remaining extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50°C) to obtain the crude extract.

Protocol 2: Microwave-Assisted Extraction (MAE) for Flavonoid Extraction
  • Preparation of Plant Material:

    • Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place a weighed amount of the powdered plant material (e.g., 10 g) into the microwave extraction vessel.

    • Add the selected solvent (e.g., 70% ethanol) at an optimized solvent-to-solid ratio (e.g., 20:1 v/w).

    • Set the microwave parameters: power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 10 minutes). These parameters should be optimized for your specific application.

    • Run the microwave extraction program.

  • Filtration and Concentration:

    • After extraction, allow the vessel to cool to room temperature.

    • Filter the mixture and concentrate the extract as described in Protocol 1.

Protocol 3: Ultrasound-Assisted Extraction (UAE) for Phenolic Compound Extraction
  • Preparation of Plant Material:

    • Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place a weighed amount of the powdered plant material (e.g., 10 g) in a flask.

    • Add the chosen solvent (e.g., 80% methanol) at an optimized solvent-to-solid ratio.

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Set the sonication parameters: frequency (e.g., 40 kHz), power, temperature, and extraction time. These should be optimized.

    • Perform the extraction for the specified duration.

  • Filtration and Concentration:

    • Filter the mixture and concentrate the extract as described in Protocol 1.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow PlantMaterial Plant Material (e.g., Artocarpus wood) Grinding Grinding and Sieving PlantMaterial->Grinding Extraction Extraction (Maceration, MAE, or UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Fractionation Fraction Collection and Analysis (TLC) Purification->Fractionation FinalPurification Final Purification (Preparative HPLC) Fractionation->FinalPurification Purethis compound Pure this compound FinalPurification->Purethis compound QC Quality Control (HPLC, MS) Purethis compound->QC

Caption: A general workflow for the extraction and purification of this compound.

Logical Relationship of Factors Affecting Extraction Yield

Factors_Affecting_Yield cluster_material Plant Material cluster_method Extraction Method cluster_solvent Solvent System Yield This compound Yield Species Species & Genotype Species->Yield Part Plant Part (Wood, Leaf) Part->Yield Harvest Harvesting Time Harvest->Yield Preparation Drying & Grinding Preparation->Yield Technique Technique (MAE, UAE, Maceration) Technique->Yield Time Extraction Time Time->Yield Temp Temperature Temp->Yield Power Power / Amplitude Power->Yield Type Solvent Type Type->Yield Polarity Polarity Polarity->Yield Ratio Solvent-to-Solid Ratio Ratio->Yield pH pH pH->Yield

Caption: Key factors influencing the extraction yield of this compound.

References

Artocarpesin stability testing under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is artocarpesin and why is its stability important?

A1: this compound is a flavonoid compound, specifically a flavone, that has been isolated from plants of the Artocarpus genus. The stability of this compound is crucial for researchers, scientists, and drug development professionals as it influences its biological activity, shelf-life, and the reliability of experimental results. Degradation of the compound can lead to a loss of efficacy and the formation of potentially interfering byproducts.

Q2: How is the stability of a flavonoid like this compound typically evaluated?

A2: The stability of flavonoids is generally assessed through forced degradation studies.[1] This involves subjecting the compound to a range of stress conditions that are more severe than standard storage conditions, including acidic and basic hydrolysis, oxidation, and exposure to heat and light.[1][2] The extent of degradation is then quantified using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[3]

Q3: What are the expected stability trends for this compound at different pH values?

A3: Based on the general behavior of flavonoids, this compound is likely to be most stable in acidic conditions (pH < 4).[4] As the pH increases towards neutral and alkaline conditions, the rate of degradation is expected to increase significantly.[4][5] This is a common characteristic of many polyphenolic compounds.

Q4: How does temperature affect the stability of this compound?

A4: Temperature is a critical factor in the stability of flavonoids. Increased temperatures generally accelerate the degradation of these compounds.[3][6] The degradation often follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the flavonoid.[4] For long-term storage, it is advisable to keep this compound solutions at low temperatures (e.g., 4°C or -20°C) and protected from light.

Q5: What analytical methods are recommended for monitoring this compound stability?

A5: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical tool.[3] An ideal HPLC method should be able to separate the intact this compound from its degradation products.[7][8][9] The use of a photodiode array (PDA) detector can aid in the initial identification of degradation products by comparing their UV spectra to that of the parent compound. For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.[10][11][12]

Troubleshooting Guide

Q1: I am observing rapid degradation of my this compound standard solution even under refrigerated conditions. What could be the cause?

A1: Several factors could contribute to this issue:

  • pH of the solvent: If your solvent is neutral or slightly alkaline, degradation can still occur, albeit at a slower rate than at room temperature. Consider preparing your stock solution in a slightly acidic buffer (e.g., pH 4-5) if it is compatible with your experimental design.

  • Presence of oxygen: Flavonoids can be susceptible to oxidation. Ensure your solvents are degassed, and consider purging the vials with an inert gas like nitrogen or argon before sealing.

  • Exposure to light: Even brief exposure to ambient light can initiate photodegradation. Always store your solutions in amber vials or wrap them in aluminum foil.

Q2: My HPLC chromatogram shows multiple peaks besides my this compound peak after a stability study. How can I identify if these are degradation products?

A2: Here are a few steps to take:

  • Peak Purity Analysis: If you are using a PDA detector, perform a peak purity analysis on the this compound peak. A non-homogenous peak suggests the co-elution of a degradation product.

  • Compare with a control: Analyze a freshly prepared, unstressed sample of this compound. Any additional peaks in your stressed sample that are not present in the control are likely degradation products.

  • Mass Spectrometry (MS): If available, LC-MS analysis can provide mass information for the unknown peaks, which is a critical step in identifying their structures.

Q3: The peak area of my this compound is inconsistent across replicate injections. What should I check?

A3: Inconsistent peak areas can be due to several reasons:

  • Autosampler issues: Ensure the autosampler is drawing the correct volume consistently. Check for air bubbles in the syringe.

  • Incomplete solubilization: this compound, like many flavonoids, may have limited aqueous solubility. Ensure it is fully dissolved in your chosen solvent. Sonication can aid in dissolution.

  • Adsorption: The compound might be adsorbing to the surfaces of your vials or the HPLC system. Using silanized glass vials can sometimes mitigate this issue.

  • On-going degradation: If the sample is degrading in the autosampler vial, you will observe a decrease in peak area over time. Consider using a cooled autosampler.

Data Presentation

Illustrative Stability Data for a Flavonoid Under Different Conditions

The following data is for illustrative purposes only and is based on typical flavonoid behavior. Actual results for this compound may vary.

Table 1: Effect of pH on Flavonoid Stability at 40°C over 24 hours

pHInitial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
2.0100.098.51.5
4.0100.095.24.8
7.0100.065.834.2
9.0100.015.384.7

Table 2: Effect of Temperature on Flavonoid Stability at pH 4.0 over 24 hours

Temperature (°C)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
4100.099.80.2
25100.092.17.9
40100.085.414.6
60100.055.744.3

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and to develop a stability-indicating HPLC method.

2. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile and methanol

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers of various pH (e.g., phosphate or citrate buffers)

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

3. Instrumentation:

  • HPLC system with a PDA or UV detector

  • Analytical balance

  • pH meter

  • Water bath or oven

  • Photostability chamber

4. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature and monitor at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to expected rapid degradation.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before dilution.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the rate of degradation and identify the major degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization & Dilution sampling->neutralize hplc HPLC-PDA Analysis neutralize->hplc data_analysis Calculate % Degradation & Identify Products hplc->data_analysis

Caption: Experimental workflow for the forced degradation study of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k mapk MAPK (e.g., ERK) receptor->mapk akt Akt pi3k->akt transcription Transcription Factors (e.g., NF-κB, AP-1) akt->transcription Activation mapk->transcription Activation This compound This compound (Hypothetical Target) This compound->akt Modulation This compound->mapk Modulation gene_expression Gene Expression (Cell Survival, Anti-inflammation) transcription->gene_expression

Caption: Hypothetical signaling pathways modulated by flavonoids like this compound.[13][14][15][16]

References

Technical Support Center: Artocarpesin Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the oxidation of Artocarpesin in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound is a prenylated flavonoid, a class of phenolic compounds known for their antioxidant properties.[1][2] Its structure, containing multiple hydroxyl groups on aromatic rings, makes it an effective free radical scavenger.[3][4] However, this same chemical feature renders it susceptible to oxidation, a process where it donates electrons or hydrogen atoms, leading to its degradation.[4][5]

Q2: What are the primary factors that accelerate the oxidation of this compound in solution?

A2: The stability of this compound in solution is compromised by several factors:

  • Exposure to Oxygen: Molecular oxygen is a key participant in the oxidation of flavonoids.[6][7]

  • High pH (alkaline conditions): Flavonoids are generally more stable in acidic to neutral conditions. Alkaline environments can promote the deprotonation of hydroxyl groups, making the molecule more susceptible to oxidation.

  • Exposure to Light (especially UV): Light, particularly in the UV spectrum, can induce photodegradation of flavonoids.[8][9][10]

  • Presence of Metal Ions: Transition metal ions, such as iron and copper, can catalyze the oxidation of phenolic compounds.[11][12]

  • Elevated Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.[6]

Q3: What are the visible signs of this compound oxidation in my solution?

A3: While specific data on this compound is limited, oxidation of flavonoid solutions often results in a color change, typically a yellowing or browning of the solution. A decrease in the expected biological activity or a change in the chromatographic profile (e.g., appearance of new peaks, decrease in the main peak) are also strong indicators of degradation.

Q4: Which solvents are recommended for dissolving this compound?

A4: this compound has low water solubility. Organic solvents such as ethanol, methanol, acetonitrile, or dimethyl sulfoxide (DMSO) are more suitable for creating stock solutions.[1][13] For aqueous buffers, it is advisable to first dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer. The choice of solvent can impact stability, so it is crucial to consider the compatibility with your experimental system.[14][15]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution turns yellow/brown shortly after preparation. Oxidation due to exposure to air and/or light.Prepare solutions fresh whenever possible. Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[8] Purge the solvent and the headspace of the vial with an inert gas (e.g., nitrogen or argon) before and after dissolving the compound.[16][17]
Loss of biological activity in the experiment. Degradation of this compound.In addition to the above, consider the pH of your medium. If possible, maintain a slightly acidic to neutral pH. Avoid alkaline conditions. Add a chelating agent like EDTA to your buffer to sequester catalytic metal ions.[18][19]
Precipitation of this compound in aqueous buffer. Low aqueous solubility.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Add the stock solution to the aqueous buffer dropwise while vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
Inconsistent experimental results. Variable degradation of this compound between experiments.Standardize your solution preparation and handling protocol. Always use freshly prepared solutions or solutions that have been stored under optimal conditions (see storage recommendations below).

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a microcentrifuge tube.

  • Solvent Selection: Choose a high-purity, anhydrous-grade organic solvent such as DMSO or ethanol.

  • Inert Gas Purging: To minimize oxygen exposure, gently flush the vial containing the solid this compound and the solvent container with a stream of inert gas (nitrogen or argon) for 1-2 minutes.[7]

  • Dissolution: Add the desired volume of the purged solvent to the this compound. Vortex or sonicate briefly until the solid is completely dissolved.

  • Storage: Immediately after dissolution, flush the headspace of the vial with inert gas before capping tightly. Store the stock solution at -20°C or -80°C in an amber vial or a vial wrapped in aluminum foil.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Buffer Preparation: Prepare your aqueous buffer. If compatible with your experiment, consider maintaining a pH between 6 and 7 for better stability. De-gas the buffer by sparging with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Addition of Chelating Agent (Optional): If your experiment allows, add a chelating agent such as EDTA (final concentration of 0.1-1 mM) to the buffer to sequester any contaminating metal ions.[12]

  • Dilution: While gently vortexing the de-gassed buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Immediate Use: Use the freshly prepared working solution as soon as possible to minimize degradation.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound purge_solid Purge Vial with N2/Ar weigh->purge_solid dissolve Dissolve in Anhydrous Organic Solvent (e.g., DMSO) purge_solid->dissolve purge_headspace Purge Headspace dissolve->purge_headspace store Store at ≤ -20°C in Dark purge_headspace->store dilute Dilute Stock Solution into Buffer store->dilute Use Freshly Thawed Stock degas De-gas Aqueous Buffer (with N2/Ar) add_chelator Add Chelator (e.g., EDTA) (Optional) degas->add_chelator add_chelator->dilute use Use Immediately dilute->use

Caption: Workflow for preparing stable this compound solutions.

troubleshooting_logic start Issue: this compound Degradation check_light Is the solution protected from light? start->check_light check_oxygen Is oxygen excluded (inert gas)? check_light->check_oxygen Yes wrap_vial Use amber vials or foil wrap check_light->wrap_vial No check_ph Is the pH acidic to neutral? check_oxygen->check_ph Yes purge_gas Purge with N2 or Argon check_oxygen->purge_gas No check_metals Are metal ions chelated? check_ph->check_metals Yes adjust_ph Adjust pH if possible check_ph->adjust_ph No (Alkaline) solution_stable Solution Should Be Stable check_metals->solution_stable Yes add_chelator Add EDTA to buffer check_metals->add_chelator No wrap_vial->check_oxygen purge_gas->check_ph adjust_ph->check_metals add_chelator->solution_stable

Caption: Troubleshooting logic for this compound solution instability.

References

Technical Support Center: Enhancing the Bioavailability of Artocarpesin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Artocarpesin.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo evaluation of this compound.

Issue 1: Low Oral Bioavailability Observed Despite Formulation Efforts

Potential Cause Troubleshooting Step
Poor aqueous solubility of this compound. This compound is a lipophilic compound with inherently low water solubility, which is a primary reason for its limited oral bioavailability.[1] Consider advanced formulation strategies designed for poorly water-soluble drugs.
Inadequate formulation strategy. Not all formulation strategies are equally effective. The choice depends on the physicochemical properties of the drug. For a Biopharmaceutical Classification System (BCS) Class II drug like this compound (low solubility, high permeability), strategies that enhance dissolution rate are crucial.[2][3]
Precipitation of this compound in the gastrointestinal (GI) tract. Supersaturation achieved by some formulations can be transient, leading to in vivo drug precipitation.[4] Incorporating precipitation inhibitors or polymers into your formulation can help maintain a supersaturated state.
First-pass metabolism. This compound may be subject to significant metabolism in the gut wall and liver before reaching systemic circulation.[5] Lipid-based formulations, particularly those utilizing long-chain triglycerides, can promote lymphatic transport, thereby bypassing the portal circulation and reducing first-pass metabolism.[6]
P-glycoprotein (P-gp) efflux. This compound might be a substrate for efflux transporters like P-gp, which pump the drug back into the intestinal lumen.[7] Co-administration with a P-gp inhibitor or using excipients with inhibitory effects can be explored.

Issue 2: High Variability in In Vivo Pharmacokinetic Data

Potential Cause Troubleshooting Step
Inconsistent formulation characteristics. Ensure strict control over formulation parameters such as particle size, polydispersity index (PDI), and encapsulation efficiency. Minor variations can lead to significant differences in in vivo performance.[8]
Food effects. The presence or absence of food can significantly alter the absorption of lipophilic drugs. Standardize the feeding conditions of your animal models (e.g., fasted vs. fed state) to minimize variability.
Animal-to-animal physiological differences. While some biological variability is unavoidable, ensure that the animal models are of the same strain, age, and sex. Increase the number of animals per group to improve statistical power.
Issues with the analytical method. Validate your analytical method for quantifying this compound in plasma for linearity, accuracy, and precision to ensure reliable data.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A1: Based on its lipophilic nature, the most promising strategies for this compound fall into three main categories:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), can significantly improve the solubility and absorption of lipophilic drugs.[10][11] They form fine oil-in-water microemulsions in the GI tract, providing a large surface area for drug release and absorption.[12]

  • Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymeric carrier in an amorphous state, the dissolution rate and apparent solubility can be substantially increased.[13][14]

  • Nanoparticle-Based Systems: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or nanostructured lipid carriers (NLCs), can enhance its stability, solubility, and permeability.[3][7]

Q2: How do I choose the right excipients for my this compound formulation?

A2: The choice of excipients is critical for the success of your formulation. Key considerations include:

  • Solubility: Screen various oils, surfactants, and co-solvents to find those that provide the highest solubility for this compound.

  • Emulsification Efficiency (for LBDDS): Select surfactants and co-surfactants that can efficiently emulsify the oil phase to form stable micro or nanoemulsions.

  • Polymer Selection (for ASDs): The chosen polymer should be able to form a stable amorphous solid dispersion with this compound and prevent its recrystallization.

  • Biocompatibility and Safety: All excipients must be generally recognized as safe (GRAS) for the intended route of administration.

Q3: Are there any in vitro methods to predict the in vivo performance of my this compound formulation?

A3: While in vivo studies are the gold standard, several in vitro methods can provide valuable predictive insights:

  • In Vitro Dissolution Studies: Use biorelevant media (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF) to assess the dissolution profile of your formulation.

  • Lipid Digestion Models: For LBDDS, in vitro lipolysis models can simulate the digestion process in the GI tract and predict how the drug will be released and solubilized.[15]

  • Cell Permeability Assays: Caco-2 cell monolayers can be used to evaluate the intestinal permeability of this compound from different formulations.

Data Presentation: Comparative Bioavailability Enhancement

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
β-Cyclodextrin Inclusion Complex 15.3 ± 4.21.5 ± 0.565.2 ± 18.1100 (Reference)
Solid Dispersion 298.6 ± 55.30.8 ± 0.3758.4 ± 139.71163
SMEDDS 625.4 ± 112.90.5 ± 0.22340.7 ± 421.33590

Data adapted from a study on a novel antidepressant, demonstrating the relative efficacy of different formulation strategies for a poorly soluble compound.[2]

Experimental Protocols

1. Preparation of this compound-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is a general guideline and should be optimized for this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Pseudo-Ternary Phase Diagrams: To identify the self-microemulsifying region, prepare various combinations of the selected oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe for the formation of a clear or slightly bluish microemulsion.

  • Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimized ratio from the phase diagram. b. Add the required amount of this compound to the mixture. c. Vortex the mixture until a clear and homogenous solution is obtained. Gentle heating may be applied if necessary to facilitate dissolution.

  • Characterization: a. Droplet Size and Zeta Potential: Dilute the SMEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument. b. Self-Emulsification Time: Add the SMEDDS formulation to a beaker of water with gentle stirring and record the time taken to form a clear microemulsion. c. In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus in a biorelevant medium.

2. Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This is a common method for preparing solid dispersions.

Materials:

  • This compound

  • Polymeric carrier (e.g., PVP K30, HPMC, Soluplus®)

  • Organic solvent (e.g., ethanol, methanol, dichloromethane)

Procedure:

  • Polymer and Drug Dissolution: Dissolve both this compound and the polymeric carrier in a suitable organic solvent. Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: a. Drug Content: Determine the amount of this compound in the solid dispersion using a validated analytical method (e.g., HPLC). b. Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound in the dispersion.[16] c. In Vitro Dissolution: Evaluate the dissolution rate of the solid dispersion in a relevant dissolution medium and compare it to the pure drug.

Mandatory Visualizations

Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways.

artocarpesin_signaling cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathways cluster_akt Akt/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS_COX2 iNOS/COX-2 (Pro-inflammatory mediators) NFkB->iNOS_COX2 Artocarpesin_inflam This compound Artocarpesin_inflam->IKK Artocarpesin_cancer This compound Akt Akt Artocarpesin_cancer->Akt beta_catenin β-catenin Artocarpesin_cancer->beta_catenin mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Wnt Wnt Frizzled Frizzled Wnt->Frizzled Frizzled->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Transcription Gene Transcription (Proliferation) TCF_LEF->Gene_Transcription

Caption: this compound's modulation of inflammatory and cancer signaling pathways.

Experimental Workflow: Bioavailability Enhancement

The following diagram outlines a general workflow for developing and evaluating a formulation to enhance the bioavailability of this compound.

bioavailability_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Excipient_Screening Excipient Screening (Solubility Studies) Formulation_Optimization Formulation Optimization (e.g., Phase Diagrams, DoE) Excipient_Screening->Formulation_Optimization Formulation_Prep Preparation of Formulation (e.g., SMEDDS, Solid Dispersion) Formulation_Optimization->Formulation_Prep Physicochem_Char Physicochemical Characterization (Particle Size, Zeta Potential, DSC, XRD) Formulation_Prep->Physicochem_Char In_Vitro_Release In Vitro Release Studies (Biorelevant Media) Physicochem_Char->In_Vitro_Release Animal_Study Animal Pharmacokinetic Study (e.g., Rats, Mice) In_Vitro_Release->Animal_Study Blood_Sampling Blood Sampling Animal_Study->Blood_Sampling Sample_Analysis Bioanalysis of Plasma Samples (LC-MS/MS) Blood_Sampling->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Sample_Analysis->PK_Analysis

Caption: General workflow for enhancing this compound's bioavailability.

References

Navigating Matrix Effects in LC-MS Analysis of Artocarpesin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to mitigate matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Artocarpesin. Given the limited specific data for this compound, the methodologies and recommendations provided are based on established best practices for the analysis of flavonoids and other phenolic compounds in complex biological matrices.

Troubleshooting Guide: Common Issues and Solutions

Q1: I am observing significant ion suppression for this compound in my plasma samples. What is the likely cause and how can I address it?

A: Ion suppression is a common matrix effect in LC-MS analysis, particularly with electrospray ionization (ESI), where co-eluting endogenous components from the sample matrix compete with the analyte of interest (this compound) for ionization, leading to a decreased signal response.[1] Phospholipids are major contributors to ion suppression in plasma samples.[1]

Initial Steps to Troubleshoot:

  • Evaluate Your Sample Preparation: The most effective way to combat matrix effects is by improving your sample preparation to remove interfering components before they enter the LC-MS system.[1]

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from the interfering matrix components.

  • Dilution: A simple first step is to dilute your sample extract. This can reduce the concentration of interfering matrix components. However, be mindful of your assay's sensitivity requirements.

Recommended Solutions:

  • Implement a More Rigorous Sample Preparation Method:

    • Protein Precipitation (PPT): While quick and simple, PPT is often the least effective method for removing matrix components, frequently leading to significant ion suppression.[2]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have lower recovery for polar analytes.[2]

    • Solid-Phase Extraction (SPE): SPE, particularly using mixed-mode cartridges (combining reversed-phase and ion exchange), is highly effective at removing a broad range of interferences, including phospholipids, resulting in significantly reduced matrix effects.[2]

  • Optimize Chromatographic Conditions:

    • Gradient Elution: Adjust the gradient slope and duration to improve the separation between this compound and co-eluting matrix components.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

    • Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can influence the ionization efficiency of this compound and potentially shift the retention time of interfering peaks.[3][4]

Q2: My results for this compound quantification are not reproducible across different batches of plasma. What could be causing this variability?

A: Inconsistent results across different sample batches often point to variable matrix effects. The composition of biological matrices can differ between individuals or collection times, leading to varying degrees of ion suppression or enhancement.

Troubleshooting Steps:

  • Assess Matrix Effect Variability: Use a post-extraction addition method to quantify the matrix effect in multiple individual blank matrix lots.[5] This will help determine if the variability is indeed due to the matrix.

  • Review Internal Standard (IS) Strategy: An appropriate internal standard is crucial for correcting variability.

  • Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions to minimize pre-analytical variability.

Recommended Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS for this compound would co-elute and experience the same ionization effects as the analyte, providing the most accurate correction.

  • Matrix-Matched Calibration Curves: If a SIL-IS is unavailable, prepare calibration standards in a representative blank matrix that is free of the analyte. This helps to compensate for consistent matrix effects but may not account for inter-batch variability.

  • Standard Addition: This method involves adding known amounts of this compound standard to aliquots of the actual sample. It is a powerful technique for correcting for matrix effects in individual samples but is more labor-intensive.[6]

Frequently Asked Questions (FAQs)

Q3: What is the best initial sample preparation technique for analyzing this compound in plasma?

A: For initial method development, a simple Protein Precipitation (PPT) is often a good starting point due to its speed and ease of use.[7] However, be prepared to move to a more sophisticated technique like Solid-Phase Extraction (SPE) if significant matrix effects are observed.

Comparison of Common Sample Preparation Techniques for Flavonoids in Plasma

TechniqueProsConsTypical Recovery for Flavonoids
Protein Precipitation (PPT) Fast, simple, inexpensive.Prone to significant matrix effects from co-precipitated phospholipids.[2]85-105%
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT.Can have lower recovery for polar analytes, more labor-intensive.[2]70-95%
Solid-Phase Extraction (SPE) Provides the cleanest extracts, significantly reduces matrix effects.[2]More complex method development, higher cost.80-110%

Q4: Can you provide a starting point for a sample preparation protocol for this compound in human plasma?

A: Yes, here are detailed starting protocols for the three most common techniques. Note: These are general protocols for flavonoids and should be optimized for this compound.

Experimental Protocol 1: Protein Precipitation (PPT)
  • Aliquot Sample: Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add Internal Standard: Spike with an appropriate internal standard.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (or methanol).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analyze: Vortex, centrifuge to remove any remaining particulates, and inject into the LC-MS system.

Experimental Protocol 2: Liquid-Liquid Extraction (LLE)
  • Aliquot Sample: Pipette 100 µL of human plasma into a glass tube.

  • Add Internal Standard: Spike with an appropriate internal standard.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the plasma sample to be slightly acidic (e.g., pH 4-5 with formic acid) to ensure this compound is in a neutral form for better extraction into an organic solvent.

  • Add Extraction Solvent: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex/Mix: Vortex vigorously for 2 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Centrifuge: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully transfer the upper organic layer to a new tube.

  • Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analyze: Vortex and inject into the LC-MS system.

Experimental Protocol 3: Solid-Phase Extraction (SPE)
  • Select Cartridge: Choose a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with ion exchange) suitable for flavonoid extraction.

  • Condition: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).

  • Load Sample: Pre-treat the plasma sample (100 µL) by diluting it 1:1 with the equilibration buffer. Load the pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of the equilibration buffer to remove polar interferences, followed by 1 mL of a weak organic solvent wash (e.g., 5% methanol in water) to remove less polar interferences.

  • Elute: Elute this compound with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • Analyze: Vortex and inject into the LC-MS system.

Q5: How do I choose the right mobile phase additives for this compound analysis?

A: Mobile phase additives play a critical role in chromatographic retention and ionization efficiency. For flavonoids like this compound, which are phenolic compounds, an acidic mobile phase is generally preferred.

  • Formic Acid (0.1%): This is the most common additive for reversed-phase LC-MS of flavonoids. It helps to protonate the analytes in positive ion mode ESI, leading to better sensitivity for [M+H]⁺ ions. It also improves peak shape.

  • Ammonium Formate/Acetate: These buffers can be useful for improving chromatographic peak shape and can sometimes enhance ionization, depending on the analyte's structure. They are typically used at concentrations of 5-10 mM.

It is recommended to start with 0.1% formic acid in both water (Mobile Phase A) and acetonitrile/methanol (Mobile Phase B) and optimize from there.

Q6: I don't have a stable isotope-labeled internal standard for this compound. What are my options?

A: While a SIL-IS is ideal, several other strategies can be employed:

  • Analogue Internal Standard: Use a structurally similar compound that is not present in the sample and has similar chromatographic and ionization behavior to this compound. A different, commercially available prenylated flavonoid could be a good candidate.

  • Matrix-Matched Calibration: As mentioned in Q2, this involves preparing your calibration standards in a blank matrix to mimic the matrix effects seen in your samples.

  • Standard Addition: This is a very accurate method for overcoming matrix effects but requires more work per sample.

Visualizing Workflows and Concepts

Matrix_Effect_Troubleshooting cluster_prep Sample Preparation Solutions cluster_chrom Chromatography Solutions cluster_is Quantification Solutions start Observe Ion Suppression/ Inconsistent Results prep Step 1: Evaluate Sample Preparation start->prep Start Here chrom Step 2: Optimize Chromatography start->chrom is Step 3: Review Internal Standard Strategy start->is ppt Protein Precipitation (PPT) prep->ppt lle Liquid-Liquid Extraction (LLE) prep->lle spe Solid-Phase Extraction (SPE) prep->spe gradient Adjust Gradient chrom->gradient column Change Column Chemistry chrom->column mobile Modify Mobile Phase chrom->mobile sil_is Use SIL-IS is->sil_is matrix_match Matrix-Matched Calibration is->matrix_match std_add Standard Addition is->std_add end Improved Results: Reduced Matrix Effects spe->end mobile->end sil_is->end

Sample_Prep_Workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) plasma Plasma Sample (with this compound) ppt1 Add Acetonitrile plasma->ppt1 lle1 Add Immiscible Organic Solvent plasma->lle1 spe1 Condition & Equilibrate Cartridge plasma->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 evap Evaporate & Reconstitute ppt3->evap lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle3->evap spe2 Load Sample spe1->spe2 spe3 Wash Interferences spe2->spe3 spe4 Elute this compound spe3->spe4 spe4->evap lcms LC-MS Analysis evap->lcms

References

Dealing with low yield during the synthesis of Artocarpesin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Artocarpesin Derivatives

Welcome to the technical support center for the synthesis of this compound and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process, particularly focusing on overcoming low yields.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound derivatives can arise from various factors, from suboptimal reaction conditions to challenges in purification. This guide provides a systematic approach to identifying and resolving these issues.

Question: My overall yield for the synthesis of an this compound derivative is significantly lower than expected. How can I identify the problematic step?

Answer: A low overall yield is often due to suboptimal conditions in one or more key steps of the synthesis. The typical synthetic route to this compound involves three main stages:

  • Chalcone Formation: Usually achieved through a Claisen-Schmidt condensation of a substituted acetophenone and a substituted benzaldehyde.

  • Cyclization: Conversion of the chalcone intermediate to the flavone backbone.

  • Prenylation: Introduction of the prenyl group onto the flavone scaffold.

To pinpoint the issue, it is crucial to monitor the yield and purity of the product at each stage.

dot

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Actions start Low Overall Yield check_chalcone Step 1: Chalcone Formation (Claisen-Schmidt) start->check_chalcone check_cyclization Step 2: Cyclization to Flavone check_chalcone->check_cyclization Yield & Purity OK? troubleshoot_chalcone Adjust Catalyst/Base Solvent, Temperature check_chalcone->troubleshoot_chalcone Low Yield/ Impurities check_prenylation Step 3: Prenylation check_cyclization->check_prenylation Yield & Purity OK? troubleshoot_cyclization Optimize Oxidant/Catalyst Protecting Groups check_cyclization->troubleshoot_cyclization Low Yield/ Impurities check_purification Final Purification check_prenylation->check_purification Yield & Purity OK? troubleshoot_prenylation Screen Prenylating Agents Lewis Acid Catalysts check_prenylation->troubleshoot_prenylation Low Yield/ Impurities solution Optimized Yield check_purification->solution Yield & Purity OK? troubleshoot_purification Modify Stationary/Mobile Phase Consider Alternative Methods check_purification->troubleshoot_purification Low Yield/ Impurities

Caption: A workflow for troubleshooting low yields in this compound synthesis.

Frequently Asked Questions (FAQs)

Section 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

Question: I am getting a low yield of my chalcone precursor. What are the common causes?

Answer: Low yields in Claisen-Schmidt condensation are often related to the choice of base, solvent, and reaction temperature.[1] The reaction is reversible, and side reactions can occur.[2]

  • Base Catalyst: The strength and concentration of the base (e.g., NaOH, KOH, LiOH) are critical. Too strong a base can lead to side reactions, while too weak a base may result in incomplete reaction.[1][2]

  • Solvent: The solvent should be able to dissolve both the aldehyde and the ketone. Ethanol or methanol are commonly used.

  • Temperature: While room temperature is often sufficient, gentle heating may be required for less reactive substrates. However, higher temperatures can promote side reactions.

  • Side Products: The formation of by-products is a common issue. Ensure the purity of your starting materials, as impurities can interfere with the condensation.[1]

Question: How can I minimize the formation of by-products during chalcone synthesis?

Answer: To minimize by-products, consider the following:

  • Purity of Reactants: Use freshly purified aldehydes, as they can oxidize on storage.

  • Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times that can lead to decomposition or side reactions.

  • Gradual Addition: Adding the base solution slowly to the mixture of the aldehyde and ketone can help control the reaction rate and reduce the formation of by-products.

Section 2: Cyclization to the Flavone Core

Question: The cyclization of my chalcone to the flavone is inefficient. What methods can I use to improve the yield?

Answer: The oxidative cyclization of a 2'-hydroxychalcone to a flavone can be challenging. Modern methods often provide better yields and milder reaction conditions than traditional approaches. One such method is the Palladium(II)-catalyzed oxidative cyclization.[3][4]

  • Catalyst System: The choice of palladium catalyst, ligand, and oxidant is crucial for achieving high yields. As shown in the table below, different additives and oxidants can significantly impact the product distribution and yield.[3]

  • Protecting Groups: The multiple hydroxyl groups on the this compound scaffold can interfere with the cyclization. The use of protecting groups, such as benzyl or silyl ethers, can prevent side reactions and improve the yield of the desired product.[5][6] The choice of protecting group is critical, as they must be stable to the reaction conditions and easily removable in a later step.[7]

Data Presentation: Optimization of Flavone Synthesis

The following table summarizes the optimization of reaction conditions for the Palladium(II)-catalyzed oxidative cyclization of a model 2'-hydroxydihydrochalcone to a flavone.[3]

EntryAdditiveOxidantFlavone Yield (%)Flavanone Yield (%)
1O₂1231
2K₂CO₃O₂2820
3DMAPO₂2936
4PyridineO₂4135
55-NO₂-1,10-phenanthrolineO₂8110
6Cu(OAc)₂Ar-79

Data adapted from a study on divergent synthesis of flavones and flavanones.[3]

Question: My cyclization reaction is producing a mixture of flavone and flavanone. How can I improve the selectivity for the flavone?

Answer: As indicated in the data table, the choice of oxidant and additives can control the selectivity between flavone and flavanone formation.[3] Using molecular oxygen (O₂) as the oxidant in the presence of a suitable ligand like 5-NO₂-1,10-phenanthroline favors the formation of the flavone.[3] Conversely, using an oxidant like copper(II) acetate (Cu(OAc)₂) under an inert atmosphere (Ar) can selectively produce the flavanone.[3]

Section 3: Prenylation

Question: The introduction of the prenyl group is resulting in a low yield and a mixture of isomers. How can I improve this step?

Answer: The C-prenylation of flavonoids is known to be a challenging step, often leading to moderate yields and the formation of regioisomers.[8]

  • Prenylating Agent: The choice of prenylating agent (e.g., prenyl bromide, 3-methyl-2-buten-1-ol) is important.

  • Catalyst: Lewis acids like ZnCl₂ are often used to catalyze the reaction.[8] The choice and stoichiometry of the Lewis acid can influence the regioselectivity and yield.

  • Protecting Groups: Selective protection of the hydroxyl groups can direct the prenylation to the desired position and prevent the formation of multiple products. For this compound, prenylation occurs at the C6 position. Protecting the hydroxyl groups at C5, C7, C2', and C4' is crucial for regioselective prenylation.

dot

Synthetic_Pathway cluster_reactants Starting Materials cluster_yieldloss Potential Yield Loss Points acetophenone Substituted Acetophenone chalcone Chalcone Intermediate acetophenone->chalcone Claisen-Schmidt Condensation benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone Claisen-Schmidt Condensation flavone Flavone Core chalcone->flavone Oxidative Cyclization loss1 Side Reactions Incomplete Conversion chalcone->loss1 prenylated_flavone Prenylated Flavone flavone->prenylated_flavone Regioselective Prenylation loss2 Poor Selectivity (Flavone vs. Flavanone) flavone->loss2 This compound This compound Derivative prenylated_flavone->this compound Deprotection (if needed) loss3 Isomer Formation Low Reactivity prenylated_flavone->loss3

Caption: Key steps in this compound synthesis and potential points of yield loss.

Section 4: Purification

Question: I am having difficulty purifying my final this compound derivative. The compound seems to be adsorbing irreversibly to the silica gel column.

Answer: Flavonoids, especially those with multiple free hydroxyl groups like this compound, can interact strongly with silica gel, leading to poor recovery.[9]

  • Alternative Stationary Phases: Consider using alternative stationary phases such as polyamide, Sephadex LH-20, or reverse-phase silica gel (C18).[10]

  • Solvent System Modification: When using silica gel, adding a small amount of acetic acid or formic acid to the mobile phase can help to reduce tailing and improve recovery by protonating the acidic hydroxyl groups.

  • Advanced Chromatographic Techniques: For challenging separations, consider techniques like High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid partition chromatography method that avoids a solid stationary phase, thereby preventing irreversible adsorption.[9][11]

Experimental Protocols

This section provides a generalized protocol for the synthesis of a flavone core, which can be adapted for this compound derivatives.

Key Experiment: Palladium(II)-Catalyzed Oxidative Cyclization of a 2'-Hydroxydihydrochalcone to a Flavone

This protocol is based on the optimized conditions for flavone synthesis from the literature.[3]

  • Reactant Preparation: In a reaction vessel, dissolve the 2'-hydroxydihydrochalcone (1.0 equivalent) in dimethyl sulfoxide (DMSO) to a concentration of 0.3 M.

  • Catalyst and Additive Addition: To the solution, add Palladium(II) trifluoroacetate (Pd(TFA)₂) (10 mol%) and 5-nitro-1,10-phenanthroline (20 mol%).

  • Reaction Conditions: Seal the vessel and place it under an atmosphere of oxygen (O₂). Heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 48 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure flavone.

References

Technical Support Center: Optimizing Cell-Based Assays for Lipophilic Compounds like Artocarpesin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays for lipophilic compounds such as Artocarpesin.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it challenging for cell-based assays?

This compound is a flavonoid compound known for its potential biological activities, including antioxidant and anti-inflammatory properties.[1][2][3][4] Its lipophilic (fat-soluble) nature presents challenges in aqueous cell culture environments, leading to poor solubility, potential for precipitation, and non-specific binding to plasticware and cellular membranes.[5][6]

2. How can I improve the solubility of this compound in my cell culture medium?

The most common method is to first dissolve this compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[7][8] This stock is then diluted to the final working concentration in the cell culture medium. It is crucial to keep the final DMSO concentration low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[7][9][10]

3. What is the maximum recommended final concentration of DMSO in cell culture?

Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[7] However, primary cells and some sensitive cell lines may require lower concentrations, around 0.1%.[7] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

4. How can I minimize non-specific binding of this compound to plates and other surfaces?

Non-specific binding can reduce the effective concentration of the compound in the assay.[11][12] To mitigate this, consider using low-binding microplates. The inclusion of a small percentage of serum (if compatible with the assay) or a non-ionic surfactant like Tween 20 in the assay buffer can also help reduce non-specific interactions.

5. How do I choose the right cell seeding density for my assay?

Optimizing cell seeding density is critical for obtaining a robust assay window.[13] The ideal density depends on the cell type, the duration of the assay, and the specific endpoint being measured. A cell titration experiment should be performed to determine the density that provides a measurable signal without leading to over-confluence, which can alter cellular responses.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered when working with lipophilic compounds like this compound in cell-based assays.

Problem 1: Compound Precipitation in Cell Culture Medium

  • Symptom: Visible precipitate or cloudiness in the wells after adding the compound.

  • Possible Causes & Solutions:

CauseSolution
Poor Solubility Increase the initial DMSO stock concentration to minimize the volume added to the medium. Prepare fresh dilutions for each experiment. Consider using a formulation strategy like lipid-based nanoparticles if solubility issues persist.[5][14][15]
High Final Concentration The final concentration of this compound may exceed its solubility limit in the aqueous medium. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Interaction with Medium Components Components in the serum or medium may cause the compound to precipitate. Try reducing the serum concentration or using a serum-free medium for the duration of the treatment, if tolerated by the cells.

Problem 2: High Variability Between Replicate Wells

  • Symptom: Inconsistent results across replicate wells treated with the same concentration of this compound.

  • Possible Causes & Solutions:

CauseSolution
Uneven Cell Plating Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.[16]
Edge Effects Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[16][17]
Incomplete Compound Solubilization Vortex the stock solution thoroughly before each dilution step. When adding the compound to the wells, mix gently by pipetting up and down or by using an orbital shaker.

Problem 3: No Observable Effect of the Compound

  • Symptom: The compound does not produce the expected biological response, even at high concentrations.

  • Possible Causes & Solutions:

CauseSolution
Low Bioavailability The lipophilic nature of the compound may lead to poor uptake by the cells. Consider using a carrier solvent or a delivery system to enhance cell permeability.
Compound Degradation This compound may be unstable in the cell culture medium over the course of the experiment. Assess the stability of the compound under your experimental conditions.
Incorrect Assay Endpoint The chosen assay may not be sensitive enough to detect the compound's activity. Consider using a more sensitive detection method or a different assay that measures a more direct downstream effect of the target.
Non-Specific Binding A significant portion of the compound may be binding to the plasticware, reducing the effective concentration available to the cells.[11][12] Use low-binding plates and consider adding a carrier protein like BSA to the medium.

Experimental Protocols

1. Protocol: Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM): Weigh out the appropriate amount of this compound powder and dissolve it in 100% DMSO to a final concentration of 10 mM.

  • Vortexing: Vortex the stock solution vigorously for at least 1 minute to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in 100% DMSO.

  • Final Dilution: Dilute the DMSO working solutions into pre-warmed cell culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Mix immediately and thoroughly by gentle inversion or pipetting before adding to the cells.

2. Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium as described above. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Different Cell Lines

Cell LineAssayIC50 (µM)Reference
A549 (Human Lung Carcinoma)Apoptosis Assay~20[18]
H1299 (Human Lung Carcinoma)Apoptosis Assay~20[18]
MRSAAntibacterial Activity125 µg/mL[19]
E. coliAntibacterial Activity7.8 µg/mL[19]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, treatment duration, and the specific assay used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis stock Prepare this compound Stock in DMSO working Prepare Serial Dilutions in DMSO stock->working final Dilute to Final Concentration in Culture Medium working->final treat Treat Cells with This compound final->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Duration treat->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent read Read Signal on Plate Reader add_reagent->read analyze Analyze Data and Calculate Results read->analyze

Caption: Experimental workflow for a typical cell-based assay with this compound.

troubleshooting_flow start Problem Encountered precipitate Compound Precipitation? start->precipitate variability High Variability? precipitate->variability No sol_check Check Solubility Limit & Stock Concentration precipitate->sol_check Yes no_effect No Effect? variability->no_effect No plate_check Optimize Cell Seeding & Use Low-Binding Plates variability->plate_check Yes bio_check Assess Bioavailability & Compound Stability no_effect->bio_check Yes

Caption: A logical troubleshooting guide for common issues in cell-based assays.

signaling_pathway cluster_ros ROS Production cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound ros ↑ ROS This compound->ros erk ERK ros->erk p38 p38 ros->p38 pi3k PI3K ros->pi3k apoptosis_mapk Apoptosis erk->apoptosis_mapk p38->apoptosis_mapk akt Akt pi3k->akt nfkb NF-κB akt->nfkb apoptosis_pi3k Apoptosis nfkb->apoptosis_pi3k

Caption: Potential signaling pathways affected by this compound.[18]

References

Preventing precipitation of Artocarpesin in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Artocarpesin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in cell culture media and to offer troubleshooting support for related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in cell culture media?

A1: this compound is a prenylated flavonoid, a type of natural phenolic compound isolated from plants of the Artocarpus genus, such as Jackfruit.[1] Like many flavonoids, this compound has a hydrophobic structure, making it poorly soluble in aqueous solutions like cell culture media.[2] This low water solubility is a primary reason for its precipitation during experiments.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic compounds for cell culture applications. It is a polar aprotic solvent capable of dissolving a wide range of nonpolar and polar molecules. Ethanol can also be used, but DMSO is often preferred for compounds with very low water solubility.

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this should be determined empirically for your specific cell line and experimental conditions. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to the cell culture medium. What can I do?

A4: This is a common issue known as "shock precipitation." It occurs when a concentrated solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous solution. Here are several strategies to prevent this:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free media or phosphate-buffered saline (PBS), vortexing or gently mixing during the addition. Then, add this intermediate dilution to your final volume of complete media.

  • Warm the Media: Gently warming the cell culture media to 37°C before adding the this compound solution can help improve solubility.

  • Increase Serum Concentration: If your experimental design allows, a higher concentration of fetal bovine serum (FBS) in the media can help to solubilize hydrophobic compounds through the binding of serum proteins like albumin.

  • Use Solubilizing Agents: For particularly challenging compounds, consider the use of solubilizing agents such as cyclodextrins. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding this compound stock to media. 1. Shock precipitation due to rapid dilution. 2. Concentration of this compound exceeds its solubility limit in the final media. 3. Low temperature of the media.1. Use a stepwise dilution method (see Experimental Protocols). 2. Lower the final concentration of this compound. 3. Pre-warm the media to 37°C. 4. Ensure the final DMSO concentration is at a minimal, non-toxic level (e.g., <0.1%).
Media becomes cloudy or a fine precipitate forms over time. 1. Delayed precipitation of this compound. 2. Interaction of this compound with components of the cell culture media. 3. Temperature fluctuations in the incubator.1. Reduce the final concentration of this compound. 2. Consider using a formulation with a solubilizing agent like HP-β-cyclodextrin. 3. Ensure stable incubator temperature and humidity.
Inconsistent experimental results or lower than expected bioactivity. 1. Incomplete dissolution of this compound in the stock solution. 2. Precipitation of this compound in the cell culture plate, leading to a lower effective concentration. 3. Degradation of this compound in solution.1. Visually inspect the stock solution to ensure it is clear before use. Gentle warming and vortexing can aid dissolution. 2. Check for precipitates in the wells of your culture plates using a microscope. If present, optimize the solubilization protocol. 3. Prepare fresh this compound solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Cell toxicity observed even at low this compound concentrations. 1. Cytotoxicity of the solvent (DMSO). 2. The specific cell line is highly sensitive to this compound.1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%, ideally <0.1%). Run a vehicle control with DMSO alone. 2. Perform a dose-response curve to determine the optimal non-toxic concentration range of this compound for your cells.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

Compound/ExtractSolventSolubilityReference
ArtocarpinWater0.44 µg/mLTzeng et al. (as cited in[2])
Artocarpus communis Methanol ExtractWater3.50 ± 0.30 µg/mL[2]
This compoundWater (estimated)2.076 mg/L (µg/mL)The Good Scents Company

Table 2: Anti-inflammatory Activity of Artocarpus Extracts in RAW 264.7 Macrophages

ExtractBioactivity AssayIC50 ValueReference
Artocarpus lakoocha Ethanolic ExtractCell Viability (MTT Assay)31.43 µg/mL[2]
Artocarpus lakoocha Ethanolic ExtractNitric Oxide (NO) Inhibition~20 µg/mL (non-toxic concentration)[2]

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol is a recommended starting point based on common practices for solubilizing hydrophobic flavonoids.

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Calculate the mass of this compound required to prepare a 10 mM stock solution. The molecular weight of this compound (C₂₀H₁₈O₆) is approximately 354.36 g/mol .

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or amber vial.

    • Add the required volume of sterile DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution thoroughly until all the this compound powder is completely dissolved. A brief, gentle warming in a 37°C water bath may be necessary to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

2. Preparation of this compound Working Solutions for Cell Culture

This protocol is designed to minimize precipitation when diluting the DMSO stock solution into aqueous cell culture media.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile, serum-free cell culture medium (e.g., DMEM) or PBS

    • Sterile, complete cell culture medium (containing FBS)

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm the complete cell culture medium to 37°C.

    • Perform an intermediate dilution of the stock solution. For example, to prepare a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution):

      • Pipette a volume of the 10 mM stock solution (e.g., 2 µL) into a larger volume of serum-free medium or PBS (e.g., 198 µL) to make a 100 µM intermediate solution. Gently vortex while adding the stock solution.

    • Add the intermediate solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of complete medium to get a final concentration of 10 µM.

    • Gently mix the final working solution by inverting the tube or pipetting up and down.

    • Immediately add the working solution to your cell cultures.

Mandatory Visualizations

experimental_workflow Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_calc Calculate Mass for 10 mM Stock stock_weigh Weigh this compound Powder stock_calc->stock_weigh stock_dmso Add DMSO stock_weigh->stock_dmso stock_dissolve Vortex to Dissolve stock_dmso->stock_dissolve stock_aliquot Aliquot and Store at -20°C stock_dissolve->stock_aliquot work_thaw Thaw Stock Aliquot work_intermediate Prepare Intermediate Dilution (e.g., 100 µM in serum-free media) work_thaw->work_intermediate work_final Add Intermediate to Pre-warmed Complete Media work_intermediate->work_final work_mix Gently Mix work_final->work_mix work_treat Treat Cells work_mix->work_treat

Caption: Workflow for preparing this compound solutions.

signaling_pathway This compound's Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 This compound This compound This compound->NFkB Inhibition NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation

References

Technical Support Center: Artocarpesin Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Artocarpesin. Our aim is to address common challenges encountered during purity assessment and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in assessing the purity of this compound?

Assessing the purity of this compound, a flavonoid compound, can present several challenges. Due to its natural origin, it is often co-extracted with other structurally similar flavonoids from the Artocarpus species, which can interfere with analytical methods.[1][2] Key challenges include:

  • Co-eluting Impurities: Structurally related flavonoids may have similar retention times in High-Performance Liquid Chromatography (HPLC), making baseline separation difficult.

  • Degradation: this compound, like other flavonoids, can be susceptible to degradation by factors such as heat, light, and pH, leading to the formation of unknown impurities.[3][4]

  • Reference Standard Availability: Obtaining a certified reference standard of high purity can be a challenge, impacting the accuracy of quantification.[5]

  • Matrix Effects: When analyzing this compound in complex mixtures, such as crude extracts, other compounds in the matrix can interfere with the analysis, particularly in mass spectrometry.

Q2: What is the expected purity of commercially available or isolated this compound?

The purity of isolated this compound is typically expected to be high. For instance, studies have reported the purity of similar isolated flavonoids to be greater than 98%, as determined by the normalization of the peak area using HPLC with a Diode Array Detector (DAD).[1] However, the actual purity can vary depending on the isolation and purification methods used.

Q3: Which analytical techniques are most suitable for this compound purity assessment?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity determination and quantification. A reversed-phase C18 column with a gradient elution of methanol and water is commonly used.[6] UV detection at around 285 nm is suitable for flavonoids.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying and characterizing impurities, even at trace levels.[1][7][8] It provides molecular weight and fragmentation data, aiding in the structural elucidation of unknown compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural confirmation of this compound and the identification of impurities.[7][9][10]

  • Quantitative NMR (qNMR): This method can be used for purity assessment without the need for a specific reference standard of the impurity itself.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Flush the column with a strong solvent or replace it.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Sample overload.Reduce the injection volume or sample concentration.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the solvent reservoirs are sufficiently full and the pump is functioning correctly. Degas the mobile phase.
Temperature variations.Use a column oven to maintain a constant temperature.
Ghost Peaks Contamination in the mobile phase, injection system, or sample.Use high-purity solvents and flush the injection system. Run a blank gradient to identify the source of contamination.
Carryover from previous injections.Implement a needle wash step in the autosampler method.
Low Signal Intensity Incorrect detection wavelength.Optimize the UV detection wavelength for this compound (around 285 nm).
Sample degradation.Prepare fresh samples and store them protected from light and at a low temperature.
Sample Preparation Troubleshooting
Problem Possible Cause Suggested Solution
Low Recovery of this compound Inefficient extraction from the matrix.Optimize the extraction solvent and method. Ethyl acetate has been shown to be an effective solvent for similar flavonoids.[6]
Adsorption to container surfaces.Use silanized glassware or polypropylene tubes.
Presence of Particulates in the Sample Incomplete dissolution or precipitation.Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
Incompatibility of sample solvent with the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.

Experimental Protocols

Protocol 1: HPLC Purity Assessment of this compound

This protocol is a general guideline based on methods used for related flavonoids and can be optimized for specific instrumentation and sample matrices.[6][11]

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: Reversed-phase C18 column (e.g., TSK-gel ODS-80Tm, 5 µm, 4.6 x 150 mm).[6]

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient Elution:

    • 0-8 min: 40% B

    • 8-27 min: 80% B

    • 27-35 min: 40% B

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 °C.[6]

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter before injection.

Protocol 2: LC-MS/MS Identification of Impurities

This protocol provides a starting point for the identification of impurities in an this compound sample.[1][7]

  • Instrumentation: LC-MS/MS system (e.g., Q-TOF or LTQ-Orbitrap).[1]

  • Column: UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate compounds of interest.

  • Flow Rate: 0.3 mL/min.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

  • MS Parameters:

    • Capillary Temperature: 320 °C[1]

    • Source Voltage: 3.6 kV[1]

    • Collision Energy (CE): Optimize for fragmentation of this compound and suspected impurities (e.g., 30 eV).[1]

  • Data Acquisition: Full scan mode to detect all ions and product ion scan mode to obtain fragmentation patterns of selected precursor ions.

Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_DAD HPLC-DAD Analysis for Purity (%) Filtration->HPLC_DAD LC_MS LC-MS/MS for Impurity Identification Filtration->LC_MS NMR NMR for Structural Confirmation Filtration->NMR Purity_Calc Calculate Purity from HPLC Peak Area HPLC_DAD->Purity_Calc Impurity_ID Identify Impurities from MS and NMR Data LC_MS->Impurity_ID NMR->Impurity_ID Final_Report Final Purity Report Purity_Calc->Final_Report Impurity_ID->Final_Report

Caption: Workflow for the purity assessment of this compound.

Troubleshooting_Logic Start HPLC Analysis Issue Q1 Inconsistent Retention Times? Start->Q1 A1 Check Pump, Mobile Phase, and Temperature Control Q1->A1 Yes Q2 Poor Peak Shape? Q1->Q2 No End Issue Resolved A1->End A2 Check Column Health, Mobile Phase pH, and Sample Load Q2->A2 Yes Q3 Extraneous Peaks? Q2->Q3 No A2->End A3 Run Blanks, Check Solvents, and Implement Needle Wash Q3->A3 Yes Q3->End No A3->End

Caption: Logic diagram for troubleshooting common HPLC issues.

References

Technical Support Center: Method Development for Separating Artocarpesin from Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Artocarpesin and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the purification and analysis of this promising bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound I need to separate?

A1: this compound is a prenylated flavonoid with the IUPAC name 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one.[1] The primary isomers of concern during separation are typically positional isomers, where the prenyl group is attached to a different position on the flavonoid backbone. One of the most common and structurally similar isomers is Isothis compound , where the prenyl group is attached at the C-8 position instead of the C-6 position. Other potential isomers could arise from the cyclization of the prenyl chain or variations in the hydroxylation pattern, though these are less commonly co-isolated. Understanding the specific isomers present in your sample, often through techniques like LC-MS/MS, is a crucial first step in method development.

Q2: Which chromatographic technique is best suited for separating this compound from its isomers?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most effective and widely used techniques for separating this compound from its isomers. These methods separate compounds based on their hydrophobicity. While this compound and its isomers have the same molecular weight, the subtle differences in their three-dimensional structure due to the position of the prenyl group lead to slight variations in their interaction with the non-polar stationary phase, allowing for their separation. For higher resolution and faster analysis times, UPLC with sub-2 µm particle size columns is often preferred.

Q3: What are the key parameters to optimize in an HPLC/UPLC method for this separation?

A3: The critical parameters to optimize for a successful separation of this compound and its isomers include:

  • Stationary Phase (Column): C18 columns are the most common choice for separating flavonoids. The specific brand and model of the C18 column can influence selectivity, so screening different C18 columns can be beneficial.

  • Mobile Phase Composition: A mixture of a weak acid (like formic acid or acetic acid) in water and an organic solvent (typically acetonitrile or methanol) is used. The choice of organic modifier and the gradient profile are crucial for achieving optimal resolution.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to separate the isomers effectively and elute them with good peak shape.

  • Flow Rate: The flow rate affects resolution and analysis time. It should be optimized for the specific column dimensions.

  • Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution. A constant and optimized temperature is important for reproducible results.

  • Detection Wavelength: A UV detector is commonly used for the analysis of flavonoids. The detection wavelength should be set at the maximum absorbance of this compound, which is typically around 260 nm and 340 nm.

Q4: Can I use Normal-Phase HPLC for this separation?

A4: While RP-HPLC is more common, Normal-Phase HPLC (NP-HPLC) can also be an option for separating isomers. NP-HPLC utilizes a polar stationary phase (like silica) and a non-polar mobile phase. It separates compounds based on their polarity. For closely related isomers like this compound and Isothis compound, NP-HPLC might offer different selectivity compared to RP-HPLC and could be a valuable alternative if RP-HPLC methods fail to provide adequate resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and its isomers by HPLC/UPLC.

Problem Potential Cause Troubleshooting Steps
Poor Resolution Between Isomer Peaks 1. Inappropriate mobile phase composition. 2. Gradient is too steep. 3. Column is not providing sufficient selectivity. 4. Flow rate is too high.1. Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). Adjust the percentage of the organic solvent. 2. Flatten the gradient in the region where the isomers elute. 3. Test a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl). 4. Reduce the flow rate to allow for better equilibration and separation.
Peak Tailing 1. Presence of active sites on the column packing material. 2. Sample overload. 3. Incompatible sample solvent. 4. pH of the mobile phase is not optimal.1. Use a high-purity, end-capped column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes help. 2. Reduce the injection volume or the concentration of the sample. 3. Dissolve the sample in the initial mobile phase if possible. 4. Adjust the pH of the aqueous mobile phase with a different acid (e.g., trifluoroacetic acid), but be mindful of MS compatibility if used.
Ghost Peaks 1. Contamination in the mobile phase or system. 2. Carryover from a previous injection.1. Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Flush the system with a strong solvent. 2. Implement a needle wash step in the autosampler method. Inject a blank solvent run to check for carryover.
Irreproducible Retention Times 1. Inadequate column equilibration time. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition. 4. Pump malfunction.1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and ensure accurate mixing. 4. Check for leaks in the pump and ensure it is delivering a stable flow rate.
Broad Peaks 1. Large dead volume in the system. 2. Column degradation. 3. Sample overload.1. Use tubing with a smaller internal diameter and minimize the length of tubing between the column and the detector. 2. Replace the column with a new one. 3. Decrease the amount of sample injected onto the column.

Experimental Protocols

The following protocols provide a starting point for developing a method to separate this compound from its isomers. Optimization will likely be required based on the specific instrumentation and sample matrix.

Protocol 1: Analytical UPLC-MS/MS Method for Profiling this compound and Its Isomers

This method is suitable for the initial identification and qualitative analysis of this compound and its isomers in a complex mixture, such as a plant extract.

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 column with a particle size of 1.6 µm is recommended for high resolution.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 40% B

    • 8-13 min: Linear gradient from 40% to 100% B

    • 13-15 min: Hold at 100% B

    • 15-16 min: Return to 5% B

    • 16-20 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 1 µL

  • Detection:

    • UV-Vis (PDA): 200-400 nm

    • MS/MS (Negative Ion Mode):

      • Precursor Ion Scan for m/z corresponding to this compound (e.g., [M-H]⁻)

      • Product Ion Scan to obtain fragmentation patterns for isomer identification.

Protocol 2: Preparative HPLC Method for Isolation of this compound Isomers

This method is designed for the purification of this compound and its isomers from a semi-purified extract.

Instrumentation:

  • Preparative HPLC system with a fraction collector.

Chromatographic Conditions:

  • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient Program: A shallow gradient should be developed based on analytical runs to maximize the separation of the target isomers. A typical starting point could be a linear gradient from 60% to 80% B over 40 minutes.

  • Flow Rate: 15-20 mL/min (adjust based on column dimensions and pressure limits).

  • Column Temperature: Ambient

  • Injection Volume: 1-5 mL (depending on sample concentration and column capacity).

  • Detection: UV detector at the maximum absorbance of this compound (e.g., 260 nm).

  • Fraction Collection: Collect fractions based on the elution profile of the isomer peaks.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a method comparison study for the separation of this compound and its isomer, Isothis compound. This data is for illustrative purposes to guide method selection.

Parameter Method A (UPLC-C18) Method B (HPLC-C18) Method C (HPLC-Phenyl-Hexyl)
Column UPLC BEH C18, 1.7 µmHPLC Zorbax C18, 5 µmHPLC Kinetex Phenyl-Hexyl, 2.6 µm
Mobile Phase A: 0.1% FA in Water B: 0.1% FA in ACNA: 0.1% FA in Water B: 0.1% FA in MeOHA: 0.1% FA in Water B: 0.1% FA in ACN
Resolution (Rs) 2.11.61.8
This compound Retention Time (min) 8.515.212.8
Isothis compound Retention Time (min) 8.916.113.5
Analysis Time (min) 153025
Peak Asymmetry (this compound) 1.11.31.2

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_development Method Development cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Artocarpus sp. Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract analytical_uplc Analytical UPLC-MS/MS (Protocol 1) crude_extract->analytical_uplc method_optimization Method Optimization (Column, Mobile Phase, Gradient) analytical_uplc->method_optimization prep_hplc Preparative HPLC (Protocol 2) method_optimization->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis isolated_isomers Isolated Isomers purity_analysis->isolated_isomers structural_elucidation Structural Elucidation (NMR, MS) isolated_isomers->structural_elucidation bioactivity_testing Bioactivity Testing isolated_isomers->bioactivity_testing

Caption: Workflow for the separation and analysis of this compound isomers.

Troubleshooting_Logic start Problem: Poor Isomer Resolution check_gradient Is the gradient too steep? start->check_gradient check_mobile_phase Is the mobile phase optimal? check_gradient->check_mobile_phase No solution_gradient Flatten the gradient check_gradient->solution_gradient Yes check_column Is the column providing enough selectivity? check_mobile_phase->check_column Yes solution_mobile_phase Change organic modifier (ACN/MeOH) check_mobile_phase->solution_mobile_phase No solution_column Try a different column chemistry check_column->solution_column No

Caption: Troubleshooting logic for poor isomer resolution in HPLC.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of Artocarpesin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the anti-inflammatory properties of two flavonoids, artocarpesin and quercetin. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for relevant assays.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids, a class of plant secondary metabolites, have garnered significant attention for their potent anti-inflammatory effects. This guide focuses on two such compounds: this compound, a prenylated flavonoid found in plants of the Artocarpus genus, and quercetin, a flavonol abundant in various fruits and vegetables. Both compounds exhibit significant anti-inflammatory potential, but through distinct and overlapping mechanisms.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the quantitative data on the inhibitory effects of this compound and quercetin on key inflammatory mediators. It is important to note that the data are compiled from different studies and experimental conditions may vary.

CompoundTarget MediatorCell LineInducerConcentration/IC50Percentage InhibitionReference
This compound Nitric Oxide (NO)RAW 264.7LPS5, 10 µMSignificant Inhibition[1]
Prostaglandin E2 (PGE2)RAW 264.7LPS5, 10 µMSignificant Inhibition[1]
Quercetin Nitric Oxide (NO)RAW 264.7poly(I:C)5, 10, 25, 50 µMSignificant Inhibition[2][3]
TNF-αRAW 264.7poly(I:C)up to 50 µMSignificant Inhibition[2][3]
IL-6RAW 264.7poly(I:C)up to 50 µMSignificant Inhibition[2][3]
IL-1βRAW 264.7LPSNot SpecifiedNot Specified

Note: LPS (Lipopolysaccharide) and poly(I:C) (Polyinosinic:polycytidylic acid) are common inducers of inflammation in in vitro models. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Mechanisms of Anti-inflammatory Action

This compound and quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

This compound

This compound's primary anti-inflammatory mechanism involves the downregulation of pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This leads to a subsequent reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation.

Artocarpesin_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 iNOS_COX2 iNOS & COX-2 Expression TLR4->iNOS_COX2 This compound This compound This compound->iNOS_COX2 NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation

This compound's anti-inflammatory pathway.
Quercetin

Quercetin demonstrates a broader spectrum of anti-inflammatory activity by targeting multiple signaling pathways. It is known to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By doing so, quercetin suppresses the production of a wide range of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Quercetin_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) CellSurfaceReceptor Cell Surface Receptor Stimuli->CellSurfaceReceptor MAPK_pathway MAPK Pathway CellSurfaceReceptor->MAPK_pathway NFkB_pathway NF-κB Pathway CellSurfaceReceptor->NFkB_pathway Quercetin Quercetin Quercetin->MAPK_pathway Quercetin->NFkB_pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_pathway->Cytokines NFkB_pathway->Cytokines Inflammation Inflammation Cytokines->Inflammation

Quercetin's anti-inflammatory pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and quercetin.

General Experimental Workflow

Experimental_Workflow CellCulture 1. Cell Culture (e.g., RAW 264.7 macrophages) Treatment 2. Treatment - Inducer (e.g., LPS) - Test Compound (this compound/Quercetin) CellCulture->Treatment Incubation 3. Incubation Treatment->Incubation Supernatant_Collection 4. Supernatant Collection (for NO, PGE2, Cytokine analysis) Incubation->Supernatant_Collection Cell_Lysis 5. Cell Lysis (for Western Blot) Incubation->Cell_Lysis NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Supernatant_Collection->NO_Assay PGE2_ELISA PGE2 ELISA Supernatant_Collection->PGE2_ELISA Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Supernatant_Collection->Cytokine_ELISA WesternBlot Western Blot (iNOS, COX-2) Cell_Lysis->WesternBlot

General workflow for in vitro anti-inflammatory assays.
Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate plates (e.g., 96-well or 6-well plates) and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound or quercetin for a specified period (e.g., 1 hour) before being stimulated with an inflammatory inducer like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Measurement of Prostaglandin E2 (PGE2) and Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the target molecule (PGE2, TNF-α, IL-6, or IL-1β).

    • Block any non-specific binding sites on the plate.

    • Add the cell culture supernatants to the wells and incubate.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody that is conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate again.

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance of the colored product using a microplate reader.

    • The concentration of the target molecule is determined by comparison with a standard curve.

Western Blot Analysis for iNOS and COX-2 Expression
  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Procedure:

    • After treatment, lyse the cells to extract total proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., polyvinylidene difluoride or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (iNOS or COX-2).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme.

    • Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

    • Detect the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.

Conclusion

Both this compound and quercetin are promising natural compounds with significant anti-inflammatory properties. This compound appears to act more specifically by targeting the iNOS and COX-2 pathways, thereby reducing the production of NO and PGE2.[1] In contrast, quercetin exhibits a broader mechanism of action, inhibiting multiple key inflammatory signaling pathways, including NF-κB and MAPK, and consequently suppressing a wider array of pro-inflammatory cytokines.[2][3] The choice between these compounds for further research and development may depend on the specific inflammatory condition being targeted. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further comparative studies to fully elucidate the therapeutic potential of these flavonoids.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Artocarpesin and Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of artocarpesin, a natural flavonoid, and indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. The management of inflammation often relies on pharmacological interventions. Indomethacin has long been a standard treatment, exerting its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. This compound, a prenylated flavonoid isolated from plants of the Artocarpus genus, has emerged as a compound of interest due to its potential anti-inflammatory effects. This guide aims to provide an objective comparison to aid researchers in evaluating their respective therapeutic potential.

Mechanism of Action

Indomethacin: Non-selective COX Inhibition

Indomethacin's primary mechanism of action is the inhibition of both COX-1 and COX-2 enzymes.[1][2][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking this pathway, indomethacin effectively reduces the synthesis of these pro-inflammatory molecules.

This compound: Targeted Down-regulation and Multi-pathway Inhibition

This compound exhibits a more targeted approach to mitigating inflammation. It has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and COX-2 proteins. This suggests a mechanism that involves the modulation of gene expression, potentially through the inhibition of upstream signaling pathways such as Nuclear Factor-kappa B (NF-κB). Furthermore, related compounds from the Artocarpus genus have demonstrated potent and selective inhibition of 5-lipoxygenase (5-LOX), an enzyme responsible for the production of leukotrienes, another class of inflammatory mediators.[4]

Comparative Efficacy: A Data-Driven Analysis

Direct comparative studies of this compound and indomethacin are limited. However, by collating data from various in vitro and in vivo studies, a comparative assessment of their potency can be made.

In Vitro Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 data for indomethacin and related compounds to this compound. It is important to note that these values are from different studies and experimental conditions, which can influence the results.

Compound Target Enzyme IC50 Value Source
Indomethacin COX-10.1 µg/mL[5][6]
COX-25 µg/mL[5][6]
COX-1230 nM[1][2]
COX-2630 nM[1][2]
COX-127 nM[7]
mCOX-2127 nM[7]
hCOX-2180 nM[7]
Artocarpus-related Compound (AC-5-1) 5-Lipoxygenase5 x 10⁻⁸ M[4]
In Vivo Anti-inflammatory Activity

A study utilizing the carrageenan-induced paw edema model in rats provides a direct comparison of the in vivo anti-inflammatory effects of artocarpin (a closely related compound to this compound) and indomethacin.

Compound Dose Inhibition of Paw Edema Source
Artocarpin 100 mg/kgComparable to Indomethacin[8]
Indomethacin 10 mg/kgStandard Reference[8]

These results suggest that while artocarpin requires a higher dosage, it can achieve a similar level of anti-inflammatory activity to indomethacin in this acute inflammation model.[8]

Signaling Pathways

The anti-inflammatory effects of both compounds are rooted in their ability to interfere with key signaling pathways.

Indomethacin's Impact on the Prostaglandin Synthesis Pathway

Indomethacin directly inhibits the enzymatic activity of COX-1 and COX-2, thereby blocking the synthesis of prostaglandins from arachidonic acid.

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Indomethacin Indomethacin Indomethacin->COX-1 / COX-2 Inhibits cluster_stimulus Inflammatory Stimulus (e.g., LPS) Stimulus Stimulus IKK IKK Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) Activates transcription of This compound This compound This compound->IKK Inhibits Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Cell Seeding Cell Seeding Pre-treatment Pre-treatment Cell Seeding->Pre-treatment LPS Stimulation LPS Stimulation Pre-treatment->LPS Stimulation Incubation (24h) Incubation (24h) LPS Stimulation->Incubation (24h) Griess Assay Griess Assay Incubation (24h)->Griess Assay Data Analysis Data Analysis Griess Assay->Data Analysis

References

A Comparative Analysis of the Antimicrobial Spectrum of Artocarpesin and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the antimicrobial properties of Artocarpesin, a flavonoid primarily found in plants of the Artocarpus genus, with other well-researched flavonoids: Quercetin, Apigenin, and Luteolin. This analysis is intended for researchers, scientists, and drug development professionals interested in the potential of flavonoids as antimicrobial agents.

Data Presentation: Antimicrobial Spectrum Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other selected flavonoids against various microorganisms. The MIC value represents the lowest concentration of a substance that prevents visible growth of a microorganism. Data is presented in micrograms per milliliter (µg/mL).

MicroorganismThis compound (µg/mL)Artocarpin* (µg/mL)Quercetin (µg/mL)Apigenin (µg/mL)Luteolin (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (MSSA)8[1]-2503.12 - >4000[2]312.5[3]
Staphylococcus aureus (MRSA)16[1]62.5[4]5003.9 - 15.6500 - 1000
Streptococcus mutans-1.95[5]---
Enterococcus faecalis---3.1232[6]
Gram-Negative Bacteria
Escherichia coli-62.5[4]->4000[2]312.5[3]
Pseudomonas aeruginosa-250[4]80 - 3750[7]>4000[2]-
Fungi
Candida albicans----32[6]

*Artocarpin is a structurally similar isoprenyl flavone also found in Artocarpus species and is included for comparative purposes.

Experimental Protocols

The primary method for determining the Minimum Inhibitory Concentration (MIC) values presented in the table is the Broth Microdilution Method . This technique is a standardized and widely accepted method for testing the susceptibility of microorganisms to antimicrobial agents.

Broth Microdilution Susceptibility Test Protocol

1. Preparation of Materials:

  • Test Compounds: Stock solutions of this compound and other flavonoids are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
  • Growth Media: Mueller-Hinton Broth (MHB) is typically used for bacteria, while Sabouraud Dextrose Broth (SDB) is used for fungi.
  • Microorganism Culture: Pure cultures of the test microorganisms are grown overnight in their respective broths to achieve a logarithmic growth phase.
  • 96-Well Microtiter Plates: Sterile 96-well plates are used for the assay.

2. Inoculum Preparation:

  • The overnight microbial culture is diluted in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
  • This standardized suspension is further diluted to obtain the final desired inoculum concentration in the microtiter plate wells (approximately 5 x 10⁵ CFU/mL).

3. Assay Procedure:

  • Serial Dilutions: Two-fold serial dilutions of the flavonoid stock solutions are prepared directly in the 96-well plates using the appropriate broth. This creates a range of decreasing concentrations of the test compound across the wells.
  • Inoculation: Each well containing the diluted flavonoid is inoculated with the standardized microbial suspension.
  • Controls:
  • Growth Control: Wells containing only broth and the microbial inoculum (no flavonoid) to ensure the viability of the microorganisms.
  • Sterility Control: Wells containing only sterile broth to check for contamination.
  • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the flavonoids to ensure it does not inhibit microbial growth.

4. Incubation:

  • The inoculated microtiter plates are incubated under appropriate conditions. For most bacteria, this is at 35-37°C for 16-20 hours. For fungi, incubation conditions may vary.

5. Determination of MIC:

  • After incubation, the plates are visually inspected for microbial growth (turbidity).
  • The MIC is determined as the lowest concentration of the flavonoid at which there is no visible growth of the microorganism.
  • Optionally, a growth indicator dye, such as resazurin or p-iodonitrotetrazolium violet (INT), can be added to the wells to aid in the visualization of microbial viability. A color change indicates viable cells.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_flavonoid Prepare Flavonoid Stock Solutions serial_dilute Perform Serial Dilutions in 96-well Plate prep_flavonoid->serial_dilute prep_media Prepare Growth Media prep_media->serial_dilute prep_culture Prepare Overnight Microbial Culture standardize Standardize Inoculum (0.5 McFarland) prep_culture->standardize inoculate Inoculate Wells standardize->inoculate serial_dilute->inoculate incubate Incubate Plate (e.g., 37°C, 18h) inoculate->incubate read_results Visually Inspect for Growth (Determine MIC) incubate->read_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Antimicrobial Signaling Pathway of Flavonoids

Flavonoid_Mechanism cluster_flavonoid Flavonoid (e.g., this compound) cluster_bacterium Bacterial Cell cluster_effects Antimicrobial Effects Flavonoid Flavonoid CellWall Cell Wall Synthesis Flavonoid->CellWall Inhibits CellMembrane Cytoplasmic Membrane Flavonoid->CellMembrane Disrupts DNA_Gyrase DNA Gyrase Flavonoid->DNA_Gyrase Inhibits EnergyMetabolism Energy Metabolism Flavonoid->EnergyMetabolism Inhibits QuorumSensing Quorum Sensing Flavonoid->QuorumSensing Interferes with InhibitionWall Inhibition of Cell Wall Synthesis CellWall->InhibitionWall MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption DNA_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Inhibition Energy_Depletion ATP Depletion EnergyMetabolism->Energy_Depletion Biofilm_Inhibition Inhibition of Biofilm Formation QuorumSensing->Biofilm_Inhibition

Caption: General mechanisms of flavonoid antimicrobial action.

Discussion of Findings

The available data indicates that this compound exhibits potent antibacterial activity against Gram-positive bacteria, particularly Methicillin-Susceptible and -Resistant Staphylococcus aureus.[1] Its MIC values are comparable to or lower than those of other well-studied flavonoids like Quercetin and Luteolin against these strains.

Data on the activity of this compound against Gram-negative bacteria and fungi is limited in the current literature. However, studies on the structurally related compound Artocarpin, also from Artocarpus species, show activity against E. coli and P. aeruginosa.[4] This suggests that this compound may also possess a broader spectrum of activity that warrants further investigation. Another related compound, Artocarpanone, has also demonstrated activity against E. coli and P. aeruginosa.

The proposed mechanisms of antimicrobial action for flavonoids are multifaceted and include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism. Studies on Artocarpin and Artocarpanone suggest that a key mechanism for these related compounds is the alteration of bacterial cell membrane permeability.[5] This leads to the leakage of intracellular components and ultimately cell death. It is highly probable that this compound shares a similar mechanism of action due to its structural similarity.

Conclusion

This compound demonstrates significant promise as an antimicrobial agent, particularly against clinically relevant Gram-positive bacteria. Its potency appears to be comparable or superior to other flavonoids against certain strains. While its full antimicrobial spectrum is yet to be elucidated, the activity of structurally related compounds suggests potential against Gram-negative bacteria as well. The likely mechanism of action, involving the disruption of the cell membrane, is a valuable attribute in the context of developing novel antimicrobial drugs. Further research is warranted to fully explore the antimicrobial potential of this compound against a wider range of pathogens and to pinpoint its precise molecular targets.

References

Validating the In Vivo Anticancer Effects of Artocarpesin in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer effects of Artocarpesin, a prenylated flavonoid found in Artocarpus species, with the standard chemotherapeutic agent, Doxorubicin. The data presented is based on preclinical animal models of non-small cell lung cancer and colitis-associated colon cancer, offering insights into the potential of this compound as a therapeutic agent.

Performance Comparison in Preclinical Models

The in vivo efficacy of this compound has been evaluated in two key animal models: a human tumor xenograft model for non-small cell lung cancer (NSCLC) and a chemically induced model for colitis-associated colon cancer. While direct head-to-head comparisons with standard-of-care drugs are limited in the reviewed literature, this guide consolidates the available data for this compound and provides a reference comparison with Doxorubicin from similar preclinical studies.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

In a study utilizing a xenograft model with A549 and H1299 human NSCLC cells in SCID mice, this compound demonstrated significant tumor growth inhibition. Treatment was initiated when tumors reached a volume of 100 mm³ and was administered daily for three weeks.

Table 1: Efficacy of this compound in NSCLC Xenograft Model

Treatment GroupDosageMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Data Source
Vehicle Control -Data not numerically available in snippet, presented graphically-[1]
This compound 1 mg/kg/daySignificantly reduced compared to vehicle controlData not numerically available in snippet[1]

Note: The precise mean tumor volumes and percentage of inhibition for the this compound study were presented graphically in the source material and are not available as specific numerical values in the provided search results. The results indicated a significant reduction in tumor volume in the this compound-treated group compared to the vehicle-treated control group[1].

For comparison, various studies have evaluated Doxorubicin in A549 xenograft models. The following table presents representative data from a study investigating a Doxorubicin-loaded nanocarrier.

Table 2: Efficacy of Doxorubicin in a Similar NSCLC Xenograft Model (Indirect Comparison)

Treatment GroupDosageMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Data Source
Saline Control -~1300-[2]
Doxorubicin Not specified~700~46%[2]

Disclaimer: The data for this compound and Doxorubicin are from separate studies and do not represent a direct head-to-head comparison. Experimental conditions may have varied.

Colitis-Associated Colon Cancer Model

The anticancer potential of an artocarpin-rich extract from Artocarpus heterophyllus was assessed in a colitis-associated cancer model induced by azoxymethane (AOM) and dextran sodium sulfate (DSS) in mice.

Table 3: Efficacy of this compound-Rich Extract in AOM/DSS Colon Cancer Model

Treatment GroupDosageMean Number of Tumors per MouseTumor Multiplicity Reduction (%)Data Source
Vehicle Control -Data not numerically available in snippet-[1]
This compound-Rich Extract 480 ppm in dietSignificantly lower than vehicle control (p=0.0270)46.2%[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the summarized experimental protocols for the key in vivo models cited.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model Protocol
  • Animal Model: Severe Combined Immunodeficient (SCID) mice are used to prevent rejection of human tumor xenografts.

  • Cell Lines: Human non-small cell lung cancer cell lines, such as A549 and H1299, are cultured under standard conditions.

  • Tumor Implantation: A suspension of 1 x 10⁶ A549 or H1299 cells in a suitable medium (e.g., with Matrigel) is injected subcutaneously into the flank of each mouse[3].

  • Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly using calipers, and tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.

  • Treatment Initiation: When tumors reach a mean volume of approximately 100-150 mm³, the mice are randomized into treatment and control groups[1][3].

  • Drug Administration: this compound is administered daily at a dose of 1 mg/kg body weight. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent throughout the study. The vehicle control group receives the same volume of the vehicle solution.

  • Study Duration and Endpoints: Treatment is typically continued for a predefined period (e.g., 3 weeks)[1]. Key endpoints include tumor volume, tumor weight at the end of the study, and overall survival. Body weight is also monitored as an indicator of toxicity.

  • Tissue Analysis: At the termination of the study, tumors are excised, weighed, and may be processed for further analysis, such as Western blotting to assess the expression of proteins in relevant signaling pathways[1].

Colitis-Associated Colon Cancer (AOM/DSS) Model Protocol
  • Animal Model: Strains such as C57BL/6 or Balb/c mice are commonly used[4].

  • Carcinogen Induction: Mice receive a single intraperitoneal injection of azoxymethane (AOM) at a dose of 10-12.5 mg/kg body weight to initiate carcinogenesis[4].

  • Induction of Colitis: Following AOM injection, chronic inflammation is induced by administering dextran sodium sulfate (DSS) in the drinking water. A typical regimen involves cycles of DSS (e.g., 1-3% DSS for 5-7 days) followed by a recovery period with regular drinking water[4][5]. This cycle is often repeated 2-3 times.

  • Treatment: The this compound-rich extract is provided in the diet at a concentration of 480 ppm throughout the study period[1]. The control group receives a standard diet.

  • Monitoring and Endpoints: Mice are monitored for clinical signs of colitis, such as weight loss and rectal bleeding. At the end of the study (e.g., after 10-12 weeks), the mice are euthanized, and their colons are excised. The number, size, and location of tumors are recorded.

  • Histopathological Analysis: Colon tissues are often processed for histological examination to assess the degree of inflammation and the grade of dysplasia or carcinoma.

Mechanism of Action and Signaling Pathways

This compound's anticancer effects are believed to be mediated through the induction of apoptosis via the generation of reactive oxygen species (ROS) and the subsequent modulation of key signaling pathways.

G This compound This compound ROS ROS Generation This compound->ROS MAPK MAPK Pathway (ERK, p38) ROS->MAPK PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt p53_dependent p53-Dependent Apoptosis MAPK->p53_dependent p53_independent p53-Independent Apoptosis PI3K_Akt->p53_independent Apoptosis Cell Death p53_dependent->Apoptosis p53_independent->Apoptosis

This compound-Induced Apoptotic Signaling Pathway.

The diagram above illustrates the proposed mechanism where this compound induces ROS generation, which in turn activates the MAPK and PI3K/Akt signaling pathways, leading to both p53-dependent and p53-independent apoptosis in cancer cells.

Experimental Workflow Visualization

The following diagrams outline the typical workflows for the in vivo experiments described in this guide.

G start Start cell_culture NSCLC Cell Culture (A549, H1299) start->cell_culture injection Subcutaneous Injection into SCID Mice cell_culture->injection tumor_growth Tumor Growth to 100 mm³ injection->tumor_growth randomization Randomization tumor_growth->randomization treatment Daily Treatment (this compound or Vehicle) randomization->treatment monitoring Tumor Volume Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Western Blot) monitoring->endpoint end End endpoint->end

NSCLC Xenograft Model Workflow.

G start Start aom_injection AOM Injection start->aom_injection dss_cycle DSS in Drinking Water (Multiple Cycles) aom_injection->dss_cycle treatment Dietary Administration (this compound Extract or Control) dss_cycle->treatment monitoring Clinical Monitoring (Weight, etc.) treatment->monitoring endpoint Endpoint Analysis (Tumor Count & Size) monitoring->endpoint end End endpoint->end

AOM/DSS Colitis-Associated Cancer Model Workflow.

This guide consolidates the currently available in vivo data on the anticancer effects of this compound. The presented findings, particularly the significant tumor inhibition in both NSCLC and colon cancer models, underscore the potential of this compound as a novel anticancer agent. However, the lack of direct comparative studies with standard chemotherapeutics highlights a critical area for future research to definitively establish its relative efficacy. The detailed protocols and mechanistic insights provided herein aim to facilitate further investigation into this promising natural compound.

References

Synergistic effects of Artocarpesin with conventional antibiotics against resistant bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the battle against antimicrobial resistance is emerging, with researchers highlighting the significant potential of Artocarpesin, a flavonoid derived from the Artocarpus genus, to rejuvenate the efficacy of conventional antibiotics. When combined, this natural compound and standard antibiotics exhibit a powerful synergistic effect, capable of overcoming the defenses of even the most stubborn resistant bacterial strains.

This guide provides a comprehensive comparison of the synergistic effects of this compound with various antibiotics against clinically relevant resistant bacteria. It is intended for researchers, scientists, and drug development professionals seeking to explore novel strategies to combat the growing threat of antibiotic resistance.

Quantitative Analysis of Synergistic Activity

The synergistic interaction between this compound and conventional antibiotics has been quantified using the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy. The data below summarizes the significant reduction in the Minimum Inhibitory Concentration (MIC) of antibiotics when used in combination with this compound and its close analog, Artocarpanone.

Resistant BacteriumAntibioticMIC Alone (µg/mL)This compound/Artocarpanone Concentration (µg/mL)MIC in Combination (µg/mL)Fold Decrease in MICFICIReference
MRSA Norfloxacin12531.2 (Artocarpanone)3.9320.28[1][2]
MRSA Tetracycline----0.15-0.37 (Artocarpin)[3][4]
MRSA Ampicillin----0.15-0.37 (Artocarpin)[3][4]
P. aeruginosa Tetracycline-31.25 (Artocarpin)1.95-0.37[5][6]
P. aeruginosa Norfloxacin----0.37 (Artocarpin)[3][4]
E. coli Norfloxacin----0.37 (Artocarpin)[3][4]

Note: The table includes data for Artocarpin and Artocarpanone, which are structurally related to this compound and demonstrate similar synergistic activities. Specific data for this compound was limited in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the synergistic effects of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and conventional antibiotics alone is determined using the broth microdilution method.

  • A two-fold serial dilution of each antimicrobial agent is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

This method is used to assess the interaction between two antimicrobial agents.[7][8][9][10]

  • In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of the antibiotic are made along the y-axis.

  • This creates a matrix of wells with varying concentrations of both compounds.

  • Each well is inoculated with a standardized bacterial suspension.

  • After incubation, the wells are observed for turbidity to determine the MIC of each compound in combination.

  • The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

  • The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay

This assay confirms the synergistic bactericidal activity over time.[1][11][12][13]

  • Bacterial cultures are grown to the logarithmic phase and then diluted.

  • The cultures are treated with this compound alone, the antibiotic alone, and the combination of both at their respective MICs or sub-MICs. A growth control without any antimicrobial agent is also included.

  • Samples are collected at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • The number of viable bacteria (CFU/mL) in each sample is determined by plating serial dilutions on agar plates.

  • A time-kill curve is generated by plotting log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Visualizing the Workflow and Mechanisms

To better understand the experimental process and the proposed mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assays Synergy Evaluation cluster_analysis Data Analysis bacterial_culture Bacterial Culture (Resistant Strain) mic_determination Broth Microdilution (Determine MICs) bacterial_culture->mic_determination artocarpesin_prep This compound Stock artocarpesin_prep->mic_determination antibiotic_prep Antibiotic Stock antibiotic_prep->mic_determination checkerboard Checkerboard Assay mic_determination->checkerboard time_kill Time-Kill Curve Assay checkerboard->time_kill fici_calculation FICI Calculation checkerboard->fici_calculation synergy_confirmation Synergy Confirmation time_kill->synergy_confirmation fici_calculation->synergy_confirmation

Experimental workflow for assessing synergistic effects.

mechanism_of_action cluster_bacterium Resistant Bacterium cluster_agents Synergistic Action efflux_pump Efflux Pump antibiotic_out efflux_pump->antibiotic_out Expels Antibiotic cell_membrane Cell Membrane target_site Antibiotic Target Site antibiotic Conventional Antibiotic This compound This compound This compound->efflux_pump Inhibits This compound->cell_membrane Disrupts Permeability antibiotic->efflux_pump Enters Cell antibiotic->target_site Reaches Target

Proposed mechanism of synergistic action.

Mechanism of Synergistic Action

The precise signaling pathways of this compound's synergistic action are still under investigation; however, current evidence points towards a multi-faceted mechanism. The primary proposed mechanisms include:

  • Disruption of Bacterial Cell Membrane Permeability: Studies have shown that the combination of Artocarpanone and norfloxacin alters the membrane permeability of MRSA.[1][2] This disruption can facilitate the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. Flavonoids, in general, are known to interfere with bacterial cell membranes.[1]

  • Inhibition of Efflux Pumps: A common mechanism of antibiotic resistance is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell.[1] It is hypothesized that this compound and related flavonoids may inhibit these pumps, leading to an accumulation of the antibiotic inside the bacterium and thereby restoring its efficacy.[1][14] Further research is needed to fully elucidate the specific efflux pumps targeted by this compound.

The ability of this compound to enhance the activity of conventional antibiotics against resistant bacteria presents a promising avenue for the development of novel combination therapies. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this natural compound in addressing the global challenge of antimicrobial resistance.

References

Artocarpesin Demonstrates Superior Tyrosinase Inhibitory Activity Over Kojic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals in the field of dermatology and cosmetology have long sought more effective tyrosinase inhibitors for applications in skin hyperpigmentation and enzymatic browning. A comprehensive comparison of experimental data reveals that artocarpesin, a flavonoid isolated from Artocarpus species, exhibits significantly more potent tyrosinase inhibitory activity than the widely used agent, kojic acid.

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin. Overproduction of melanin can lead to various skin disorders, including melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a critical strategy in the development of skin-lightening agents and treatments for hyperpigmentation. Kojic acid has been a benchmark tyrosinase inhibitor for many years, but the search for more potent and potentially safer alternatives is ongoing.

Quantitative Comparison of Inhibitory Activity

A study by Zheng et al. (2010) provides a direct comparison of the half-maximal inhibitory concentration (IC50) values for this compound and kojic acid against mushroom tyrosinase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The results from this study, along with a range of reported IC50 values for kojic acid from other studies, are summarized in the table below.

CompoundIC50 (µM)Source
This compound2.1Zheng et al. (2010)
Kojic Acid71.6Zheng et al. (2010)
Kojic Acid44.6 ± 0.4Park et al. (2016)[1]
Kojic Acid30.6Selleck Chemicals[2]
Kojic Acid121 ± 5Chen et al. (2022)[3]

As the data indicates, this compound is substantially more potent than kojic acid, with an IC50 value that is approximately 34 times lower in a direct comparative study. While the IC50 of kojic acid varies across different studies, this compound consistently demonstrates superior inhibitory activity in the cited research.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

The following is a generalized experimental protocol for determining the tyrosinase inhibitory activity of a compound, based on methodologies commonly cited in the literature.[4]

1. Reagents and Materials:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate buffer (typically pH 6.8)

  • Test compound (e.g., this compound) and positive control (e.g., kojic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • A solution of mushroom tyrosinase is prepared in phosphate buffer.

  • The test compound and kojic acid are prepared in various concentrations.

  • In a 96-well plate, the tyrosinase solution is added to wells containing either the test compound, kojic acid, or the solvent (as a control).

  • The plate is pre-incubated for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • The reaction is initiated by adding the L-DOPA substrate solution to each well.

  • The formation of dopachrome, a colored product of the enzymatic reaction, is monitored by measuring the absorbance at a specific wavelength (typically around 475-492 nm) at regular intervals.

  • The percentage of tyrosinase inhibition is calculated using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the tyrosinase inhibition assay.

Tyrosinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Tyrosinase Solution mix Mix Tyrosinase with Test Compound/Control prep_enzyme->mix prep_substrate Prepare L-DOPA (Substrate) Solution add_substrate Add L-DOPA to Initiate Reaction prep_substrate->add_substrate prep_compounds Prepare Test Compounds (this compound, Kojic Acid) prep_compounds->mix pre_incubate Pre-incubate mix->pre_incubate pre_incubate->add_substrate measure Measure Absorbance (Dopachrome formation) add_substrate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow of the mushroom tyrosinase inhibition assay.

Signaling Pathway of Melanin Synthesis and Tyrosinase Inhibition

The production of melanin is a complex process initiated by the enzyme tyrosinase. The following diagram outlines the initial steps of this pathway and the point of inhibition by agents like this compound and kojic acid.

Melanin_Synthesis_Inhibition cluster_pathway Melanin Synthesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Further Steps This compound This compound This compound->Tyrosine Inhibits Kojic_Acid Kojic Acid Kojic_Acid->Tyrosine Inhibits

Caption: Inhibition of the melanin synthesis pathway by tyrosinase inhibitors.

Conclusion

The available experimental data strongly suggests that this compound is a more potent tyrosinase inhibitor than kojic acid. This finding positions this compound as a promising candidate for further investigation and development in the fields of dermatology and food science. Researchers are encouraged to consider this compound as a potential alternative to existing tyrosinase inhibitors in their ongoing studies.

References

A Comparative Analysis of Artocarpesin and Other Bioactive Flavonoids from the Artocarpus Genus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Artocarpus flavonoids, supported by experimental data.

The genus Artocarpus, widely distributed in tropical and subtropical regions of Asia, is a rich source of phenolic compounds, particularly flavonoids, which have garnered significant attention for their diverse pharmacological activities.[1][2][3] Among these, Artocarpesin, a prenylated flavonoid, has demonstrated notable biological effects. This guide provides a comparative analysis of this compound and other prominent flavonoids isolated from various Artocarpus species, focusing on their anti-inflammatory, antioxidant, and anticancer properties. The information is curated from multiple studies to offer a consolidated resource for researchers and professionals in drug discovery and development.

Comparative Biological Activities of Artocarpus Flavonoids

The flavonoids derived from Artocarpus species exhibit a wide spectrum of biological activities, with variations in potency often attributed to their structural differences, such as the presence and position of hydroxyl and prenyl groups.[4][5]

Anti-inflammatory Activity

Several flavonoids from Artocarpus have been investigated for their ability to modulate inflammatory pathways. This compound, isolated from Artocarpus heterophyllus, has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[6] This positions it as a potential therapeutic agent for inflammation-associated disorders.[6]

A comparative overview of the anti-inflammatory effects of various Artocarpus flavonoids is presented below.

FlavonoidSource SpeciesAssayTarget/MechanismIC50/ActivityReference
This compound A. heterophyllusNO Production Inhibition (LPS-induced RAW 264.7 cells)Down-regulation of iNOS and COX-2Potent activity[6]
Artocarpanone A. communis, A. heterophyllusNO Production Inhibition (LPS-induced RAW 264.7 cells)Suppression of iNOS protein expressionSignificant inhibitory effect[7][8]
Lysozyme Release Inhibition (fMLP-stimulated rat neutrophils)-Significant inhibition[7]
Superoxide Anion Formation Inhibition (fMLP-stimulated rat neutrophils)-Significant inhibition[7]
Cycloheterophyllin A. lowii---[9]
Cudraflavone C A. integer var. silvestrisPGE2 Production Inhibition (LPS-induced human whole blood)COX-2 activityIC50: 0.07 µM[10]
Heteroflavanone A A. integer var. silvestrisPGE2 Production Inhibition (LPS-induced human whole blood)COX-2 activityIC50: 0.8 µM[10]
Oxyresveratrol A. lakoocha-Suppression of TNF-α and NF-κB expressionIC50: 31.43 µg/ml (heartwood extract)[1]
Dihydroisocycloartomunin A. communis, A. heterophyllusβ-glucuronidase and Histamine Release Inhibition (Compound 48/80-stimulated rat peritoneal mast cells)-Significant inhibition[7]
Antioxidant Activity

The antioxidant potential of Artocarpus flavonoids is a key area of research, with many compounds demonstrating potent free radical scavenging capabilities. The structure-activity relationship studies suggest that the presence of hydroxyl groups at specific positions and a 2,3-double bond are crucial for high antioxidant activity.[4][5]

Flavonoid/ExtractSource Species/PartAssaySC50/IC50/ActivityReference
Artocarpin A. nangkadak, A. champeden, A. altilisDPPH Radical ScavengingComparable to Cudraflavone C and Artocarpanone[4][5]
Cycloheterophyllin A. lowiiDPPH Radical ScavengingSC50: 102.8 µM[9]
ABTS Radical ScavengingSC50: 320.0 µM[9]
Cudraflavone C A. nangkadak, A. champeden, A. altilisDPPH Radical ScavengingHigh antioxidant potency[4][5]
Pyranocycloartobiloxanthone A A. anisophyllusDPPH Radical ScavengingSC50: 20.2 µg/mL[11]
A. heterophyllus Peel ExtractA. heterophyllusDPPH Radical ScavengingIC50: 0.02 mg/ml[1]
A. heterophyllus Pulp ExtractA. heterophyllusDPPH Radical ScavengingIC50: 0.23 mg/ml[1]
A. heterophyllus Seed ExtractA. heterophyllusDPPH Radical ScavengingIC50: 7.62 mg/ml[1]
A. lacucha Bark Ethanolic ExtractA. lacuchaDPPH Radical ScavengingHighest capacity among leaves, barks, twigs, and fruits[12]
Anticancer Activity

Several flavonoids from Artocarpus have demonstrated significant cytotoxic effects against various cancer cell lines. Artocarpin, in particular, has shown strong and consistent anti-proliferative activity.

FlavonoidSource SpeciesCancer Cell LineIC50Reference
Artocarpin A. heterophyllusH460 (Non-small lung cancer)5.07 µg/mL (9.77 µg/mL in another study)[13][14][15]
HT-29 (Colorectal adenocarcinoma)5.56 µg/mL[13][14]
MCF-7 (Breast adenocarcinoma)12.53 µg/mL[13][14][15]
HL-60 (Leukaemia)19.94 µg/mL[13][14]
Artocarpanone A. heterophyllusH46016.88 µg/mL (55.89 µM)[15]
MCF-723.34 µg/mL (77.28 µM)[15]
Cycloartocarpin A. heterophyllusH46019.42 µg/mL (44.74 µM)[15]
MCF-718.80 µg/mL (43.31 µM)[15]
Cyanomaclurin A. heterophyllusH46015.84 µg/mL (55 µM)[15]
MCF-720.54 µg/mL (71.31 µM)[15]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Artocarpus flavonoids are underpinned by their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by intervening in the toll-like receptor 4 (TLR4) signaling pathway initiated by LPS. By inhibiting this pathway, this compound effectively reduces the expression of pro-inflammatory enzymes iNOS and COX-2, leading to a decrease in the production of NO and PGE2.

Artocarpesin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB Pathway MyD88->NF_kB iNOS_COX2 iNOS & COX-2 Gene Expression NF_kB->iNOS_COX2 NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation This compound This compound This compound->iNOS_COX2 Anti_inflammatory_Assay_Workflow start Start culture Culture RAW 264.7 Cells start->culture pretreat Pre-treat with Artocarpus Flavonoid culture->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant lyse Lyse Cells stimulate->lyse griess Griess Assay for NO Production supernatant->griess end End griess->end western Western Blot for iNOS & COX-2 lyse->western western->end

References

Cross-validation of different analytical methods for Artocarpesin quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Quantification of Artocarpesin: HPLC-UV vs. LC-MS/MS

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This compound, a flavonoid found in plants of the Artocarpus genus, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes key validation parameters for the quantification of this compound and related flavonoids using HPLC-UV and LC-MS/MS, compiled from various studies. These parameters are crucial for evaluating the performance and suitability of each method for specific research needs.

ParameterHPLC-UVLC-MS/MSSource(s)
Linearity (R²) ≥ 0.9995≥ 0.99[1][2]
Limit of Detection (LOD) Not explicitly stated for this compound, but for similar flavonoids can be in the range of 0.06–0.40 µg/mLCan be as low as 0.01 µg/mL for flavonoids[3]
Limit of Quantification (LOQ) Not explicitly stated for this compound, but for similar flavonoids can be in the range of 0.12–1.20 µg/mLCan be as low as 0.03 µg/mL for flavonoids[3]
Accuracy (% Recovery) 98 - 104%Typically high, often within 85-115%[1]
Precision (%RSD) < 2%Generally < 15%[1]

Detailed Experimental Protocols

An understanding of the experimental setup is essential for replicating and validating analytical methods. Below are detailed protocols for both HPLC-UV and LC-MS/MS techniques for the analysis of this compound and related compounds, based on established methodologies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis and quantification of flavonoids due to its robustness and cost-effectiveness.

Sample Preparation:

  • Extraction: Macerate the dried and powdered plant material (e.g., heartwood or leaves of Artocarpus species) with a suitable solvent such as methanol or ethyl acetate.[1] Heat reflux may be employed to improve extraction efficiency.[1]

  • Filtration and Concentration: Filter the extract to remove solid debris. The filtrate is then concentrated under reduced pressure to obtain a crude extract.

  • Sample Solution: Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent like methanol.[4] Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[4]

Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[4]

  • Column: A reversed-phase C18 column (e.g., TSK-gel ODS-80Tm, 5 µm, 4.6 x 150 mm) is commonly used.[1]

  • Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid) and an organic solvent like methanol or acetonitrile is typical.[5][6] For example, a gradient could start with a higher proportion of water and gradually increase the organic solvent concentration.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is frequently used.[1]

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C.[1]

  • Detection: UV detection is performed at a wavelength where this compound shows maximum absorbance, typically around 285 nm.[1]

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a certified this compound standard. The concentration of this compound in the sample is then determined from this curve.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and for detecting trace amounts of the analyte.

Sample Preparation: The sample preparation protocol is similar to that for HPLC-UV, involving extraction, filtration, and dilution. However, due to the higher sensitivity of the instrument, further dilution of the sample may be necessary.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: An LC system coupled to a tandem mass spectrometer (e.g., a Q Exactive Plus Orbitrap High-Resolution Mass Spectrometer).[6]

  • Column: A high-resolution reversed-phase C18 column is typically used.

  • Mobile Phase: Similar to HPLC, a gradient elution with solvents like 0.1% formic acid in water and acetonitrile is employed.[6]

  • Flow Rate: A lower flow rate, such as 0.3 mL/min, is often used with UHPLC systems coupled to MS.[6]

  • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for flavonoids, operated in either positive or negative ion mode.

  • Mass Analysis: The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions.

  • Quantification: Quantification is achieved by comparing the peak area of the specific MRM transition of this compound in the sample to a calibration curve generated from a pure standard.

Visualizing the Workflow

To better illustrate the processes, the following diagrams outline the experimental workflows for both analytical methods.

HPLC_Workflow A Plant Material (e.g., Artocarpus heartwood) B Extraction (Methanol/Ethyl Acetate) A->B Maceration/Reflux C Filtration & Concentration B->C D Sample Dissolution & Filtration (0.45 µm) C->D E HPLC-UV Analysis D->E Injection F Data Acquisition (Chromatogram at 285 nm) E->F G Quantification (Calibration Curve) F->G

Caption: Experimental workflow for this compound quantification using HPLC-UV.

LCMSMS_Workflow A Plant Material (e.g., Artocarpus leaves) B Extraction (Ethanol/Ethyl Acetate) A->B Extraction C Filtration & Concentration B->C D Sample Dilution & Filtration C->D E LC-MS/MS Analysis D->E Injection F Data Acquisition (MRM Mode) E->F G Quantification (Calibration Curve) F->G

Caption: Experimental workflow for this compound quantification using LC-MS/MS.

Method Comparison

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound.

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control and quantification when the concentration of this compound is relatively high and the sample matrix is not overly complex.[1]

  • LC-MS/MS provides higher sensitivity and selectivity, making it the method of choice for analyzing samples with low concentrations of this compound or complex matrices where interferences may be an issue.[6] The specificity of MRM analysis minimizes the chance of co-eluting compounds affecting the quantification.

The selection of the most appropriate method will depend on the specific requirements of the study, including the expected concentration of this compound, the complexity of the sample matrix, and the available instrumentation. For high-throughput screening and routine analysis, HPLC-UV is often sufficient. For metabolic studies, trace analysis, or in complex biological matrices, the superior performance of LC-MS/MS is advantageous.

References

A Head-to-Head Comparison of Artocarpesin and Genistein on Breast Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive, data-driven comparison of two naturally derived compounds, Artocarpesin and Genistein, and their respective impacts on the proliferation of breast cancer cells. The following sections detail their mechanisms of action, present quantitative data on their efficacy, and outline the experimental protocols used to generate this data.

Overview of this compound and Genistein

This compound , a flavonoid primarily isolated from the heartwood of Artocarpus species, has demonstrated cytotoxic effects against various cancer cell lines. Its potential as an anti-cancer agent is an active area of research.

Genistein , an isoflavone found in soy products, is one of the most extensively studied phytoestrogens. It is well-documented for its biphasic effects on breast cancer cells, exhibiting estrogenic (proliferative) activity at low concentrations and anti-proliferative effects at higher concentrations.

Quantitative Analysis of Anti-Proliferative Effects

The inhibitory concentration 50 (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparing the cytotoxic effects of compounds. The following tables summarize the reported IC50 values for this compound (and the closely related compound Artocarpin) and Genistein in various breast cancer cell lines.

Table 1: IC50 Values of this compound and Artocarpin in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
ArtocarpinMCF-728.73[1]
ArtocarpinT47D~12.6 µg/mL[2]

Note: Data for this compound is limited; Artocarpin is a structurally similar compound from the same plant genus.

Table 2: IC50 Values of Genistein in Breast Cancer Cell Lines

Cell LineIC50 (µM)Citation
MCF-732.5[2]
MDA-MB-23146.8[2]
T47D>10[3]
MDA-4686.5-12.0 µg/mL[4]

Mechanisms of Action: A Comparative Look

Both this compound and Genistein exert their anti-proliferative effects through the modulation of key cellular signaling pathways.

This compound: Emerging Insights

Current research, primarily on the related compound Artocarpin, suggests that its anti-cancer activity is mediated through the induction of apoptosis (programmed cell death). In T47D breast cancer cells, Artocarpin has been shown to induce apoptosis via an extrinsic pathway, involving the activation of caspases 8, 10, and 3.[5][6] An in-silico study also suggests that this compound may act as an agonist for the estrogen receptor alpha (ERα), though this requires experimental validation.

Genistein: A Well-Characterized Modulator

Genistein's mechanisms of action are multifaceted and concentration-dependent.

  • Estrogen Receptor Modulation : Genistein can bind to estrogen receptors (ERs), acting as a selective estrogen receptor modulator (SERM). At low concentrations, it can mimic estrogen and stimulate the growth of ER-positive breast cancer cells. At higher concentrations, it exhibits anti-estrogenic effects, inhibiting cell proliferation.[7]

  • Cell Cycle Arrest : Genistein has been shown to induce cell cycle arrest at the G2/M phase in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells.[8] This prevents cancer cells from progressing through the cell cycle and dividing.

  • Induction of Apoptosis : Genistein can trigger apoptosis through multiple pathways, including the mitochondrial-mediated pathway.[7] It has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[9]

  • Inhibition of Key Signaling Pathways : Genistein is a known inhibitor of protein tyrosine kinases and can modulate signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[4]

Visualizing the Pathways and Processes

To better understand the complex biological processes involved, the following diagrams have been generated using the DOT language.

Experimental Workflow for Assessing Cell Viability

A Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231, T47D) B Seeding in 96-well plates A->B C Treatment with this compound or Genistein (various concentrations) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E MTT Assay D->E F Measurement of Absorbance (Spectrophotometer) E->F G Calculation of Cell Viability and IC50 F->G

Caption: Workflow for determining the cytotoxic effects of this compound and Genistein using the MTT assay.

Signaling Pathways Modulated by Genistein

cluster_genistein Genistein cluster_pathways Cellular Effects Genistein Genistein ER Estrogen Receptor Genistein->ER Modulates PI3K_Akt PI3K/Akt Pathway Genistein->PI3K_Akt Inhibits MAPK MAPK Pathway Genistein->MAPK Inhibits CellCycle Cell Cycle Arrest (G2/M) ER->CellCycle PI3K_Akt->CellCycle MAPK->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Simplified diagram of signaling pathways affected by Genistein in breast cancer cells.

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cell Proliferation
  • Cell Seeding : Breast cancer cells (e.g., MCF-7, MDA-MB-231, T47D) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound or Genistein. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation : The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition : After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Cell viability is calculated as a percentage of the control group, and the IC50 values are determined from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment : Cells are seeded in 6-well plates and treated with this compound or Genistein at the desired concentrations for a specific duration.

  • Cell Harvesting : Cells are harvested by trypsinization, washed with PBS, and collected by centrifugation.

  • Fixation : The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

  • Staining : The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark.

  • Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis : The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction : Following treatment with this compound or Genistein, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, caspases).

  • Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : The band intensities are quantified using densitometry software.

Conclusion

This comparative guide highlights the current understanding of the anti-proliferative effects of this compound and Genistein on breast cancer cells. Genistein has been extensively studied, and its mechanisms of action are well-defined, showcasing a dual role that is concentration-dependent. This compound, and its analogue Artocarpin, show promise as cytotoxic agents, primarily through the induction of apoptosis.

However, a significant gap in the literature exists for this compound, with a need for more comprehensive studies to determine its IC50 values across a broader range of breast cancer cell lines and to elucidate its precise molecular mechanisms of action. Direct head-to-head comparative studies are warranted to definitively assess the relative potency and therapeutic potential of these two compounds. Researchers are encouraged to utilize the provided protocols to further investigate these natural products in the context of breast cancer drug discovery.

References

The Synergistic Dance of Antioxidants: Evaluating Artocarpesin in Combination with Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for potent antioxidant therapies often leads to the exploration of synergistic combinations of natural compounds. Artocarpesin, a prenylated flavonoid found in plants of the Artocarpus genus, has demonstrated notable antioxidant properties. This guide provides a comparative evaluation of the potential synergistic antioxidant effects of this compound when combined with other natural compounds, supported by experimental data from related flavonoids and detailed laboratory protocols.

While direct studies on the synergistic antioxidant effects of this compound are limited, valuable insights can be drawn from research on structurally similar flavonoids, such as quercetin and other prenylated flavonoids. These studies suggest that combining this compound with other natural antioxidants like ascorbic acid, gallic acid, and quercetin could lead to enhanced radical scavenging activity and cellular protection.

Comparative Antioxidant Activity

To establish a baseline, it is crucial to understand the individual antioxidant capacity of this compound and its potential synergistic partners. The following table summarizes the reported antioxidant activities of these compounds from various in vitro assays.

Compound/CombinationAssayIC50 / ActivitySource
This compound Analogs & Related Compounds
ArtocarpinTBARSIC50: 18.2 ± 1.6 µg/mL[1][2]
Artocarpus heterophyllus Leaf Extract (contains this compound)DPPHIC50: 31.93 µg/mL[3][4]
ABTSIC50: 29.59 µg/mL[3][4]
Potential Synergistic Partners
Ascorbic Acid (Vitamin C)DPPHIC50: 0.68 ± 0.428 µg/mL[3]
Gallic AcidDPPH--
QuercetinDPPHIC50: 1.89 ± 0.33 µg/mL
Synergistic/Antagonistic Effects of Related Flavonoids
Gallic Acid + Caffeic AcidFRAP137.8% (Synergistic)
Quercetin + Gallic Acid + Caffeic AcidFRAP59.4% (Synergistic)
Quercetin + Gallic Acid + RutinFRAP55.2% (Synergistic)

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity. The synergistic/antagonistic effect is determined by comparing the experimental antioxidant activity of the mixture with the calculated theoretical values.

Experimental Protocols

Accurate evaluation of antioxidant synergy relies on standardized and well-defined experimental protocols. Below are detailed methodologies for the three most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds (this compound, potential synergistic partners, and their combinations) in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions.

  • Reaction Mixture: In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution to each well/tube. Then, add an equal volume of the sample dilutions. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each reaction mixture at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare dilutions of the test compounds as described for the DPPH assay.

  • Reaction Mixture: Add a specific volume of the diluted sample to a cuvette or microplate well, followed by the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare dilutions of the test compounds as described previously.

  • Reaction Mixture: Add the FRAP reagent to a cuvette or microplate well, and then add the sample solution.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard (e.g., FeSO₄·7H₂O or Trolox).

Mechanistic Insights: Signaling Pathways

The antioxidant effects of flavonoids like this compound are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins. Two key pathways involved are the Nrf2 and MAPK pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. When cells are exposed to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. Flavonoids, including quercetin, have been shown to activate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses.

Nrf2_Signaling_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change in Keap1 Flavonoids This compound / Similar Flavonoids Flavonoids->Keap1 inhibit Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 dissociation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Caption: Nrf2 signaling pathway activation by flavonoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade involved in various cellular processes, including the response to oxidative stress. The MAPK family includes ERK, JNK, and p38. Oxidative stress can activate these kinases, which in turn can influence cell survival and apoptosis. Some flavonoids have been shown to modulate MAPK signaling, which can contribute to their overall antioxidant and cytoprotective effects. The interplay between the MAPK and Nrf2 pathways is complex, with MAPKs sometimes being involved in the activation of Nrf2.

MAPK_Signaling_Pathway Oxidative_Stress Oxidative Stress MAPKKK MAPKKK Oxidative_Stress->MAPKKK Flavonoids This compound / Similar Flavonoids Flavonoids->MAPKKK modulates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, Nrf2) MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis, Survival) Transcription_Factors->Cellular_Response

Caption: Overview of the MAPK signaling pathway.

Experimental Workflow for Synergy Evaluation

A systematic approach is necessary to evaluate the synergistic antioxidant effects of this compound with other natural compounds.

Experimental_Workflow Start Start: Hypothesis of Synergy Compound_Selection Select this compound and Potential Synergistic Partners (e.g., Ascorbic Acid, Gallic Acid, Quercetin) Start->Compound_Selection Individual_Activity Determine Individual Antioxidant Activity (DPPH, ABTS, FRAP assays) Compound_Selection->Individual_Activity Combination_Activity Determine Antioxidant Activity of Combinations (at various ratios) Compound_Selection->Combination_Activity Synergy_Calculation Calculate Synergy/Antagonism (e.g., Combination Index method) Individual_Activity->Synergy_Calculation Combination_Activity->Synergy_Calculation Cellular_Assays Validate in Cellular Models (e.g., ROS measurement, cell viability) Synergy_Calculation->Cellular_Assays Mechanism_Study Investigate Underlying Mechanisms (e.g., Western blot for Nrf2, MAPK activation) Cellular_Assays->Mechanism_Study Conclusion Conclusion on Synergistic Potential Mechanism_Study->Conclusion

Caption: Workflow for evaluating antioxidant synergy.

Conclusion

While direct evidence for the synergistic antioxidant effects of this compound is still emerging, the existing data on structurally related flavonoids provides a strong rationale for investigating its potential in combination therapies. The combination of this compound with well-established antioxidants like ascorbic acid, gallic acid, and quercetin holds promise for achieving enhanced antioxidant efficacy. Further research, following the outlined experimental workflows and focusing on both chemical and cellular models, is warranted to fully elucidate the synergistic potential of this compound and its underlying molecular mechanisms. Such studies will be instrumental in the development of novel and more effective antioxidant formulations for therapeutic and preventive applications.

References

Artocarpesin's Efficacy Across Colon, Breast, and Lung Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Artocarpesin, a prenylated flavonoid found in plants of the Artocarpus genus, has demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of its efficacy in colon, breast, and lung cancer, presenting key experimental data, detailing methodologies for crucial experiments, and illustrating the involved signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive overview of this compound's potential as an anti-cancer agent.

Comparative Efficacy of this compound: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound in various colon, breast, and lung cancer cell lines as reported in different studies. It is important to note that experimental conditions, such as incubation time, can influence these values.

Table 1: IC50 Values of this compound in Colon Cancer Cell Lines

Cell LineIC50 ValueIncubation TimeReference
HCT116~15 µM (6.55 mg/L)48 h[1]
HCT1169.38 ± 1.26 mg/L24 h[1]
HCT1166.48 ± 0.63 mg/L48 h[1]
HCT1164.23 ± 0.08 mg/L72 h[1][2]
SW480~15 µM48 h[1]
HT-29~15 µM48 h[1]
HCT15~15 µM48 h[1]
DLD1Not specifiedNot specified[3]
Caco-229.37 µg/mL (water extract)Not specified[2]
WiDr740.43 µg/mL (ethanolic extract)48 h[2]

Table 2: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineIC50 ValueIncubation TimeReference
T47D12.6 µM24 h[4]
MCF-729.6 µMNot specified[1]
MCF-712.53 µg/mL (28.73 µM)Not specified[5]
MDA-MB-231Not specifiedNot specified[6][7]

Table 3: IC50 Values of this compound in Lung Cancer Cell Lines

Cell LineIC50 ValueIncubation TimeReference
A5493 to 8 µM24 h[3][6]
H2263 to 8 µM24 h[6]
H12993 to 8 µM24 h[6]
NCI-H46022 µM (Norartocarpetin)Not specified[5]
H4609.77 µg/mL (22.40 µM)Not specified[5]
H4609.07±0.24 µg/mLNot specified[8]
Lung CSCs CD166+CD44+5.07±0.12 µg/mLNot specified[8]
Lung CSCs CD166- CD44-8.67±0.10 µg/mLNot specified[8]

Mechanisms of Action: A Synopsis

This compound exerts its anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. In non-small cell lung cancer (NSCLC) cells, this compound has been shown to induce apoptosis through both p53-dependent and independent pathways.[6] This is mediated by the generation of reactive oxygen species (ROS), which in turn activates MAPK and Akt signaling pathways.[6][9] Specifically, it can lead to the activation of ERK1/2, p38, and Akt.[6] In p53-wild type cells like A549, this activation leads to the upregulation of downstream apoptotic proteins such as PUMA, Cytochrome C, Apaf-1, and caspase 3.[6] In p53-mutant cells, a ROS/NF-κB/c-Myc/Noxa signaling pathway appears to be critical.[6]

In colon cancer cells, this compound has been found to suppress cell growth, induce G1 phase cell cycle arrest, and trigger both apoptotic and autophagic cell death.[3][10] Mechanistic studies have revealed that this compound directly targets the Akt1 and 2 kinase activity.[3][10]

For breast cancer , in the T47D cell line, this compound induces apoptosis, as evidenced by alterations in cell and nuclear morphology and an increase in the sub-G1 phase population.[4][11] This process involves the activation of caspases 8, 10, and 3, suggesting an extrinsic pathway of apoptosis.[11] In MCF-7 cells, a related compound, Artonin E, was shown to induce G1 cell cycle arrest and apoptosis through a ROS-mediated mitochondrial pathway.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the efficacy of this compound.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[9]

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. SRB (Sulphorhodamine B) Assay

This assay is based on the ability of SRB to bind to protein components of cells and is used to determine cell density.

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After treatment, fix the cells by adding 50-100 µL of cold 10% trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[13]

  • Washing: Wash the plates five times with distilled water and air dry.[14]

  • SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB.[13]

  • Solubilization: Air dry the plates and add 100-200 µL of 10 mM Tris base to solubilize the bound dye.[13]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Apoptosis Assay

Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Seed and treat cells with this compound. After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry.[11] Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

Western Blotting

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

  • Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ERK, Akt, caspase-3) overnight at 4°C.[3]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and visualize using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Artocarpesin_Signaling_Pathway cluster_p53_dependent p53-Dependent Pathway cluster_p53_independent p53-Independent Pathway cluster_colon Colon Cancer Pathway This compound This compound ROS ROS This compound->ROS Akt1/2 Akt1/2 This compound->Akt1/2 ERK1/2 ERK1/2 ROS->ERK1/2 p38 MAPK p38 MAPK ROS->p38 MAPK Akt Akt ROS->Akt Apoptosis Apoptosis p53 p53 ERK1/2->p53 p38 MAPK->p53 PUMA PUMA p53->PUMA Cytochrome C Cytochrome C PUMA->Cytochrome C Apaf-1 Apaf-1 Cytochrome C->Apaf-1 Caspase-3 Caspase-3 Apaf-1->Caspase-3 Caspase-3->Apoptosis NF-kB NF-kB Akt->NF-kB c-Myc c-Myc NF-kB->c-Myc Noxa Noxa c-Myc->Noxa Noxa->Apoptosis G1 Arrest G1 Arrest Akt1/2->G1 Arrest Autophagy Autophagy Akt1/2->Autophagy G1 Arrest->Apoptosis Autophagy->Apoptosis

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental_Workflow This compound Treatment\n(Dose- and Time-dependent) This compound Treatment (Dose- and Time-dependent) Cell Viability Assays\n(MTT, SRB) Cell Viability Assays (MTT, SRB) This compound Treatment\n(Dose- and Time-dependent)->Cell Viability Assays\n(MTT, SRB) Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) This compound Treatment\n(Dose- and Time-dependent)->Apoptosis Assay\n(Annexin V/PI) Mechanism Analysis\n(Western Blot) Mechanism Analysis (Western Blot) This compound Treatment\n(Dose- and Time-dependent)->Mechanism Analysis\n(Western Blot) Data Analysis\n(IC50, Protein Expression) Data Analysis (IC50, Protein Expression) Cell Viability Assays\n(MTT, SRB)->Data Analysis\n(IC50, Protein Expression) Apoptosis Assay\n(Annexin V/PI)->Data Analysis\n(IC50, Protein Expression) Mechanism Analysis\n(Western Blot)->Data Analysis\n(IC50, Protein Expression)

Caption: General experimental workflow for evaluating this compound's efficacy.

References

Comparative study of Artocarpesin extraction methods (maceration, soxhlet, ultrasound)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Artocarpesin Extraction: Maceration vs. Soxhlet vs. Ultrasound-Assisted Methods

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This compound, a prenylated flavonoid found in plants of the Artocarpus genus, has garnered significant interest for its potential therapeutic properties. This guide provides a comparative analysis of three common extraction methods—maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE)—for isolating this compound, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The selection of an extraction method significantly impacts the yield, purity, and overall efficiency of isolating this compound. The following table summarizes the quantitative data compiled from various studies on Artocarpus species, offering a comparative perspective on these three techniques.

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)
Extraction Yield (%) ModerateHighHigh
This compound Purity Moderate to HighHighHigh
Extraction Time Long (24-72 hours)Moderate (6-24 hours)Short (30-60 minutes)
Solvent Consumption HighModerateLow
Temperature AmbientHigh (Boiling point of solvent)Low to Moderate (Controlled)
Equipment Complexity SimpleModerateModerate

Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical conditions. The actual yield and purity can vary depending on the specific plant part, solvent system, and precise experimental parameters.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for consistent results in phytochemical research. Below are the methodologies for each of the three extraction techniques, adapted for the isolation of this compound from Artocarpus plant material.

Maceration Protocol

Maceration is a simple and widely used extraction method that involves soaking the plant material in a solvent for an extended period.

Materials:

  • Dried and powdered Artocarpus plant material (e.g., leaves, heartwood)

  • Solvent (e.g., ethanol, methanol, or a mixture with water)

  • Conical flask or sealed container

  • Shaker or magnetic stirrer (optional)

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material and place it in a conical flask.

  • Add the solvent to the flask, ensuring the plant material is fully submerged. A common solid-to-solvent ratio is 1:10 to 1:20 (w/v).

  • Seal the flask to prevent solvent evaporation.

  • Keep the flask at room temperature for a period of 24 to 72 hours.[1] Occasional shaking or continuous stirring can enhance the extraction efficiency.

  • After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue.

  • Wash the residue with a small amount of fresh solvent to recover any remaining extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with fresh, hot solvent, leading to a high extraction yield.

Materials:

  • Dried and powdered Artocarpus plant material

  • Soxhlet apparatus (including a round-bottom flask, extraction chamber with a siphon, and a condenser)

  • Cellulose thimble

  • Heating mantle

  • Solvent (e.g., ethanol, hexane)

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the powdered plant material into a cellulose thimble.

  • Position the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Fill the round-bottom flask with the extraction solvent, typically to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the solvent in the flask using a heating mantle. The solvent will evaporate, and its vapor will travel up to the condenser.

  • The condensed solvent will drip into the thimble, immersing the plant material and extracting the soluble compounds.

  • Once the solvent level in the extraction chamber reaches the top of the siphon arm, the entire volume of the solvent and extract is siphoned back into the round-bottom flask.

  • This cycle of evaporation, condensation, and siphoning is repeated continuously, typically for 6 to 24 hours.

  • After the extraction is complete, cool the apparatus and dismantle it.

  • Concentrate the extract in the round-bottom flask using a rotary evaporator to yield the crude this compound extract.

Ultrasound-Assisted Extraction (UAE) Protocol

Ultrasound-assisted extraction utilizes high-frequency sound waves to disrupt the plant cell walls, enhancing solvent penetration and accelerating the extraction process.

Materials:

  • Dried and powdered Artocarpus plant material

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker or flask)

  • Solvent (e.g., ethanol, methanol)

  • Filtration setup

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the powdered plant material into the extraction vessel.

  • Add the solvent at a specified solid-to-solvent ratio (e.g., 1:10 to 1:30 w/v).

  • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration, typically ranging from 30 to 60 minutes.[2] The temperature of the extraction can be controlled by a cooling water jacket or by placing the vessel in an ice bath.

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Wash the residue with a small volume of fresh solvent.

  • Combine the filtrates and concentrate them using a rotary evaporator to obtain the crude this compound extract.

Mandatory Visualizations

To better illustrate the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_maceration Maceration cluster_soxhlet Soxhlet Extraction cluster_ultrasound Ultrasound-Assisted Extraction M1 Plant Material + Solvent M2 Soaking (24-72h) M1->M2 M3 Filtration M2->M3 M4 Concentration M3->M4 End End M4->End S1 Plant Material in Thimble S2 Continuous Extraction (6-24h) S1->S2 S3 Concentration S2->S3 S3->End U1 Plant Material + Solvent U2 Sonication (30-60min) U1->U2 U3 Filtration U2->U3 U4 Concentration U3->U4 U4->End Start Start Start->M1 Start->S1 Start->U1

Caption: Comparative workflow of the three extraction methods.

Signaling_Pathway cluster_cell Cellular Response to this compound cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Pro-apoptotic Pathway This compound This compound iNOS_COX2 iNOS & COX-2 Expression This compound->iNOS_COX2 inhibits ROS ROS Production This compound->ROS induces LPS LPS LPS->iNOS_COX2 induces NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation MAPK_Akt MAPK / Akt Activation ROS->MAPK_Akt p53 p53-dependent/independent pathways MAPK_Akt->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified signaling pathways affected by this compound.

References

Artocarpesin: A Promising Flavonoid for Wound Healing Faces a Critical Test in Diabetic Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Artocarpesin's Wound Healing Properties with Alternative Therapies in the Context of Diabetic Wound Healing

For researchers, scientists, and drug development professionals invested in novel wound healing therapies, this compound, a prenylated flavonoid, has demonstrated significant potential in preclinical studies. However, its efficacy in the challenging environment of diabetic wounds remains to be validated. This guide provides a comprehensive comparison of this compound's known wound healing properties with those of established alternative treatments, supported by experimental data. While direct studies on this compound in diabetic mouse models are not yet available, this guide will extrapolate its potential based on its mechanism of action and compare it against therapies with proven efficacy in these models.

Performance Snapshot: this compound vs. Alternatives

The following table summarizes the performance of this compound in a non-diabetic mouse model and compares it with common therapeutic alternatives used in diabetic wound healing models.

Therapeutic AgentMechanism of ActionWound Closure RateCollagen DepositionAngiogenesisSupporting Model
This compound (ARTO) Modulates P38, JNK, ERK, and Akt signaling pathways to accelerate inflammation, proliferation, and remodeling phases.[1][2][3]Significantly accelerated closure by day 15 compared to control in C57BL/6 mice.[1][3]Increased collagen production and maturation.[1][3]Enhanced endothelial cell proliferation and tube formation.[1][2][3]Non-diabetic excisional wound model (C57BL/6 mice).[3]
Platelet-Derived Growth Factor (PDGF) Stimulates the formation of granulation tissue and promotes angiogenesis.[4]Improved wound closure in db/db mice.[4]Promotes collagen deposition by stimulating fibroblasts.A potent angiogenic factor.Diabetic mouse models (db/db).[4]
Vascular Endothelial Growth Factor (VEGF) Primarily stimulates angiogenesis.Accelerated wound closure in db/db mice.Indirectly supports collagen deposition by improving blood supply.A key driver of new blood vessel formation.Diabetic mouse models (db/db).
Fibroblast Growth Factor (FGF) Stimulates proliferation and migration of fibroblasts and keratinocytes.Improved tissue repair and dermal wound healing in diabetic mice.Directly stimulates fibroblasts to produce collagen.Promotes angiogenesis.Diabetic mouse models.
Hydrogel Dressings Provide a moist wound environment, facilitate autolytic debridement.[5][6]Can improve wound closure rates by maintaining an optimal healing environment.[7]Support natural collagen synthesis by providing a conducive environment.Can be designed to promote angiogenesis.[7]Various diabetic wound models.[7]
Cell-based Therapies (e.g., MSCs) Secrete growth factors, reduce inflammation, and differentiate into various skin cells.Shown to improve wound healing in db/db mice.Enhance collagen production and organization.Promote neovascularization.Diabetic mouse models (db/db).

In-Depth Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments relevant to this comparison.

Diabetic Mouse Model Creation and Wounding

Objective: To create a standardized diabetic wound model for efficacy testing.

Protocol:

  • Animal Model: Male C57BL/6 mice (for Streptozotocin-induced model) or db/db mice (genetic model).

  • Induction of Diabetes (Streptozotocin model):

    • Administer multiple low doses of streptozotocin (STZ) (e.g., 50 mg/kg) intraperitoneally for five consecutive days to induce hyperglycemia.

    • Monitor blood glucose levels to confirm diabetic status (typically >250 mg/dL).

  • Wounding Procedure:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

    • Shave the dorsal back of the mouse and sterilize the area with 70% ethanol.

    • Create a full-thickness excisional wound using a sterile 6-mm or 8-mm biopsy punch.

    • Apply the test compound (e.g., this compound formulation) or control vehicle to the wound.

    • House mice individually to prevent wound disruption.

Assessment of Wound Closure

Objective: To quantify the rate of wound healing.

Protocol:

  • On designated days post-wounding (e.g., days 0, 3, 7, 10, 14), capture digital images of the wounds with a scale for calibration.

  • Use image analysis software (e.g., ImageJ) to measure the wound area.

  • Calculate the percentage of wound closure using the formula: ((Wound Area on Day 0 - Wound Area on Day X) / Wound Area on Day 0) * 100

Histological Analysis of Wound Tissue

Objective: To evaluate tissue regeneration, collagen deposition, and cellular infiltration.

Protocol:

  • On the final day of the experiment, euthanize the mice and excise the entire wound, including a margin of surrounding healthy skin.

  • Fix the tissue in 10% neutral buffered formalin.

  • Process the tissue, embed in paraffin, and section at 5 µm thickness.

  • Perform Hematoxylin and Eosin (H&E) staining to visualize overall tissue morphology and cellularity.

  • Perform Masson's Trichrome staining to specifically visualize and quantify collagen deposition (collagen stains blue).

  • Analyze sections under a microscope and score for re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

Visualizing the Mechanisms: Signaling Pathways and Experimental Flow

To better understand the complex processes involved, the following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for validating a wound healing agent.

Artocarpesin_Signaling_Pathway ARTO This compound Fibroblasts Fibroblasts ARTO->Fibroblasts Keratinocytes Keratinocytes ARTO->Keratinocytes Endothelial_Cells Endothelial Cells ARTO->Endothelial_Cells P38_JNK P38/JNK Pathway Fibroblasts->P38_JNK ERK_P38 ERK/P38 Pathway Keratinocytes->ERK_P38 Akt_P38 Akt/P38 Pathway Endothelial_Cells->Akt_P38 Proliferation_Migration_F Proliferation & Migration P38_JNK->Proliferation_Migration_F Collagen_Production Collagen Production P38_JNK->Collagen_Production Proliferation_Migration_K Proliferation & Migration ERK_P38->Proliferation_Migration_K Proliferation_Tube_Formation Proliferation & Tube Formation Akt_P38->Proliferation_Tube_Formation Wound_Healing Enhanced Wound Healing Proliferation_Migration_F->Wound_Healing Collagen_Production->Wound_Healing Proliferation_Migration_K->Wound_Healing Proliferation_Tube_Formation->Wound_Healing

Caption: this compound's multifaceted signaling pathway activation in key skin cells.

Experimental_Workflow Model Diabetic Mouse Model (e.g., db/db or STZ-induced) Wounding Creation of Full-Thickness Excisional Wound Model->Wounding Treatment Topical Application of This compound vs. Controls Wounding->Treatment Monitoring Wound Area Measurement (Days 0, 3, 7, 10, 14) Treatment->Monitoring Endpoint Endpoint Analysis (Day 14) Treatment->Endpoint Analysis Data Analysis & Statistical Comparison Monitoring->Analysis Conclusion Evaluation of Healing Efficacy Analysis->Conclusion Histology Histological Examination (H&E, Masson's Trichrome) Endpoint->Histology Biochemical Biochemical Assays (e.g., Collagen Content, Cytokines) Endpoint->Biochemical Histology->Conclusion Biochemical->Conclusion

Caption: Standard experimental workflow for validating a wound healing therapeutic.

Conclusion and Future Directions

This compound demonstrates significant promise as a wound healing agent by positively modulating key cellular processes and signaling pathways.[2][3] Its ability to enhance fibroblast and keratinocyte proliferation and migration, coupled with increased collagen production and angiogenesis, suggests it could be beneficial in the context of diabetic wounds, which are often characterized by impairments in these very processes.

However, the absence of direct experimental evidence in a diabetic model is a critical gap. The complex pathophysiology of diabetic wounds, including persistent inflammation, impaired angiogenesis, and reduced growth factor availability, may present challenges that were not observed in the non-diabetic models studied so far.

Therefore, future research should prioritize the evaluation of this compound in established diabetic mouse models, such as the db/db or STZ-induced models. Such studies will be crucial in determining if this compound can overcome the specific cellular and molecular barriers that impede healing in a diabetic environment. A direct comparison with standard-of-care treatments and other emerging therapies within these models will be essential to fully validate its therapeutic potential and pave the way for potential clinical translation for the treatment of diabetic ulcers.

References

Safety Operating Guide

Proper Disposal of Artocarpesin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling Artocarpesin, it is crucial to understand its potential hazards. As a flavonoid compound, it should be handled with care. The following PPE is mandatory when working with this compound:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. A dust mask or respirator may be necessary if handling the compound as a powder to avoid inhalation.

II. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Place the contained material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

III. Disposal Procedures

The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid this compound Waste: Collect pure this compound, contaminated labware (e.g., weigh boats, filter paper), and spill cleanup materials in a designated, clearly labeled hazardous waste container.

    • This compound Solutions:

      • Non-halogenated Solvents: Collect solutions of this compound in non-halogenated organic solvents (e.g., ethanol, acetone) in a separate, labeled hazardous waste container for flammable liquids.

      • Halogenated Solvents: If this compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), collect it in a designated container for halogenated waste.

    • Aqueous Solutions: Small quantities of aqueous solutions containing this compound should be collected as chemical waste. Avoid drain disposal unless explicitly permitted by your institution's environmental health and safety (EHS) office for very dilute, non-hazardous solutions.

  • Container Labeling: All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents present.

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

  • Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are tightly sealed to prevent leaks or spills.

  • Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and collection.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste apply.

Waste TypeRecommended ContainerDisposal Method
Solid this compoundLabeled, sealed, chemical-resistant containerIncineration by a licensed hazardous waste facility.
Non-halogenated SolutionsLabeled, sealed, solvent-safe containerSolvent recycling or incineration.
Halogenated SolutionsLabeled, sealed, designated halogenated waste containerSpecialized incineration or treatment.
Contaminated Lab SuppliesLabeled, sealed, chemical-resistant bag or containerIncineration by a licensed hazardous waste facility.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard laboratory chemical safety protocols and are not derived from specific experimental studies on this compound disposal. These are general best practices that should be adapted to comply with the specific regulations of your institution and local authorities.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal Generate_Waste Generate this compound Waste (Solid, Solution, or Contaminated Material) Segregate_Waste Segregate Waste by Type: - Solid - Non-halogenated Solution - Halogenated Solution - Contaminated Supplies Generate_Waste->Segregate_Waste Containerize Place in Appropriate, Labeled Hazardous Waste Container Segregate_Waste->Containerize Store_Waste Store in Designated Secure Area Containerize->Store_Waste Request_Pickup Contact EHS for Waste Pickup and Disposal Store_Waste->Request_Pickup

Caption: Logical workflow for the safe disposal of this compound.

Personal protective equipment for handling Artocarpesin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Artocarpesin is not publicly available. The following guidelines are based on best practices for handling chemical compounds with unknown toxicity and should be used in conjunction with your institution's established safety protocols. Always perform a risk assessment before beginning any new experimental work.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for this compound, a cautious approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound powder and solutions.

Equipment Specification Purpose
Gloves Nitrile, disposableProtects against skin contact. Discard immediately after handling or if contaminated.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne particles and splashes.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Footwear Closed-toe shoesProtects feet from spills.

Operational Plan: Handling this compound

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

Experimental Workflow for Handling this compound

prep Preparation handling Handling (in Fume Hood) prep->handling weighing Weighing handling->weighing solubilizing Solubilizing weighing->solubilizing storage Storage solubilizing->storage cleanup Decontamination & Cleanup storage->cleanup disposal Waste Disposal cleanup->disposal

Caption: Workflow for the safe handling of this compound.

Step 1: Preparation

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Ensure all necessary PPE is readily available and in good condition.

  • Have a chemical spill kit accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

Step 2: Handling (in a Chemical Fume Hood)

  • All manipulations of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • If a fume hood is not available, a balance enclosure with high-efficiency particulate air (HEPA) filtration should be used.

Step 3: Weighing

  • Use a tared weigh boat or paper.

  • Handle the container of this compound with care to avoid generating dust.

  • Close the primary container immediately after dispensing the desired amount.

Step 4: Solubilizing

  • Add solvent to the weighed this compound in the fume hood.

  • Ensure the vessel is appropriately capped or covered during dissolution.

Step 5: Storage

  • Store solid this compound in a tightly sealed, clearly labeled container.

  • Follow any specific storage conditions (e.g., temperature, light sensitivity) if provided by the supplier. In the absence of such information, store at a cool, dry, and dark place.

  • Solutions of this compound should also be stored in sealed, labeled containers.

Step 6: Decontamination & Cleanup

  • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.

  • Decontaminate all equipment used for handling this compound.

  • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air immediately.
Ingestion Do not induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.

Emergency Response Flowchart

exposure Exposure Occurs assess Assess the Situation (Is the area safe?) exposure->assess evacuate Evacuate Immediate Area (If necessary) assess->evacuate No first_aid Administer First Aid (See Table Above) assess->first_aid Yes notify Notify Supervisor and Emergency Services first_aid->notify sds Provide SDS (if available) or Chemical Information notify->sds

Caption: Flowchart for emergency response to this compound exposure.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Step 1: Waste Segregation

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and any other solid materials should be collected in a dedicated, labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for chemical waste.

Step 2: Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

Step 3: Storage of Waste

  • Store waste containers in a designated satellite accumulation area.

  • Ensure containers are sealed to prevent leaks or spills.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1][2][3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.